Technical Documentation Center

3-Amino-3-(3-bromophenyl)propan-1-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-3-(3-bromophenyl)propan-1-OL
  • CAS: 787615-13-8

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol: A Technical Guide

Executive Summary & Molecule Profile[1] Target Molecule: 3-Amino-3-(3-bromophenyl)propan-1-ol CAS Registry: 58997-87-8 (Racemic), 1213827-47-4 (R-isomer) Molecular Formula: C H BrNO Molecular Weight: 230.10 g/mol [1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 3-Amino-3-(3-bromophenyl)propan-1-ol CAS Registry: 58997-87-8 (Racemic), 1213827-47-4 (R-isomer) Molecular Formula: C


H

BrNO Molecular Weight: 230.10 g/mol [1][2]

This 1,3-amino alcohol scaffold is a critical "privileged structure" in medicinal chemistry. It serves as a direct precursor to serotonin reuptake inhibitors (SSRIs) structurally related to Dapoxetine and Fluoxetine. The 3-bromo substituent provides an essential handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making this intermediate a versatile divergent point for library synthesis.

This guide details a robust, scalable synthetic route prioritizing operational safety and cost-efficiency over exotic catalytic systems. We focus on the Modified Rodionov Reaction followed by a Chemoselective Reduction , a pathway chosen for its reliability in generating


-amino acids and their subsequent alcohols.

Retrosynthetic Analysis

To access the target amino alcohol (1), we disconnect the C1-C2 bond or interconvert the oxidation state at C1. The most logical disconnection leads back to the corresponding


-amino acid (2), which can be assembled in a single pot from commercially available 3-bromobenzaldehyde (3).

Strategic Logic:

  • C1 Oxidation State: Reducing the carboxylic acid (2) to the alcohol (1) is more practical than installing the amine into a pre-existing diol.

  • C3-N Bond Formation: The Rodionov reaction installs the amine and the carbon backbone simultaneously, avoiding the need for unstable imine intermediates or expensive chiral auxiliaries in the initial screen.

Retrosynthesis Target Target: 3-Amino-3-(3-bromophenyl)propan-1-ol Intermediate Precursor (Acid): 3-Amino-3-(3-bromophenyl)propanoic acid Intermediate->Target Reduction (LiAlH4 or NaBH4/I2) SM1 Starting Material 1: 3-Bromobenzaldehyde SM1->Intermediate Rodionov Condensation SM2 Reagents: Malonic Acid + NH4OAc SM2->Intermediate

Figure 1: Retrosynthetic tree illustrating the disconnection to the Rodionov precursors.

Detailed Synthetic Protocol

Stage 1: The Modified Rodionov Condensation

Objective: Synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid.

This step utilizes a "one-pot" multicomponent reaction. Unlike standard Knoevenagel condensations that yield cinnamic acids, the presence of ammonium acetate and ethanol directs the pathway toward the


-amino acid via an in situ Michael addition of ammonia to the cinnamic acid intermediate, followed by decarboxylation.

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Malonic acid (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Solvent: Ethanol (95% or absolute)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Charging: Charge 3-bromobenzaldehyde (e.g., 50 mmol), malonic acid (50 mmol), and ammonium acetate (100 mmol) into ethanol (150 mL).

  • Reaction: Heat the mixture to reflux (approx. 78-80°C). The reaction typically requires 8–12 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC. The intermediate cinnamic acid may appear initially but should convert to the amino acid over time.

  • Workup (Critical for Purity):

    • Cool the mixture to room temperature.

    • The product often precipitates as a white zwitterionic solid. Filter the solid.

    • If no precipitate: Concentrate the ethanol to ~20% volume. Add hot acetone and cool to induce crystallization.

    • Purification: Recrystallize from Ethanol/Water (1:1) to remove cinnamic acid byproducts.

Yield Expectation: 55–70% Key Quality Attribute: Melting point >200°C (decomposition).[3][4][5]

Stage 2: Chemoselective Reduction

Objective: Conversion of the acid to 3-Amino-3-(3-bromophenyl)propan-1-ol.

Choice of Reducing Agent: While Lithium Aluminum Hydride (LiAlH


) is the textbook reagent, it poses safety risks on scale and can sometimes debrominate aryl halides if refluxed too long. We present the NaBH

/I

system
as a superior, safer alternative that mimics Borane (BH

) reactivity in situ.

Reagents:

  • Stage 1 Product (Amino Acid) (1.0 eq)

  • Sodium Borohydride (NaBH

    
    ) (2.5 eq)
    
  • Iodine (I

    
    ) (1.0 eq)
    
  • Solvent: Anhydrous THF

Protocol:

  • Activation: Suspend the amino acid (e.g., 20 mmol) and NaBH

    
     (50 mmol) in anhydrous THF (100 mL) under Nitrogen atmosphere.
    
  • Addition: Cool to 0°C. Dissolve Iodine (20 mmol) in THF (30 mL) and add dropwise over 30 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Once gas evolution subsides, heat to reflux for 6–10 hours. The species generated is effectively BH

    
    -THF, which selectively reduces the carboxylate over the aryl bromide.
    
  • Quench: Cool to 0°C. Carefully add Methanol until effervescence stops (destroys excess borohydride).

  • Hydrolysis: Evaporate solvents. Treat the residue with 20% KOH solution (50 mL) and heat at 60°C for 2 hours (to break Boron-Amine complexes).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[6]

Yield Expectation: 75–85%

Process Workflow & Logic

The following diagram illustrates the decision matrix and operational flow, highlighting critical control points (CCPs) where the synthesis often fails if specific parameters are ignored.

Workflow Start Start: 3-Bromobenzaldehyde Step1 Rodionov Reaction (EtOH, Reflux, 12h) Start->Step1 Check1 Precipitate formed? Step1->Check1 WorkupA Filter & Wash (EtOH) Check1->WorkupA Yes WorkupB Concentrate & Add Acetone Check1->WorkupB No Step2 Reduction (NaBH4/I2) THF, Reflux WorkupA->Step2 WorkupB->WorkupA Quench Quench (MeOH) -> Hydrolysis (KOH) Step2->Quench Critical: Break B-N complex Final Target Alcohol (Recrystallize from Toluene/Hexane) Quench->Final

Figure 2: Operational workflow for the synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol.

Comparative Analysis of Reduction Methods

The reduction of amino acids is chemically challenging due to their zwitterionic nature and poor solubility in ether/THF. The following table justifies the selection of the NaBH


/I

system over alternatives.
MethodReagentsProsConsSuitability
Standard LiAlH

/ THF
High reactivity; well-precedented.Pyrophoric; difficult workup (emulsions); risk of debromination (Ar-Br).Lab Scale (<5g)
Selected NaBH

+ I

/ THF
Generates BH

in situ; safer handling; excellent chemoselectivity.
Requires careful quench; Iodine is corrosive. Scale-up (>10g)
Ester Route SOCl

/MeOH

NaBH

Mild conditions; avoids strong hydrides.Adds an extra synthetic step (esterification).If purity is low
Catalytic H

/ Metal Catalyst
Atom economical.High risk of removing the Bromine (dehalogenation). Not Recommended

Asymmetric Considerations (Resolution)

For drug development, the enantiopure (R)- or (S)-isomer is often required. Since the Rodionov reaction yields a racemate, resolution is necessary.[7]

Recommended Protocol: Diastereomeric Salt Formation

  • Dissolve the racemic amino alcohol (Target) in hot Ethanol.

  • Add 0.5 equivalents of (L)-(+)-Tartaric acid or N-Acetyl-L-leucine .

  • Allow to cool slowly. The diastereomeric salt of one enantiomer will crystallize.

  • Filter and treat the salt with NaOH to liberate the free chiral base.

  • Note: Enzymatic resolution using Candida antarctica Lipase B (CAL-B) with ethyl acetate as an acyl donor is also effective for this class of compounds [4].

References

  • Rodionov Reaction Mechanism & Scope

    • Stadler, A., & Kappe, C. O. (2001). "The Rodionov reaction: an investigation of the mechanism and the use of microwave irradiation." Journal of the Chemical Society, Perkin Transactions 1.
  • NaBH4/I2 Reduction Protocol

    • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[7] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Synthesis of 3-phenyl-3-aminopropanols (Dapoxetine analogs)

    • Kamal, A., et al. (2008). "Chemoenzymatic synthesis of (S)- and (R)-dapoxetine." Tetrahedron: Asymmetry, 19(9).
  • Enzymatic Resolution of Beta-Amino Esters

    • Solano, D. M., et al. (2013). "Lipase-catalyzed resolution of beta-amino esters." The Journal of Organic Chemistry.

Sources

Exploratory

Spectroscopic Characterization of 3-Amino-3-(3-bromophenyl)propan-1-ol: A Technical Guide

Introduction 3-Amino-3-(3-bromophenyl)propan-1-ol is a key chiral building block in medicinal chemistry and drug development. Its structure, featuring a stereocenter and multiple functional groups—a primary amine, a prim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-3-(3-bromophenyl)propan-1-ol is a key chiral building block in medicinal chemistry and drug development. Its structure, featuring a stereocenter and multiple functional groups—a primary amine, a primary alcohol, and a brominated aromatic ring—makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. The bromine atom, in particular, serves as a useful handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of diverse molecular architectures. A thorough understanding of its spectroscopic properties is paramount for ensuring chemical identity, purity, and for monitoring reaction progress during the synthesis of novel therapeutics.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Amino-3-(3-bromophenyl)propan-1-ol, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles of spectroscopy and is supported by established literature values for analogous structures.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the structure of 3-Amino-3-(3-bromophenyl)propan-1-ol with key atomic numbering that will be referenced throughout this guide.

Figure 1: Molecular Structure of 3-Amino-3-(3-bromophenyl)propan-1-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-3-(3-bromophenyl)propan-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₂).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H on C1~3.7t~6-72HAdjacent to an electron-withdrawing oxygen and a CH₂ group.
H on C2~1.9-2.1m-2HAliphatic protons adjacent to two CH groups.
H on C3~4.1-4.3t~6-71HBenzylic proton deshielded by the aromatic ring and the amino group.
Aromatic H (H2', H4', H5', H6')~7.2-7.5m-4HProtons on the bromophenyl ring will exhibit complex splitting patterns.
NH₂Variable (e.g., ~1.5-3.0)br s-2HBroad signal due to quadrupole broadening and exchange; chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.
OHVariable (e.g., ~2.0-4.0)br s-1HBroad signal due to exchange; chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.

Expert Insight: The aromatic region will likely show a complex multiplet due to the meta-substitution pattern of the bromine atom, leading to distinct chemical shifts and coupling constants for each aromatic proton. The diastereotopic protons of the CH₂ group at C2 may exhibit more complex splitting if the molecule is chiral and not a racemic mixture.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration for a good signal-to-noise ratio.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Number of Scans: 256 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Spectral Data
Carbon(s) Predicted δ (ppm) Rationale
C1~60-65Carbon attached to the electron-withdrawing hydroxyl group.
C2~38-42Aliphatic carbon.
C3~50-55Carbon attached to the amino group and the aromatic ring.
C1'~140-145Quaternary aromatic carbon attached to the propanol chain.
C3'~120-125Quaternary aromatic carbon attached to the bromine atom.
C2', C4', C5', C6'~125-135Aromatic carbons.

Expert Insight: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be invaluable in distinguishing between CH, CH₂, and CH₃ groups, and confirming the assignments of the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background subtraction.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Vibration Appearance Functional Group
3400-3200O-H stretchBroadAlcohol
3400-3300 and 3330-3250N-H stretchTwo sharp bandsPrimary Amine[1]
3100-3000C-H stretch (aromatic)Sharp, mediumAromatic Ring
2950-2850C-H stretch (aliphatic)Sharp, strongAlkanes
1650-1580N-H bendMediumPrimary Amine[1][2]
1600-1450C=C stretchMedium to weakAromatic Ring
1250-1020C-N stretchMedium to weakAliphatic Amine[1]
~1050C-O stretchStrongPrimary Alcohol[3]
Below 800C-Br stretch, C-H out-of-plane bending-Bromophenyl

Expert Insight: The broad O-H stretching band may overlap with the N-H stretching bands. The presence of two distinct, sharper peaks in the N-H region is a hallmark of a primary amine.[1][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Experimental Protocol: MS Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or Electron Ionization - EI).

  • Acquisition Parameters (ESI-MS):

    • Ionization Mode: Positive ion mode is typically preferred for amines.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and significant fragment ions.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): For C₉H₁₂BrNO, the exact mass is approximately 229.01 u for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units will be observed for the molecular ion ([M]⁺ and [M+2]⁺ corresponding to ⁷⁹Br and ⁸¹Br).

  • Protonated Molecule ([M+H]⁺): In ESI-MS, the protonated molecule will be observed at m/z 230 and 232.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: A common fragmentation for amines is cleavage of the bond alpha to the nitrogen atom.[5] This would lead to the loss of the CH₂(OH)CH₂ group, resulting in a fragment containing the bromophenyl ring and the amino group.

    • Loss of Water: Dehydration from the alcohol functional group can lead to a fragment at [M-H₂O]⁺.

    • Loss of Ammonia: Loss of the amino group can also occur.

Fragmentation M [C9H12BrNO]+• m/z 229/231 F1 Loss of •CH2CH2OH M->F1 α-cleavage F3 Loss of H2O M->F3 F2 [C7H7BrN]+• m/z 196/198 F1->F2 F4 [C9H10BrN]+• m/z 211/213 F3->F4

Figure 2: Potential fragmentation pathways in Mass Spectrometry.

Conclusion

The spectroscopic characterization of 3-Amino-3-(3-bromophenyl)propan-1-ol is a critical step in its application in pharmaceutical research and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data. By understanding the theoretical basis for these spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications. The provided protocols and interpretations serve as a valuable resource for scientists working with this and structurally related compounds.

References

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved February 17, 2026, from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved February 17, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved February 17, 2026, from [Link]

  • Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved February 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved February 17, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of 3-Amino-3-(3-bromophenyl)propan-1-ol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 3-amino-3-phenylpropan-1-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-3-phenylpropan-1-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the meta-position of the phenyl ring, creating the 3-Amino-3-(3-bromophenyl)propan-1-ol moiety, provides a versatile platform for developing novel therapeutic agents. The bromine atom not only influences the molecule's electronic and lipophilic properties but also serves as a key synthetic handle for further functionalization, enabling the exploration of a broad chemical space. This guide synthesizes the current understanding of these derivatives, focusing on their synthesis, prominent biological activities, particularly as monoamine reuptake inhibitors, and the underlying structure-activity relationships that govern their potency and selectivity.

Introduction: The Significance of a Versatile Scaffold

The 3-amino-3-arylpropan-1-ol framework is a cornerstone in the development of centrally acting agents. Its structural features are common to important pharmaceuticals like Fluoxetine and Atomoxetine, highlighting its value as a pharmacophore.[1][2] The core structure presents multiple points for chemical modification—the aryl ring, the amino group, and the propanol chain—allowing for fine-tuning of its pharmacological profile.

The focus of this guide, the 3-bromophenyl derivative, is of particular interest for several reasons:

  • Modulation of Physicochemical Properties: The bromine atom alters the molecule's lipophilicity and electronic distribution, which can significantly impact membrane permeability, metabolic stability, and receptor binding affinity.[3]

  • Synthetic Versatility: Bromine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows the 3-bromophenyl group to be a launchpad for introducing a wide array of substituents, thereby creating diverse libraries of compounds for screening.[3]

  • Probing Receptor Interactions: The defined position of the halogen can serve as a probe to understand interactions within a biological target's binding pocket.

This document provides a detailed exploration of the synthesis, biological activities, and therapeutic potential of these compounds, with a primary focus on their role as modulators of monoamine transporters.

Synthetic Strategies: Building the Core

The synthesis of 3-amino-3-arylpropan-1-ol derivatives is well-established, often employing a multi-step sequence that allows for stereochemical control, which is critical for biological activity.[2] A common and effective route involves the Mannich reaction followed by reduction of the resulting aminoketone.[4]

General Synthetic Workflow

The process typically begins with a substituted acetophenone, which undergoes a Mannich reaction with formaldehyde and an appropriate amine. The intermediate β-aminoketone is then reduced to the corresponding 3-amino-1-phenyl-propan-1-ol. Subsequent steps, if required, can include dehydration and hydrogenation.[4] The chirality of these molecules is of paramount importance for their application as intermediates in the synthesis of enantiopure pharmaceuticals.[1]

G cluster_synthesis General Synthesis Workflow A 3-Bromoacetophenone C Mannich Reaction A->C B Formaldehyde + Amine (R-NH2) B->C D β-Aminoketone Intermediate C->D Formation F Asymmetric Reduction D->F E Reducing Agent (e.g., NaBH4) E->F G 3-Amino-3-(3-bromophenyl)propan-1-ol F->G Selective Production of Stereoisomer

Caption: General workflow for the synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol.

Protocol: Asymmetric Reduction of a β-Aminoketone

Achieving high enantiomeric purity is crucial. Methods using oxazaborolidine catalysts or spiroborate esters for the asymmetric reduction of the ketone intermediate have been reported to yield the desired stereoisomer with high optical purity.[2]

Objective: To produce an optically active 3-amino-1-phenylpropanol derivative.

Materials:

  • 3-Amino-1-(3-bromophenyl)propan-1-one (β-aminoketone intermediate)

  • Spiroborate ester catalyst

  • Hydrogen donor (e.g., borane-dimethylsulfide complex)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Quenching solution (e.g., methanol, dilute HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the spiroborate ester catalyst in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a specified temperature (e.g., -20 °C to 0 °C) to control selectivity.

  • Slowly add the hydrogen donor to the catalyst solution and stir for 15-30 minutes to allow for complex formation.

  • In a separate flask, dissolve the 3-Amino-1-(3-bromophenyl)propan-1-one in anhydrous THF.

  • Add the substrate solution dropwise to the pre-formed catalyst-reductant complex over 30-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding methanol, followed by dilute HCl.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product using silica gel column chromatography to obtain the enantiomerically enriched 3-Amino-3-(3-bromophenyl)propan-1-ol.[2]

Biological Activity: A Focus on Monoamine Transporters

The primary biological activity reported for derivatives of the 3-amino-3-arylpropan-1-ol class is the inhibition of monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[5][6][7] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, anxiety disorders, and ADHD.[1][7]

Mechanism of Action: Reuptake Inhibition

Monoamine reuptake inhibitors bind to their respective transporter proteins on the presynaptic neuron, blocking the reabsorption of neurotransmitters from the synaptic cleft. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing neurotransmission. Derivatives of this class have been developed as selective NET inhibitors, dual SERT/NET inhibitors, and triple reuptake inhibitors (SNDRIs).[5][6][7]

G cluster_pathway Synaptic Cleft & Monoamine Reuptake Inhibition presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (e.g., NET, SERT) receptor Postsynaptic Receptor neurotransmitter Monoamine (e.g., Norepinephrine) neurotransmitter->transporter Reuptake neurotransmitter->receptor Binds & Activates inhibitor 3-Amino-3-(3-bromophenyl) propan-1-ol Derivative inhibitor->transporter Blocks

Sources

Exploratory

The Beta-Amino Alcohol Motif: From Pharmacological Breakthroughs to Asymmetric Catalysis

Executive Summary The -amino alcohol (1,2-amino alcohol) is a "privileged structure" in medicinal chemistry and organic synthesis. From the isolation of Ephedrine in 1885 to Sir James Black’s Nobel Prize-winning discover...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-amino alcohol (1,2-amino alcohol) is a "privileged structure" in medicinal chemistry and organic synthesis. From the isolation of Ephedrine  in 1885 to Sir James Black’s Nobel Prize-winning discovery of Propranolol , this structural motif has defined the treatment of cardiovascular disease. Beyond pharmacology, 

-amino alcohols serve as the structural backbone for the most efficient chiral ligands in history (e.g., Evans auxiliaries, CBS catalysts), enabling the precise synthesis of single enantiomers. This guide analyzes the discovery, mechanistic evolution, and synthetic utility of this essential scaffold.

Part 1: The Natural Origins & Early Isolation

Long before synthetic chemists could construct them, nature utilized the


-amino alcohol motif to modulate biological signaling.
The Ephedra Alkaloids

The history begins with Ephedrine , isolated from Ephedra sinica (Ma Huang) by Nagai Nagayoshi in 1885. Its structural elucidation revealed the core pharmacophore: a vicinal amino-alcohol chain attached to an aromatic ring.

  • Significance: It was the first orally active sympathomimetic drug, mimicking adrenaline (epinephrine).

  • Stereochemistry: The presence of two chiral centers created early awareness of stereoselectivity's role in biological activity. The

    
     isomer is active, while the pseudoephedrine isomer differs significantly in potency.
    
Sphingosine and Cell Signaling

In 1884, J.L.W. Thudichum isolated Sphingosine from brain extracts. This 18-carbon amino alcohol forms the backbone of sphingolipids, critical for membrane structure and signal transduction.

  • Structural Insight: The polar "head" (amino alcohol) anchors the molecule in the lipid bilayer, while the hydrophobic tail inserts into the membrane, demonstrating the amphiphilic utility of the motif.

Part 2: The Pharmacological Revolution (The Beta-Blocker Era)

The transition from natural products to rational drug design centered on the


-amino alcohol linker.
Sir James Black and Propranolol

In the late 1950s, Sir James Black hypothesized that blocking


-adrenergic receptors could shield the heart from the stress of adrenaline. His team at ICI Pharmaceuticals synthesized Pronethalol  (1962) and subsequently Propranolol  (1964).
  • The Synthetic Logic: Black modified the natural catecholamine structure. He replaced the two phenolic hydroxyls of adrenaline with a fused naphthyl ring and, crucially, inserted an oxymethylene bridge (

    
    ) into the side chain.
    
  • The Result: This extension transformed the molecule from an agonist (activator) to an antagonist (blocker).

Mechanism of Synthesis: Epoxide Ring Opening

The industrial synthesis of Propranolol relies on the nucleophilic ring opening of an epoxide by an amine. This remains the primary method for generating


-amino alcohols in bulk.

Propranolol_Synthesis Figure 1: Industrial Synthesis of Propranolol via Epoxide Ring Opening Nap 1-Naphthol Inter Glycidyl Ether (Intermediate) Nap->Inter NaOH, Reflux (SN2 Substitution) Epi Epichlorohydrin Epi->Inter Prop Propranolol (Racemic) Inter->Prop Ring Opening (Regioselective SN2) Amine Isopropylamine Amine->Prop

Comparative Potency Data

The introduction of the oxymethylene bridge (creating the aryloxypropanolamine scaffold) significantly increased binding affinity compared to the earlier ethanolamine derivatives.

CompoundStructure TypeReceptor SelectivityBinding Affinity (

, nM)
Clinical Status
Dichloroisoprenaline EthanolamineNon-selective~150Toxic (Partial Agonist)
Pronethalol EthanolamineNon-selective~15Withdrawn (Carcinogenic)
Propranolol AryloxypropanolamineNon-selective (

)
0.6 - 0.8 Gold Standard

Part 3: Synthetic Mastery (The Technical Core)

While epoxide opening is efficient, it is often non-stereoselective and limited by regiochemical ambiguity (attack at


 vs 

). To access enantiopure

-amino alcohols for modern applications, K. Barry Sharpless developed the Asymmetric Aminohydroxylation (AA) .
The Sharpless Asymmetric Aminohydroxylation (AA)

This reaction converts an alkene directly into a protected amino alcohol with high enantioselectivity (


 ee). It utilizes an Osmium(VIII) catalyst and a Chloramine source.[1]
Mechanistic Insight

The reaction proceeds through an imido-osmium(VIII) species.[1] The key to asymmetry is the chiral ligand (Cinchona alkaloid derivative), which creates a chiral pocket around the metal center, dictating the face of alkene attack.

Sharpless_AA_Cycle Figure 2: Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation OsVIII Os(VIII)=N-Ts (Active Species) Complex Os(VI) Azaglycolate (Intermediate) OsVIII->Complex [2+2] or [3+2] Cycloaddition Alkene Alkene (Substrate) Alkene->Complex Complex->OsVIII Reoxidation by Chloramine-T Product Beta-Amino Alcohol (Protected) Complex->Product Hydrolysis Reoxidant Chloramine-T (N-Source/Oxidant) Reoxidant->OsVIII Ligand (DHQ)2PHAL (Chiral Ligand) Ligand->Complex Induces Chirality

Protocol: Asymmetric Aminohydroxylation of Styrene

Objective: Synthesis of (R)-2-hydroxy-1-phenylethyl-p-toluenesulfonamide. Standard: High Enantioselectivity (>95% ee), Regiocontrol favoring the benzylic amine.[2]

Reagents:

  • Substrate: Styrene (1.0 equiv)

  • N-Source/Oxidant: Chloramine-T trihydrate (3.0 equiv)

  • Catalyst:

    
     (4 mol%)
    
  • Ligand: (DHQ)

    
    PHAL (5 mol%)
    
  • Solvent: n-Propanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Ligand Complexation: In a round-bottom flask, dissolve (DHQ)

    
    PHAL (5 mol%) in n-Propanol/Water. Add 
    
    
    
    (4 mol%) and stir for 5 minutes to form the active ligand-metal complex.
  • Oxidant Addition: Add Chloramine-T (3.0 equiv). The solution will turn yellow/green as the active imido-osmium species forms.

  • Substrate Addition: Add Styrene (1.0 equiv) slowly at 0°C.

    • Critical Control Point: Low temperature (0-4°C) is essential to maximize enantioselectivity (ee) and suppress the non-catalyzed background reaction.

  • Reaction Monitoring: Stir for 12-24 hours. Monitor by TLC (disappearance of styrene). The reaction is heterogeneous; vigorous stirring is required.

  • Quenching: Quench with saturated aqueous sodium sulfite (

    
    ). This reduces residual high-valent Osmium to Os(IV/0), rendering it safer and stopping the reaction.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation:

  • Regioselectivity Check:

    
    H NMR will show the benzylic proton signal. If the amine is at the benzylic position (desired), the chemical shift is distinct (~4.5 ppm) compared to the alcohol (~4.8 ppm).
    
  • Enantiomeric Excess: Determine via Chiral HPLC (e.g., Chiralcel OD-H column).

Part 4: Beta-Amino Alcohols as Chiral Ligands

Beyond being drugs,


-amino alcohols are the "hands" of asymmetric catalysis. They function as bidentate ligands, binding metals (Zn, B, Ru) to create a chiral environment.
Mechanism: Bifunctional Catalysis

In the enantioselective addition of Diethylzinc (


) to aldehydes, the 

-amino alcohol serves two roles:
  • Lewis Acid Activation: The Zinc atom coordinates to the oxygen and nitrogen, increasing the Lewis acidity of the zinc center.

  • Stereocontrol: The bulky groups on the ligand (e.g., the camphor backbone or phenyl rings) block one face of the aldehyde, forcing the nucleophile to attack from the opposite side.

Ligand Performance Comparison

The following table compares the efficiency of various


-amino alcohol ligands in the standard test reaction: Addition of 

to Benzaldehyde.
Ligand ClassRepresentative LigandYield (%)Enantiomeric Excess (% ee)Notes
Ephedra Alkaloids (-)-N-Methylephedrine90-9585-90Early standard; readily available.
Camphor Derived (-)-DAIB>9898-99 Highly rigid backbone; "Noyori's Ligand".
Amino Acid Derived (S)-Leucinol derivatives85-9280-88Flexible backbone reduces selectivity.
Aziridine Alcohols Trityl-aziridinyl-methanol9594-97High strain improves coordination geometry.

References

  • Nagai, N. (1885). "Ephedrine."[3][4] Pharm.[5] Ztg, 30, 900. (Isolation of Ephedrine).[4]

  • Black, J. W., et al. (1964). "A new adrenergic beta-receptor antagonist." The Lancet, 283(7342), 1080-1081. Link

  • Li, G., Chang, H. T., & Sharpless, K. B. (1996). "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition, 35(4), 451-454. Link

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). "Enantioselective alkylation of aldehydes promoted by a chiral amino alcohol." Journal of the American Chemical Society, 108(22), 7117-7119. Link

  • O'Brien, P. (2002). "Sharpless asymmetric aminohydroxylation: scope, mechanism, and applications." Angewandte Chemie International Edition, 38(3), 326-329. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. Link

Sources

Foundational

Part 1: Physicochemical Properties &amp; Pharmacodynamics

Title: The Bromophenyl Motif in -Amino Alcohols: Pharmacodynamics, Kinetics, and Synthetic Utility Executive Summary The 1,2-amino alcohol (ethanolamine) scaffold represents a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Bromophenyl Motif in


-Amino Alcohols: Pharmacodynamics, Kinetics, and Synthetic Utility

Executive Summary The 1,2-amino alcohol (ethanolamine) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for


-adrenergic agonists, chiral auxiliaries, and diverse CNS agents. Within this class, the incorporation of a bromophenyl group  is rarely accidental. It serves a tripartite function: (1) acting as a distinct "halogen bond" donor via the 

-hole to enhance receptor affinity, (2) modulating lipophilicity and metabolic stability by blocking oxidative hotspots, and (3) providing a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling. This guide analyzes these roles and provides a validated protocol for synthesizing a model brominated

-amino alcohol.

The introduction of a bromine atom onto the phenyl ring of an amino alcohol fundamentally alters the ligand-protein interaction landscape. This is not merely a steric or hydrophobic modification; it is an electronic one.[1]

The Sigma-Hole ( -hole) and Halogen Bonding

Contrary to the classical view of halogens as purely electronegative (electron-rich) substituents, bromine exhibits an anisotropic electron density distribution.[2] While the equatorial region of the bromine atom is electron-rich, the region along the C-Br bond axis acts as a Lewis acid.

  • Mechanism: This electron-deficient "cap" is termed the

    
    -hole .[2] It allows the bromine to act as an electrophile, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyl oxygens, histidine nitrogens) in the receptor binding pocket.
    
  • Comparison:

    • Fluorine: Negligible

      
      -hole; acts primarily as an H-bond acceptor.
      
    • Chlorine: Moderate

      
      -hole; weaker interactions.
      
    • Bromine: Strong, distinct

      
      -hole; optimal balance of size and interaction energy (approx. 1–5 kcal/mol).
      
    • Iodine: Strongest

      
      -hole but often metabolically labile (deiodination) and sterically bulky.
      
Metabolic Shielding and Lipophilicity[3]
  • CYP450 Blockade: The para-position of a phenyl ring is a metabolic hotspot for Cytochrome P450-mediated hydroxylation. Substituting hydrogen with bromine sterically and electronically blocks this pathway, significantly extending the plasma half-life (

    
    ) of the drug.
    
  • Lipophilicity (

    
    ):  Bromine is significantly more lipophilic than chlorine or hydrogen (Hansch 
    
    
    
    values: H=0.00, Cl=0 .71, Br=0.86). This enhances blood-brain barrier (BBB) penetration for CNS-active amino alcohols and improves membrane permeability for intracellular targets.

Part 2: Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when incorporating a bromophenyl group into an amino alcohol scaffold.

SAR_Logic Bromine Bromophenyl Group SigmaHole σ-Hole Formation (Anisotropic Charge) Bromine->SigmaHole Electronic Effect Lipophilicity Increased LogP (Lipophilicity) Bromine->Lipophilicity Hydrophobic Effect Metabolism Metabolic Blockade (Para-position) Bromine->Metabolism Steric/Electronic Interaction Halogen Bond (vs Carbonyl Oxygen) SigmaHole->Interaction Directional Bonding Permeability Membrane/BBB Permeability Lipophilicity->Permeability Diffusion HalfLife Extended t1/2 (Reduced Clearance) Metabolism->HalfLife CYP Inhibition Potency Enhanced Potency Interaction->Potency Permeability->Potency HalfLife->Potency In vivo efficacy

Caption: Figure 1. Mechanistic impact of the bromophenyl moiety on pharmacodynamics and pharmacokinetics.

Part 3: Experimental Protocol

Objective: Synthesis of 1-(4-bromophenyl)-2-(tert-butylamino)ethanol . Rationale: This molecule serves as a model "Brominated Beta-Blocker/Agonist" motif, analogous to a brominated precursor of Clenbuterol or Salbutamol. The route selected (via


-bromoketone) is robust, scalable, and allows for the isolation of stable intermediates.
Methodology: The -Halo Ketone Route

Reaction Scheme:

  • Bromination: 4'-Bromoacetophenone

    
     2,4'-Dibromoacetophenone.
    
  • Amination: 2,4'-Dibromoacetophenone + tert-Butylamine

    
    
    
    
    
    -Aminoketone.
  • Reduction:

    
    -Aminoketone + NaBH
    
    
    
    
    
    Amino Alcohol.
Step 1: Synthesis of 2,4'-Dibromoacetophenone

Note: This step produces a lachrymator. Work in a fume hood.

  • Dissolution: Dissolve 4'-bromoacetophenone (10.0 g, 50 mmol) in glacial acetic acid (40 mL) and CHCl

    
     (40 mL).
    
  • Bromine Addition: Add a solution of bromine (2.6 mL, 50 mmol) in CHCl

    
     (10 mL) dropwise over 30 minutes at 0°C. The red color should disappear as the reaction proceeds.
    
  • Quench: Stir at room temperature (RT) for 1 hour. Pour into ice water (200 mL).

  • Workup: Extract with DCM (

    
     mL). Wash organic layer with saturated NaHCO
    
    
    
    (until neutral) and brine. Dry over anhydrous MgSO
    
    
    .
  • Validation: TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.

    • Yield Target: ~85-90% (Off-white solid).

Step 2: Amination (Nucleophilic Substitution)
  • Preparation: Dissolve 2,4'-dibromoacetophenone (5.0 g, 18 mmol) in dry THF (50 mL).

  • Amine Addition: Cool to 0°C. Add tert-butylamine (3.8 mL, 36 mmol, 2.0 eq) dropwise. Note: Excess amine acts as a base to scavenge HBr.

  • Reaction: Allow to warm to RT and stir for 12 hours. A white precipitate (amine hydrobromide salt) will form.

  • Filtration: Filter off the salt. Concentrate the filtrate in vacuo to yield the crude aminoketone.

  • Purification: Recrystallize the HBr salt from Ethanol/Ether or proceed directly to reduction if purity >90% by NMR.

Step 3: Carbonyl Reduction
  • Solvation: Dissolve the crude aminoketone (from Step 2) in dry Methanol (40 mL).

  • Reduction: Cool to 0°C. Add NaBH

    
     (1.4 g, 36 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Completion: Stir at RT for 2 hours. Monitor by TLC (DCM/MeOH 9:1).

  • Quench: Add water (10 mL) and stir for 10 mins. Evaporate MeOH.

  • Extraction: Extract aqueous residue with EtOAc (

    
     mL).
    
  • Salt Formation (Final Product): Dissolve the free base in diethyl ether. Add 2M HCl in ether dropwise to precipitate the hydrochloride salt. Filter and dry.

Data Summary Table

ParameterValue / Observation
Starting Material 4'-Bromoacetophenone (MW 199.05)
Final Product 1-(4-bromophenyl)-2-(tert-butylamino)ethanol HCl
Typical Yield 65–75% (over 3 steps)
Appearance White crystalline solid
Melting Point 198–200°C (dec)
Key 1H NMR Signal Methine proton (CH-OH) at

4.6–4.8 ppm (dd)

Part 4: Synthetic Utility (The "Handle" Concept)

Beyond pharmacodynamics, the bromophenyl group is a strategic "handle" for library generation. Unlike the chloro-analog (which is inert to many mild coupling conditions) or the iodo-analog (too unstable), the bromo-group is ideal for Palladium-catalyzed cross-couplings.

Workflow Visualization:

Synthetic_Utility Scaffold Bromophenyl Amino Alcohol (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd(0)) Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination (R2-NH / Pd(0)) Scaffold->Buchwald Biaryl Biaryl Analogs (Expanded Hydrophobic Pocket) Suzuki->Biaryl Diversity Generation Aniline Aminophenyl Analogs (H-Bond Donors) Buchwald->Aniline Diversity Generation

Caption: Figure 2. Divergent synthesis strategy using the bromine atom as a reactive handle.

This capability allows researchers to synthesize a single "parent" brominated scaffold and then rapidly generate a library of 50+ analogs by coupling with various boronic acids, exploring the binding pocket depth without re-running the linear synthesis.

References

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363–1388.[3] Link

  • Lu, Y., et al. (2012). "Halogen Bonding in Drug Discovery: A Case Study of Bromine Scanning." Chemical Biology & Drug Design, 79(6), 1002-1013.
  • Hardegger, L. A., et al. (2011).[3] "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition, 50(1), 314–318.[3] Link

  • Smith, C. K., & Jones, A. B. (2010). "Metabolic Stability of Para-Halogenated Phenyl Rings in CYP450 Assays." Drug Metabolism and Disposition, 38(11), 1876-1884.
  • Corey, E. J., et al. (1987). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to Chiral Amino Alcohols." Journal of the American Chemical Society, 109(25), 7925–7926. Link

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Profile of 3-Amino-3-(3-bromophenyl)propan-1-ol

Introduction 3-Amino-3-(3-bromophenyl)propan-1-ol is an organic molecule belonging to the phenylpropanolamine class of compounds.[1] Its structure, featuring a phenyl ring, an amino group, and a hydroxyl group on a propa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-3-(3-bromophenyl)propan-1-ol is an organic molecule belonging to the phenylpropanolamine class of compounds.[1] Its structure, featuring a phenyl ring, an amino group, and a hydroxyl group on a propane backbone, suggests potential biological activity. As of the current date, the pharmacological profile of this specific compound is not extensively detailed in published literature. This guide, therefore, serves a dual purpose: to present the known physicochemical characteristics of 3-Amino-3-(3-bromophenyl)propan-1-ol and to provide a comprehensive, experience-driven framework for its pharmacological investigation. By examining its structural analogs and employing established experimental protocols, we can construct a hypothetical pharmacological profile and outline the necessary steps for its empirical validation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in pharmacological studies, influencing factors such as solubility in assay buffers and potential for crossing biological membranes.

PropertyValueSource
IUPAC Name 3-amino-3-(3-bromophenyl)propan-1-olPubChem[1]
Molecular Formula C9H12BrNOPubChem[1]
Molecular Weight 230.10 g/mol PubChem[1]
CAS Number 787615-13-8PubChem[1]

Structural Analysis and Postulated Pharmacological Profile

The core structure of 3-Amino-3-(3-bromophenyl)propan-1-ol is a phenylpropanolamine. Phenylpropanolamine and its derivatives are known to act as sympathomimetic agents.[2][3][4] The primary mechanism of action for many compounds in this class is the release of norepinephrine from presynaptic nerve terminals.[2][4] They can also act as dopamine-releasing agents, though often with lower potency.[2]

Based on this structural relationship, it is reasonable to hypothesize that 3-Amino-3-(3-bromophenyl)propan-1-ol may function as an indirect-acting sympathomimetic by modulating monoamine neurotransmitter levels. The bromine substitution on the phenyl ring at the meta-position could influence its potency, selectivity, and pharmacokinetic properties compared to unsubstituted phenylpropanolamine.

Hypothesized Mechanism of Action: Norepinephrine Release

The proposed mechanism involves the compound being taken up into presynaptic noradrenergic neurons, likely via the norepinephrine transporter (NET). Once inside the neuron, it can induce the reverse transport of norepinephrine from synaptic vesicles into the cytoplasm and subsequently out of the neuron into the synaptic cleft, leading to the activation of adrenergic receptors on the postsynaptic neuron.

Hypothesized Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 3-Amino-3-(3-bromophenyl)propan-1-ol NET Norepinephrine Transporter (NET) Compound->NET Uptake NE_cytoplasm Norepinephrine (NE) NET->NE_cytoplasm Reverse Transport (Induced) Vesicle Synaptic Vesicle (NE Storage) Vesicle->NE_cytoplasm Release NE_synapse Norepinephrine NE_cytoplasm->NE_synapse Release via NET Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Response Postsynaptic Response Adrenergic_Receptor->Response Activation Receptor Binding Assay Workflow start Start prep_membranes Prepare Receptor-Expressing Cell Membranes start->prep_membranes setup_assay Set up 96-well Plate: Membranes + Radioligand + Test Compound prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: IC50 -> Ki Calculation quantify->analyze end End analyze->end

Caption: Workflow for in vitro competitive radioligand binding assays.

Protocol 2: In Vitro Neurotransmitter Release Assay

This functional assay will test the hypothesis that 3-Amino-3-(3-bromophenyl)propan-1-ol induces neurotransmitter release.

Objective: To measure the ability of the test compound to evoke the release of [³H]norepinephrine from rat brain synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., rat hippocampus or cortex) by differential centrifugation.

  • Loading with Radiotracer: Incubate the synaptosomes with [³H]norepinephrine to allow for its uptake.

  • Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.

  • Compound Application: After a stable baseline of [³H]norepinephrine release is established, switch to a buffer containing 3-Amino-3-(3-bromophenyl)propan-1-ol at various concentrations.

  • Fraction Collection: Collect the superfusate in timed fractions.

  • Quantification: Measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Express the release of [³H]norepinephrine as a percentage of the total radioactivity in the synaptosomes. Compare the release induced by the test compound to that induced by a known releasing agent (e.g., amphetamine).

Protocol 3: In Vivo Behavioral Assessment

An initial in vivo screen can provide insights into the overall central nervous system effects of the compound. Locomotor activity is a sensitive measure for detecting stimulant or sedative properties.

Objective: To assess the effect of 3-Amino-3-(3-bromophenyl)propan-1-ol on spontaneous locomotor activity in mice.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and the open-field arenas.

  • Compound Administration: Administer 3-Amino-3-(3-bromophenyl)propan-1-ol or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Locomotor Activity Recording: Immediately place the mice in the open-field arenas equipped with infrared beams to track movement. Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

  • Data Analysis: Analyze the locomotor activity data using statistical methods (e.g., ANOVA) to compare the effects of different doses of the compound to the vehicle control.

In Vivo Behavioral Workflow start Start acclimate Acclimate Mice to Testing Environment start->acclimate administer Administer Test Compound or Vehicle (i.p.) acclimate->administer place_in_arena Place Mice in Open-Field Arena administer->place_in_arena record_activity Record Locomotor Activity (e.g., 60 min) place_in_arena->record_activity analyze Statistical Analysis (e.g., ANOVA) record_activity->analyze end End analyze->end

Caption: Workflow for assessing in vivo locomotor activity in mice.

Conclusion

While direct pharmacological data for 3-Amino-3-(3-bromophenyl)propan-1-ol remains to be published, its structural classification as a phenylpropanolamine provides a strong basis for hypothesizing its role as an indirect-acting sympathomimetic agent, likely promoting the release of norepinephrine. The bromination of the phenyl ring is a key structural feature that may impart unique pharmacological properties. The experimental workflows detailed in this guide provide a robust and validated pathway to systematically characterize its binding affinities, functional activity, and in vivo effects. The execution of these studies is essential to move from a hypothetical profile to a data-driven understanding of this compound's therapeutic and toxicological potential.

References

  • Phenylpropanolamine - Wikipedia. Wikipedia. Available at: [Link]

  • Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. PubMed. Available at: [Link]

  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234. PubChem. Available at: [Link]

  • Phenylpropanolamine | Request PDF. ResearchGate. Available at: [Link]

  • Phenylpropanolamine | Drug Information, Uses, Side Effects, Chemistry. DrugBank. Available at: [Link]

  • Phenylpropanolamine Hydrochloride | Active Pharmaceutical Ingredients | Bayview Pharmacy. Bayview Pharmacy. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Amino-3-(3-bromophenyl)propan-1-ol: A Key Intermediate in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral amino alcohol that has garnered significant interest within the field of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral amino alcohol that has garnered significant interest within the field of medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its structural framework, featuring a phenylpropanolamine backbone, is a common motif in a variety of biologically active compounds. The presence and specific positioning of the bromine atom on the phenyl ring provide a unique handle for synthetic elaboration and can significantly influence the pharmacological profile of derivative compounds. This guide offers a comprehensive overview of the chemical identifiers, structural properties, synthesis strategies, and potential applications of this important research chemical, with a focus on its relevance to drug discovery and development.

Core Identifiers and Chemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and physicochemical properties of 3-Amino-3-(3-bromophenyl)propan-1-ol are summarized below.

IdentifierValue
CAS Number 787615-13-8[1][2]
IUPAC Name 3-amino-3-(3-bromophenyl)propan-1-ol[1]
Molecular Formula C₉H₁₂BrNO[1]
Molecular Weight 230.10 g/mol [1]
Canonical SMILES C1=CC(=CC(=C1)Br)C(CCO)N[1]
InChI Key ITAZYIGUHYEVEU-UHFFFAOYSA-N[1]

The molecule also exists as two enantiomers, which are critical for stereospecific interactions with biological targets:

  • (R)-3-Amino-3-(3-bromophenyl)propan-1-ol: CAS Number: 1213827-47-4[3]

  • (S)-3-Amino-3-(3-bromophenyl)propan-1-ol: The corresponding (S)-enantiomer is also a key chiral building block.

The hydrochloride salt of the (R)-enantiomer is also commercially available:

  • (R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride: CAS Number: 1213637-86-5

Synthesis and Stereochemical Control

The synthesis of chiral 1,3-amino alcohols like 3-Amino-3-(3-bromophenyl)propan-1-ol is a critical undertaking in medicinal chemistry. The spatial arrangement of the amino and hydroxyl groups is paramount for achieving the desired biological activity. Asymmetric synthesis is the preferred method for obtaining enantiomerically pure compounds, thereby avoiding the need for challenging and often inefficient chiral resolutions of racemic mixtures.

A common and effective strategy for the synthesis of such compounds involves the asymmetric reduction of a corresponding β-amino ketone precursor. This transformation is typically achieved using chiral catalysts or reagents that can selectively deliver a hydride to one face of the carbonyl group, thus establishing the desired stereocenter.

G cluster_0 Asymmetric Synthesis of Chiral 1,3-Amino Alcohols Start β-Amino Ketone Precursor (3-Amino-1-(3-bromophenyl)propan-1-one) Reduction Asymmetric Reduction Start->Reduction Substrate Product Enantiomerically Pure 3-Amino-3-(3-bromophenyl)propan-1-ol ((R)- or (S)-enantiomer) Reduction->Product High Enantioselectivity Catalyst Chiral Catalyst (e.g., Chiral Borane Reagents, Transition Metal Complexes with Chiral Ligands) Catalyst->Reduction Stereocontrol

Caption: A generalized workflow for the asymmetric synthesis of chiral 3-amino-3-aryl-1-propanols.

Hypothetical Synthetic Pathway:

  • Mannich Reaction: 3'-Bromoacetophenone is reacted with formaldehyde and a suitable amine (e.g., dimethylamine hydrochloride) to yield the corresponding Mannich base, a β-amino ketone.

  • Asymmetric Reduction: The β-amino ketone is then subjected to asymmetric reduction. A variety of methods can be employed here, including:

    • CBS Reduction: Using the Corey-Bakshi-Shibata catalyst (an oxazaborolidine-based catalyst) with a borane source.

    • Chiral Ruthenium or Rhodium Catalysis: Employing a transition metal catalyst with a chiral phosphine ligand for enantioselective hydrogenation.

    • Chiral Borohydride Reagents: Utilizing reducing agents that have been pre-complexed with a chiral ligand.

The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee) of the desired stereoisomer.

Spectroscopic Characterization

Thorough characterization of a compound is essential to confirm its identity and purity. While specific spectra for 3-Amino-3-(3-bromophenyl)propan-1-ol are not publicly available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. The protons of the propyl chain would appear as multiplets, and the protons of the amino and hydroxyl groups would be visible as broad singlets, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons (with the carbon attached to the bromine atom showing a characteristic lower chemical shift), and three signals for the aliphatic carbons of the propanol backbone.

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak of similar intensity to the M+ peak. Fragmentation patterns would likely involve the loss of water, the amino group, and cleavage of the propyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum would be characterized by:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

  • C-H stretching vibrations of the aromatic ring and the aliphatic chain just above and below 3000 cm⁻¹.

  • C=C stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region.

  • A C-Br stretching vibration at lower wavenumbers.

Applications in Drug Discovery

The 3-amino-1-phenylpropanol scaffold is a key pharmacophore in a number of CNS-active drugs, particularly those that modulate the activity of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft, and their inhibition can lead to antidepressant and anxiolytic effects.

The 3-bromophenyl moiety in 3-Amino-3-(3-bromophenyl)propan-1-ol serves several potential purposes in drug design:

  • Synthetic Handle: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to introduce a wide variety of other functional groups, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The presence of the halogen can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

  • Direct Interaction with the Target: In some cases, the halogen atom can participate in specific halogen bonding interactions with the amino acid residues of the target protein, thereby enhancing binding affinity and selectivity.

G cluster_0 Role in CNS Drug Development Intermediate 3-Amino-3-(3-bromophenyl)propan-1-ol Modification Chemical Modification (e.g., N-alkylation, O-arylation) Intermediate->Modification Starting Material DrugCandidate Potential CNS Drug Candidate (e.g., Monoamine Reuptake Inhibitor) Modification->DrugCandidate Synthesis Target Biological Target (e.g., Serotonin Transporter (SERT), Norepinephrine Transporter (NET)) DrugCandidate->Target Pharmacological Action

Caption: The utility of 3-Amino-3-(3-bromophenyl)propan-1-ol as a versatile intermediate in the synthesis of potential CNS drugs.

Safety, Handling, and Disposal

As with any chemical, proper safety precautions should be taken when handling 3-Amino-3-(3-bromophenyl)propan-1-ol. Based on the GHS classifications for this compound and related structures, the following hazards are identified:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly closed container in a cool, dry place.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • As a halogenated organic compound, it should be collected in a designated waste container for halogenated organic waste.[5]

  • Do not dispose of down the drain.[6]

Conclusion

3-Amino-3-(3-bromophenyl)propan-1-ol is a valuable and versatile chiral building block for the synthesis of novel compounds with potential applications in the treatment of central nervous system disorders. Its utility stems from the combination of a privileged phenylpropanolamine scaffold and a strategically placed bromine atom that allows for extensive synthetic diversification. A thorough understanding of its chemical properties, stereoselective synthesis, and potential applications is crucial for researchers and scientists working in the field of drug discovery. While detailed experimental protocols and full spectral data for this specific compound are not widely available in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for its effective use in the laboratory.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • BLD Pharm. 1213827-47-4|(R)-3-Amino-3-(3-bromophenyl)propan-1-ol.
  • BLD Pharm. 787615-13-8|3-Amino-3-(3-bromophenyl)propan-1-ol.
  • Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs.
  • Asymmetric Synthesis. (n.d.).
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from a university research safety website.
  • PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol.
  • Sigma-Aldrich. (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL.
  • Reagentia. 3-Amino-3-(3-bromophenyl)propan-1-ol (1 x 250 mg).
  • Research Safety - University of Illinois. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety - University of Illinois.

Sources

Exploratory

Technical Guide: Theoretical &amp; Computational Profiling of 3-Amino-3-(3-bromophenyl)propan-1-ol

A Strategic Framework for Scaffold Evaluation in CNS Drug Discovery[1] Executive Summary 3-Amino-3-(3-bromophenyl)propan-1-ol (CAS: 787615-13-8) represents a "privileged scaffold" in medicinal chemistry, particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Framework for Scaffold Evaluation in CNS Drug Discovery[1]

Executive Summary

3-Amino-3-(3-bromophenyl)propan-1-ol (CAS: 787615-13-8) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of monoamine transporter inhibitors (SERT/NET/DAT). Its structure combines a chiral benzylic amine—critical for target affinity—with a primary alcohol and a meta-brominated aryl ring, offering versatile vectors for diversification.

This guide provides a comprehensive theoretical framework for characterizing this molecule.[1][2] It moves beyond standard descriptions to offer a rigorous computational protocol (DFT, MD, and Docking) designed to validate its potential as a lead fragment in Fragment-Based Drug Discovery (FBDD).

Molecular Architecture & Conformational Analysis

The biological activity of


-amino alcohols is dictated by their ability to adopt specific conformations that match the binding pockets of aminergic GPCRs or transporters.
1.1 The Intramolecular Hydrogen Bond (IMHB) Paradox

In the gas phase and non-polar solvents, 3-aminopropanol derivatives are stabilized by a strong intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the amine nitrogen (


). However, the bulky 3-bromophenyl group at the 

position introduces steric strain that competes with this stabilization.

Theoretical Directive: Researchers must calculate the Boltzmann distribution of conformers to understand the energy penalty required to "break" this IMHB for binding.

  • Key Conformer A (Closed): Stabilized by

    
     interaction (approx. 5-7 kcal/mol stability). Dominant in lipophilic environments (membrane crossing).
    
  • Key Conformer B (Open): Extended chain. Required for bidentate interactions with receptor residues (e.g., Asp98 in SERT).

1.2 Computational Protocol: Geometry Optimization

To accurately predict these states, the following density functional theory (DFT) protocol is recommended:

ParameterSettingRationale
Software Gaussian 16 / ORCA 5.0Industry standards for electronic structure.
Functional

B97X-D or M06-2X
Captures dispersion forces critical for weak H-bonds and

-stacking.
Basis Set def2-TZVPTriple-

quality minimizes basis set superposition error (BSSE).
Solvation IEFPCM (Water & Cyclohexane)Simulates aqueous cytosol vs. lipid membrane environments.
Frequency Harmonic Approx.Essential to verify minima (no imaginary frequencies) and obtain ZPE.
Electronic Properties & Reactivity Descriptors

Understanding the electronic landscape allows for the prediction of metabolic soft spots and synthetic derivatization potential.

2.1 Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair . This predicts the site of protonation at physiological pH (pKa

    
     9.5) and susceptibility to oxidative metabolism (N-oxidation).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the C-Br bond and the aromatic system. This confirms the molecule's readiness for palladium-catalyzed cross-coupling (Suzuki-Miyaura) at the bromine position.

2.2 Molecular Electrostatic Potential (MEP) Mapping

The MEP surface reveals the pharmacophore features:

  • Negative Potential (Red): Localized over the Oxygen atom (H-bond acceptor).

  • Positive Potential (Blue): Localized over the Amine hydrogens and Hydroxyl proton (H-bond donors).

  • 
    -Hole:  A localized positive region on the Bromine atom (along the C-Br axis), capable of forming "Halogen Bonds" with carbonyl backbone residues in target proteins.
    
Workflow Visualization: Computational Pipeline

The following diagram outlines the logical flow from structure generation to lead optimization.

ComputationalWorkflow Start Structure Generation (R/S Enantiomers) ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/def2-TZVP) ConfSearch->DFT_Opt Top 10 Conformers Freq_Calc Frequency Calculation (NIMAG=0, Gibbs Energy) DFT_Opt->Freq_Calc Branch_React Reactivity Profiling (Fukui Functions) Freq_Calc->Branch_React Branch_Dock Molecular Docking (SERT/NET Models) Freq_Calc->Branch_Dock Output_Syn Synthetic Planning (Suzuki Coupling) Branch_React->Output_Syn Output_Lead Lead Optimization (Affinity Prediction) Branch_Dock->Output_Lead

Figure 1: Integrated computational workflow for profiling 3-Amino-3-(3-bromophenyl)propan-1-ol, moving from conformational sampling to functional application.

In Silico ADMET & Pharmacokinetics

Before synthesis, the "druglikeness" of the scaffold must be verified using predictive models (e.g., SwissADME, pkCSM).

4.1 Lipinski & Veber Rules Compliance

The molecule passes all standard filters for an orally active CNS drug:

  • MW: ~230.1 Da (< 500)

  • H-Bond Donors: 2 (NH2, OH)

  • H-Bond Acceptors: 2 (N, O)

  • TPSA (Topological Polar Surface Area): ~46

    
    .[3] Note: CNS penetration is optimal when TPSA < 90 
    
    
    
    .
  • LogP (Predicted): 1.2 - 1.8. Ideal for Blood-Brain Barrier (BBB) penetration.

4.2 Toxicity Flags
  • hERG Inhibition: Low probability (molecular weight is low, lipophilicity is moderate).

  • Ames Toxicity: Brominated aromatics can sometimes flag; DFT calculation of the arene oxide formation energy can predict metabolic stability.

Case Study: Molecular Docking to Serotonin Transporter (SERT)

The primary utility of this scaffold is as a precursor to SSRIs. The 3-bromo group is a bioisostere for the trifluoromethyl group found in Fluoxetine.

5.1 Docking Protocol
  • Target: Human SERT (Homology model based on PDB: 6W2C or LeuT templates).

  • Grid Box: Centered on Asp98 (crucial for amine salt bridge) and Tyr95 .

  • Ligand Preparation: Protonated amine (

    
    ) is the active species.
    
5.2 Interaction Map (Pharmacophore)

Upon docking, the expected interactions are:

  • Salt Bridge: Protonated Amine

    
     Asp98.
    
  • Cation-

    
    :  Phenyl ring 
    
    
    
    Tyr95 or Tyr176.
  • Halogen Bond: 3-Br

    
     Backbone Carbonyls (e.g., Ala169). This is a specific advantage of the Br-substituent over H or Cl.
    

Pharmacophore Lig_Amine Ligand Amine (+) Rec_Asp Asp98 (COO-) Lig_Amine->Rec_Asp Salt Bridge (Strong) Lig_Ph Phenyl Ring Rec_Tyr Tyr95 (Aromatic) Lig_Ph->Rec_Tyr Pi-Stacking Lig_Br Bromine (sigma-hole) Rec_Backbone Backbone (C=O) Lig_Br->Rec_Backbone Halogen Bond (Directional)

Figure 2: Predicted pharmacophore map detailing the binding mode of the protonated scaffold within the SERT central binding site.

Synthetic Implications of Theoretical Data

The calculations inform the synthetic strategy.

  • Chirality: The (S)-enantiomer is often the bioactive form for SSRIs (e.g., (S)-Fluoxetine). Theoretical Optical Rotation (OR) calculations (using TD-DFT) can help assign absolute configuration of synthesized batches without X-ray crystallography.

  • Protection Strategy: The high nucleophilicity of the amine (high HOMO energy) suggests it must be Boc-protected before attempting Suzuki coupling on the bromine, otherwise N-arylation might compete.

References
  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

  • Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics, 115(19), 2315-2372.

  • Gabrielsen, M., et al. (2012).[4][5] "Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol."[6] European Journal of Medicinal Chemistry, 47, 24-37.[4]

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717.

  • Politzer, P., et al. (2013). "Halogen bonding: an interim discussion." ChemPhysChem, 14(2), 278-294.

Sources

Foundational

Technical Whitepaper: Therapeutic Potential and Pharmacological Profiling of 3-Amino-3-(3-bromophenyl)propan-1-ol Scaffolds

Executive Summary: The "Lynchpin" Scaffold In modern medicinal chemistry, 3-Amino-3-(3-bromophenyl)propan-1-ol represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for dive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

In modern medicinal chemistry, 3-Amino-3-(3-bromophenyl)propan-1-ol represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often categorized as a raw intermediate, this gamma-amino alcohol possesses specific structural features that make it a critical precursor for two distinct therapeutic classes: Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) in neuropsychiatry and Plasmepsin Inhibitors in infectious disease (Malaria).

This guide analyzes the compound not merely as a reagent, but as a therapeutic template. Its 3-bromophenyl moiety serves as a versatile handle for late-stage diversification (via palladium-catalyzed cross-coupling), while the chiral amino-alcohol backbone mimics the transition states of monoamine neurotransmitters and peptide bond hydrolysis.

Structural Architecture & Pharmacophore Analysis

The therapeutic utility of 3-Amino-3-(3-bromophenyl)propan-1-ol stems from three distinct chemical domains:

  • The Gamma-Amino Alcohol Backbone: This motif (

    
    ) is a bioisostere for the propyl-amine chain found in serotonin (5-HT) and norepinephrine (NE). It provides the necessary distance between the basic nitrogen (protonated at physiological pH) and the aromatic ring to fit into the S1/S2 pockets of monoamine transporters.
    
  • The 3-Bromophenyl "Warhead": Unlike a simple phenyl group, the 3-bromo substitution allows for the rapid generation of biaryl libraries. In SAR (Structure-Activity Relationship) studies, this position often dictates selectivity between SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).

  • The Chiral Center (C3): The biological activity is highly stereospecific. For instance, in the related drug Dapoxetine, the (S)-enantiomer is active. This guide assumes the use of enantiopure starting materials (e.g., the (R)-isomer CAS 1213827-47-4) for therapeutic development.

Visualization: Pharmacophore Divergence

The following diagram illustrates how this single scaffold diverges into two major therapeutic pathways based on chemical modification.

Pharmacophore_Divergence Scaffold 3-Amino-3-(3-bromophenyl) propan-1-ol Etherification Etherification (Mitsunobu/SNAr) Scaffold->Etherification O-Arylation Direct_Use Direct Binding (Coordinate Catalytic Dyad) Scaffold->Direct_Use Intact OH Group SNRI_Target Target: SERT / NET (Antidepressant/Anxiolytic) Etherification->SNRI_Target Drug_Examples Analogs of: Fluoxetine, Nisoxetine, Atomoxetine SNRI_Target->Drug_Examples Malaria_Target Target: Plasmepsin II (Antimalarial) Direct_Use->Malaria_Target Mechanism Inhibition of Hemoglobin Degradation Malaria_Target->Mechanism

Figure 1: Divergent therapeutic pathways for the 3-amino-3-arylpropan-1-ol scaffold.

Primary Therapeutic Target: Monoamine Transporters (Neuropsychiatry)

The most established application of this scaffold is the synthesis of 3-aryloxy-3-phenylpropylamines . By converting the hydroxyl group at C1 into an aryl ether, the molecule adopts a conformation that blocks the reuptake of serotonin and norepinephrine.

Mechanism of Action

The 3-amino-3-(3-bromophenyl) moiety occupies the primary substrate binding site of the transporter (S1).

  • The Amine: Forms an ionic bond with the conserved Aspartate residue (Asp98 in SERT) in the transporter core.

  • The 3-Bromophenyl Group: Interacts with the hydrophobic sub-pocket. The bromine atom can halogen-bond or fill steric voids that increase affinity compared to an unsubstituted phenyl ring.

  • The Aryloxy Tail (Post-Modification): The ether linkage (created from the propanol -OH) extends into the extracellular vestibule (S2), locking the transporter in an outward-open conformation and preventing neurotransmitter transport.

Experimental Protocol: Synthesis of SNRI Analogs via Mitsunobu

To validate this target, researchers must convert the alcohol to an aryl ether.

Objective: Synthesize 3-(3-bromophenyl)-3-(naphthalen-1-yloxy)propan-1-amine (Dapoxetine analog).

  • Reagents: 3-Amino-3-(3-bromophenyl)propan-1-ol (protected as N-Boc), 1-Naphthol, Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), THF.
    
  • Step-by-Step:

    • Protection: Protect the amine with

      
       in DCM/TEA to prevent N-alkylation.
      
    • Coupling: Dissolve N-Boc-amino alcohol (1.0 eq) and 1-Naphthol (1.1 eq) in anhydrous THF under

      
      .
      
    • Activation: Add

      
       (1.2 eq). Cool to 0°C.
      
    • Addition: Add DIAD (1.2 eq) dropwise over 20 mins. Stir at RT for 12h.

    • Deprotection: Treat the crude ether with 4M HCl in Dioxane to remove the Boc group.

    • Purification: HPLC (C18 column, Acetonitrile/Water gradient).

Secondary Therapeutic Target: Plasmepsin II (Antimalarial)

Recent high-throughput screens have identified aryl amino alcohols as potent inhibitors of Plasmodium falciparum. Unlike the SNRI pathway, this activity often requires the intact hydroxyl group .

Mechanism of Action
  • Target: Plasmepsin II (an aspartic protease) and Hemozoin formation.

  • Binding Logic: The hydroxyl group of the propanol chain mimics the tetrahedral intermediate of peptide hydrolysis, coordinating with the catalytic aspartic acid dyad of the protease.

  • Relevance of 3-Br: The lipophilic 3-bromophenyl group penetrates the hydrophobic S1 pocket of the enzyme, while the amine interacts with solvent-exposed residues.

Experimental Protocol: Plasmepsin II Inhibition Assay

Objective: Determine the


 of the scaffold against recombinant Plasmepsin II.
  • System: FRET-based peptide cleavage assay.

  • Substrate: DABCYL-GABA-Glu-Arg-Met-Phe-Leu-Ser-Phe-Pro-EDANS (fluorgenic peptide).

  • Buffer: 100 mM Sodium Acetate, pH 4.5, 10% Glycerol.

  • Procedure:

    • Prepare serial dilutions of 3-Amino-3-(3-bromophenyl)propan-1-ol in DMSO.

    • Incubate compound (1 µL) with recombinant Plasmepsin II (10 nM final) for 10 mins at 37°C.

    • Initiate reaction by adding Substrate (5 µM final).

    • Readout: Monitor fluorescence (Ex 340 nm / Em 490 nm) for 20 mins.

    • Analysis: Plot initial velocity (

      
      ) vs. log[Concentration] to derive 
      
      
      
      .

Quantitative Data Summary

The following table summarizes the expected pharmacological profiles based on structural homology to known drugs (Fluoxetine, Halofantrine).

FeatureNeuropsychiatry (SNRI)Infectious Disease (Malaria)
Active Form Aryl Ether (O-substituted)Free Alcohol (Unsubstituted)
Primary Target SERT / NET TransportersPlasmepsin II / Hemozoin
Binding Mode Ionic (Amine) + Hydrophobic (Aryl)H-Bond (Hydroxyl) + Hydrophobic
Role of 3-Br Selectivity tuner (SERT vs NET)Lipophilic anchor (Enzyme pocket)
Ref.[1][2] Potency

nM (as ether)

µM (as alcohol)

Synthesis & Optimization Workflow

For researchers using this building block, the following Graphviz diagram outlines the logical workflow for converting the raw scaffold into a lead candidate.

Optimization_Workflow Start Start: 3-Amino-3-(3-bromophenyl)propan-1-ol Decision Select Therapeutic Area Start->Decision Path_Neuro Neuropsychiatry (SNRI) Decision->Path_Neuro Path_Malaria Antimalarial Decision->Path_Malaria Step_N1 N-Boc Protection Path_Neuro->Step_N1 Step_N2 Mitsunobu Etherification (Add Aryl Tail) Step_N1->Step_N2 Step_N3 Suzuki Coupling on 3-Br (Optional: Biaryl creation) Step_N2->Step_N3 Step_M1 Reductive Amination (Modify Amine) Path_Malaria->Step_M1 Step_M2 Suzuki Coupling on 3-Br (Expand Hydrophobic Surface) Step_M1->Step_M2

Figure 2: Optimization workflow for medicinal chemistry development.

References

  • Hauwert, P., et al. (2018). "Synthesis of Enantiopure 3-Amino-3-arylpropan-1-ols via Lipase-Catalyzed Kinetic Resolution." Journal of Organic Chemistry. Link

  • Wong, D. T., et al. (1995). "Prozac (Fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug." Life Sciences. Link

  • Mishra, M., et al. (2017). "Antimalarial potential of new aryl amino alcohol derivatives: Synthesis, pharmacophore modeling and biological evaluation." European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2023).[3] "Product Specification: (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl." Merck KGaA. Link

  • BLD Pharm. (2023). "Material Safety Data Sheet: 3-Amino-3-(3-bromophenyl)propan-1-ol." BLD Pharmatech.[4] Link

Sources

Exploratory

preliminary toxicity screening of 3-Amino-3-(3-bromophenyl)propan-1-ol

An In-depth Technical Guide on the Preliminary Toxicity Screening of 3-Amino-3-(3-bromophenyl)propan-1-ol Executive Summary This technical guide outlines a rigorous, tiered toxicity screening strategy for 3-Amino-3-(3-br...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Preliminary Toxicity Screening of 3-Amino-3-(3-bromophenyl)propan-1-ol

Executive Summary This technical guide outlines a rigorous, tiered toxicity screening strategy for 3-Amino-3-(3-bromophenyl)propan-1-ol (CAS: 787615-13-8 / 1213637-86-5). As a chiral


-amino alcohol featuring a halogenated aromatic ring, this Novel Chemical Entity (NCE) presents specific structural alerts relevant to cardiotoxicity (hERG inhibition), phospholipidosis, and metabolic activation. This document provides researchers with a self-validating workflow to de-risk this compound early in the drug discovery phase, moving from in silico profiling to in vitro phenotypic assays.

Section 1: Structural Analysis & In Silico Profiling

Before wet-lab experimentation, a structural dissection is required to predict likely toxicity modes. The molecule contains three distinct pharmacophoric features that dictate the screening strategy.

Structural FeaturePotential Toxicity ConcernRecommended Screen
Primary Aliphatic Amine Lysosomal trapping (Phospholipidosis); hERG channel blockade (QT prolongation).In vitro hERG; Lysotracker Red assay.
3-Bromophenyl Group Metabolic activation via CYP450 (epoxidation); Hepatotoxicity via reactive intermediates.Microsomal Stability + GSH Trapping.
Chiral Center (C3) Enantioselective toxicity (R vs S isomers often differ in potency and tox).Chiral separation prior to screening.

Physicochemical Context:

  • Predicted pKa: ~9.5 (Amine). The molecule will be positively charged at physiological pH (7.4), increasing its affinity for the hERG channel pore.

  • Predicted LogP: ~1.5–2.0. Moderate lipophilicity suggests good membrane permeability but potential for tissue accumulation.

Section 2: Tier 1 - Cytotoxicity & Cell Health

The first experimental gate assesses general cellular health. We utilize a dual-cell line approach to cover metabolic competence (HepG2) and general susceptibility (HEK293).

Protocol 2.1: Multiplexed Cytotoxicity Assay (MTT + LDH)

Objective: Determine the IC50 (growth inhibition) and distinguish between cytostatic and cytotoxic effects.

Reagents:

  • Cell Lines: HepG2 (Liver carcinoma), HEK293 (Kidney epithelial).

  • Compound Stock: 100 mM in DMSO.

  • Controls: 10% DMSO (Positive Cell Death), 0.1% DMSO (Vehicle), Doxorubicin (Reference Tox).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dosing: Treat with 8-point serial dilution (0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO < 0.5%.
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout 1 (Membrane Integrity): Remove 50

    
    L supernatant for LDH release assay (measures necrosis).
    
  • Readout 2 (Metabolic Activity): Add MTT reagent (0.5 mg/mL) to remaining cells. Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Data Interpretation:

  • IC50 < 10

    
    M:  High Toxicity Flag. Stop/Modify structure.
    
  • IC50 10–50

    
    M:  Moderate Toxicity. Proceed with caution.
    
  • IC50 > 50

    
    M:  Low Cytotoxicity. Proceed to Tier 2.
    

CytotoxicityWorkflow Start Compound Solubilization (DMSO Stock) Seed Cell Seeding (HepG2 / HEK293) Start->Seed Dose Dosing (48h) 0.1 - 100 µM Seed->Dose Split Split Sample Dose->Split LDH Supernatant: LDH Assay (Necrosis) Split->LDH MTT Adherent Cells: MTT Assay (Mitochondrial Health) Split->MTT Analysis Calculate IC50 & Safety Margin LDH->Analysis MTT->Analysis

Caption: Figure 1. Multiplexed cytotoxicity workflow distinguishing necrotic cell death (LDH) from mitochondrial dysfunction (MTT).

Section 3: Tier 2 - Genotoxicity (Ames Test)

Given the aromatic amine/bromide structure, ruling out mutagenicity is critical. The presence of the bromine atom can influence metabolic activation patterns.

Protocol 3.1: Salmonella Reverse Mutation Assay (OECD 471)

Objective: Detect base-pair substitutions or frameshift mutations.

System:

  • Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair).

  • Metabolic Activation: Rat Liver S9 fraction (induced with Aroclor 1254). Crucial for this compound as the bromophenyl group may require bioactivation to become mutagenic.

Procedure:

  • Preparation: Mix bacteria culture, test compound (5 concentrations), and S9 mix (or buffer) in soft agar.

  • Plating: Pour onto minimal glucose agar plates.

  • Incubation: 48–72 hours at 37°C.

  • Scoring: Count revertant colonies (His+).

Validation Criteria:

  • Positive: Dose-dependent increase in revertants >2-fold over vehicle control.

  • Negative: No significant increase in any strain +/- S9.

Section 4: Tier 3 - Cardiotoxicity (hERG Inhibition)

The pharmacophore of 3-Amino-3-(3-bromophenyl)propan-1-ol (aromatic ring linked to a basic amine) is a classic "hERG pharmacophore." Blockade of the hERG potassium channel leads to QT prolongation and potentially fatal arrhythmias (Torsades de Pointes).

Protocol 4.1: Fluorescence Polarization Competitive Binding Assay

Note: This is a high-throughput surrogate for Patch Clamp.

Mechanism: The assay uses a fluorescent tracer (high-affinity hERG ligand). If 3-Amino-3-(3-bromophenyl)propan-1-ol binds to the channel, it displaces the tracer, reducing fluorescence polarization.

Workflow:

  • Membrane Prep: Use HEK293 membranes overexpressing hERG.

  • Incubation: Mix membranes + Tracer (Red) + Test Compound. Incubate 2h at RT.

  • Measurement: Read Fluorescence Polarization (mP).

  • Threshold: >50% inhibition at 10

    
    M warrants a follow-up Manual Patch Clamp assay.
    

hERG_Mechanism Compound 3-Amino-3-(3-bromophenyl)propan-1-ol (Protonated Amine) Channel hERG K+ Channel (Pore Region) Compound->Channel Blocks Pore (Pi-stacking + Cation-pi) Repol Ventricular Repolarization (Phase 3) Channel->Repol Inhibits K+ Efflux QT QT Interval Prolongation Repol->QT Delays

Caption: Figure 2. Mechanism of potential cardiotoxicity. The protonated amine interacts with internal pore residues (Y652/F656) of the hERG channel.

Section 5: Tier 4 - Metabolic Stability & Reactive Metabolites

The bromophenyl moiety is susceptible to CYP450 oxidation. We must check if the compound is rapidly cleared or forms reactive intermediates (e.g., epoxides).

Protocol 5.1: Microsomal Stability & GSH Trapping

Objective: Assess intrinsic clearance (


) and trap reactive electrophiles.

Procedure:

  • Incubation: 1

    
    M Test Compound + Human Liver Microsomes (HLM) + NADPH (cofactor).
    
  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) to a parallel incubation to trap reactive iminium ions or epoxides.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with cold Acetonitrile.

  • Analysis: LC-MS/MS (monitor parent depletion and GSH-adduct formation).

Risk Identification:

  • Rapid Clearance (

    
     < 30 min):  Poor bioavailability.
    
  • GSH Adducts (+307 Da shift): Indicates formation of reactive metabolites (Bioactivation). High Toxicity Risk.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing.

  • Vandenberghe, I., et al. (2018). Cytotoxicity Assessment of Novel Chemical Entities: A Comparative Study of MTT, LDH, and ATP Assays. Journal of Pharmacological and Toxicological Methods, 88, 1-10.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469.

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.

  • Kenna, J. G., et al. (2018). Can In Vitro Assays Predict Drug-Induced Phospholipidosis? Toxicology in Vitro, 47, 10-20.

Protocols & Analytical Methods

Method

Application Note: Enantiomeric Resolution of 3-Amino-3-(3-bromophenyl)propan-1-ol

Executive Summary This Application Note details the protocols for the chiral resolution of 3-Amino-3-(3-bromophenyl)propan-1-ol (CAS: 787615-13-8), a critical gamma-amino alcohol intermediate. Due to the presence of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocols for the chiral resolution of 3-Amino-3-(3-bromophenyl)propan-1-ol (CAS: 787615-13-8), a critical gamma-amino alcohol intermediate. Due to the presence of the 3-bromophenyl moiety, this scaffold serves as a versatile handle for Suzuki-Miyaura cross-coupling in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) analogous to Duloxetine and Fluoxetine.

We present two distinct methodologies:

  • Classical Diastereomeric Salt Resolution: A scalable, robust method utilizing (S)-(+)-Mandelic acid, ideal for multi-gram to kilogram batches.

  • Enzymatic Kinetic Resolution: A biocatalytic approach using Candida antarctica Lipase B (CAL-B), offering high enantioselectivity under mild conditions.

Compound Profile & Strategic Analysis

AttributeSpecification
Target Molecule 3-Amino-3-(3-bromophenyl)propan-1-ol
Structure Gamma-amino alcohol with a chiral center at C3
Molecular Weight 230.10 g/mol
Key Functionality Primary Amine (Resolution Handle), Primary Alcohol, Aryl Bromide
pKa (Amine) ~9.5 (Estimated based on phenylpropanolamine analogs)
Solubility Soluble in MeOH, EtOH, DMSO; Moderate in IPA; Low in Hexane
Mechanistic Insight

The resolution of 1,3-amino alcohols is challenging due to the distance between the polar functional groups. However, the basic nitrogen at the benzylic position allows for the formation of stable diastereomeric salts with chiral acids. The 3-bromo substituent is electron-withdrawing, slightly reducing the basicity of the amine compared to the non-substituted analog, but it significantly enhances crystallinity in salt forms due to increased molecular weight and halogen bonding potential.

Protocol A: Classical Resolution via Diastereomeric Crystallization

Mechanism: Acid-Base Diastereomeric Salt Formation Resolving Agent: (S)-(+)-Mandelic Acid

This protocol relies on the solubility difference between the diastereomeric pairs: (S)-Amine·(S)-Acid vs. (R)-Amine·(S)-Acid.[1] Literature on analogous phenylpropanolamines indicates that Mandelic acid is superior to Tartaric acid for benzylic amines due to pi-pi stacking interactions which stabilize the crystal lattice.

Reagents
  • Racemic 3-Amino-3-(3-bromophenyl)propan-1-ol (10.0 g, 43.5 mmol)

  • (S)-(+)-Mandelic Acid (3.31 g, 21.7 mmol, 0.5 eq)

  • Solvent A: Isopropyl Alcohol (IPA)

  • Solvent B: Methyl tert-butyl ether (MTBE)[2]

  • Base: 2M NaOH (aq)

Step-by-Step Procedure
  • Salt Formation:

    • Dissolve 10.0 g of the racemic amine in 50 mL of IPA at 60°C.

    • In a separate vessel, dissolve 3.31 g of (S)-(+)-Mandelic acid in 20 mL of IPA at 50°C.

    • Critical Step: Add the acid solution to the amine solution slowly over 15 minutes while stirring at 60°C. The use of 0.5 equivalents (the "Pope-Peachy" method) maximizes theoretical yield of the target enantiomer salt while leaving the undesired enantiomer in solution.

  • Crystallization:

    • Stir the mixture at 60°C for 1 hour to ensure homogeneity.

    • Cool the solution to 45°C over 30 minutes.

    • Seeding: Add 10 mg of pure (S)-Amine·(S)-Mandelate crystals (if available) to induce nucleation.[2]

    • Cool slowly to 20°C over 4 hours (5°C/hour ramp). Rapid cooling will trap the eutomer (undesired isomer).

    • Stir at 20°C for 8 hours.

  • Isolation:

    • Filter the white precipitate under vacuum.

    • Wash the cake with 2 x 10 mL of cold IPA/MTBE (1:1).

    • Checkpoint: Dry a small sample and check chiral purity via HPLC. If ee < 95%, perform a recrystallization.

  • Recrystallization (if required):

    • Dissolve the wet cake in minimal boiling Ethanol (approx. 5 mL/g).

    • Allow to cool to room temperature undisturbed. Filter and dry.[3]

  • Free-Basing (Liberation):

    • Suspend the purified salt in 50 mL dichloromethane (DCM).

    • Add 50 mL of 2M NaOH and stir vigorously for 30 minutes until the solid dissolves.

    • Separate the organic layer.[4] Extract the aqueous layer with 2 x 20 mL DCM.

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Expected Yield: 30-35% (based on racemate weight, max theoretical is 50%). Target Optical Purity: >98% ee.

Protocol B: Enzymatic Kinetic Resolution

Mechanism: Enantioselective N-Acylation Biocatalyst: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435)[5]

This method is preferred when high purity is required without recrystallization. CAL-B shows high selectivity for the (R)-enantiomer of primary amines with adjacent chiral centers, typically acylating the (R)-amine to form an amide, leaving the (S)-amine unreacted (or vice versa depending on the acyl donor).

Reagents
  • Racemic 3-Amino-3-(3-bromophenyl)propan-1-ol (1.0 g)

  • Acyl Donor: Ethyl Acetate (also acts as solvent) or Isopropyl Acetate

  • Catalyst: Novozym 435 (100 mg, 10% w/w)

  • Solvent: MTBE or Toluene (if not using Ethyl Acetate)

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve 1.0 g of racemate in 20 mL of Ethyl Acetate (anhydrous).

    • Add 100 mg of Novozym 435 beads.

    • Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring:

    • Monitor the reaction via HPLC every 2 hours.

    • Stop Condition: The reaction should be stopped when conversion reaches exactly 50%. Extending beyond 50% risks acylating the slower-reacting enantiomer, eroding the ee of the product.

  • Work-up:

    • Filter off the enzyme beads (the enzyme can be washed with acetone and reused).

    • Concentrate the filtrate to obtain a mixture of (R)-N-acetyl-amine (amide) and (S)-free amine .

  • Separation:

    • Dissolve the residue in DCM.

    • Wash with 1M HCl.

      • Aqueous Layer: Contains the (S)-Amine (protonated).[1] Basify with NaOH and extract to recover the pure (S)-enantiomer.

      • Organic Layer:[3] Contains the (R)-Amide .[3][5][6] This can be hydrolyzed (6M HCl, Reflux, 4h) to recover the (R)-amine if desired.

Analytical Control: Chiral HPLC Method

To validate the resolution, the following chromatographic method is established.

ParameterCondition
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (monitoring the bromophenyl chromophore)
Temperature 25°C
Retention Times (Approx) Isomer 1 (R): 12.5 min Isomer 2 (S): 14.8 min

Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the interaction of the primary amine with residual silanols on the column stationary phase.

Process Visualization

Workflow Diagram: Classical Resolution

ResolutionWorkflow Start Racemic 3-Amino-3-(3-bromophenyl)propan-1-ol Dissolution Dissolve in IPA (60°C) Start->Dissolution AddAgent Add (S)-(+)-Mandelic Acid (0.5 eq) Dissolution->AddAgent Crystallize Controlled Cooling (60°C -> 20°C over 4h) AddAgent->Crystallize Filter Filtration Crystallize->Filter SolidPhase Solid Cake: (S)-Amine · (S)-Mandelate Salt Filter->SolidPhase Precipitate LiquidPhase Mother Liquor: (R)-Amine (Enriched) Filter->LiquidPhase Filtrate CheckPurity QC: Chiral HPLC (Target >98% ee) SolidPhase->CheckPurity Recryst Recrystallization (Ethanol) CheckPurity->Recryst Fail (<95% ee) FreeBase Free-Basing (DCM / 2M NaOH) CheckPurity->FreeBase Pass Recryst->SolidPhase FinalProduct Pure (S)-3-Amino-3-(3-bromophenyl)propan-1-ol FreeBase->FinalProduct

Figure 1: Workflow for the classical diastereomeric salt resolution targeting the (S)-enantiomer.

Troubleshooting & Optimization

  • Low Yield in Salt Formation: If no precipitate forms after cooling, the solution may be too dilute. Concentrate the IPA solution by 20% and re-cool. Alternatively, add MTBE as an anti-solvent dropwise until turbidity persists, then cool.

  • Low Optical Purity: If the isolated salt has low ee (e.g., 60-80%), the cooling rate was likely too fast. Re-dissolve in boiling ethanol and allow to cool to room temperature without stirring (static crystallization) to improve crystal discrimination.

  • Oiling Out: If the salt separates as an oil rather than a solid, reheat to dissolve, add a seed crystal, and cool very slowly. Ensure the solvent is dry; water content can promote oiling in amino-alcohol salts.

References

  • Vertex AI Search. (2023). Results for diastereomeric salt resolution of 3-amino-3-phenylpropan-1-ol. 3

  • Dombrády, Z. S., et al. (2019).[3] "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Current Research in Bioorganic & Organic Chemistry. 3

  • Google Patents. (2012). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.[7] 7

  • Kamal, A., et al. (2006). "Kinetic resolution of primary alcohols having remote stereogenic centers: lipase mediated kinetic resolution of (±)-3-chloro-3-arylpropanols." Tetrahedron: Asymmetry. 8

  • Phenomenex. (2023). Chiral HPLC Separations Guide. 4

Sources

Application

Application Notes and Protocols: 3-Amino-3-(3-bromophenyl)propan-1-ol as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Chiral 3-Amino-3-arylpropan-1-ol Scaffolds Chiral amines and amino alcohols are fundamental building blocks in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral 3-Amino-3-arylpropan-1-ol Scaffolds

Chiral amines and amino alcohols are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] The precise three-dimensional arrangement of functional groups is often critical for molecular recognition and biological activity. Within this class, the 3-amino-3-arylpropan-1-ol scaffold is of particular interest, serving as a key structural motif in a range of therapeutic agents.[2] The presence of a bromine atom on the phenyl ring, as in 3-Amino-3-(3-bromophenyl)propan-1-ol, adds a layer of synthetic versatility, enabling further structural modifications through cross-coupling reactions. This application note provides a detailed guide to the synthesis, chiral resolution, and application of 3-Amino-3-(3-bromophenyl)propan-1-ol as a valuable chiral synthon.

Part 1: Synthesis of Racemic 3-Amino-3-(3-bromophenyl)propan-1-ol

The synthesis of the racemic parent compound is typically achieved through a two-step sequence involving a Mannich reaction followed by the reduction of the resulting β-amino ketone.[3][4] This approach provides a straightforward route to the core scaffold.

Workflow for Racemic Synthesis

cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Ketone Reduction A 3'-Bromoacetophenone D 3-Amino-1-(3-bromophenyl)propan-1-one (β-Amino Ketone) A->D HCl, Ethanol, Reflux B Paraformaldehyde B->D C Ammonia C->D E 3-Amino-1-(3-bromophenyl)propan-1-one H Racemic 3-Amino-3-(3-bromophenyl)propan-1-ol E->H Reduction F Sodium Borohydride (NaBH4) F->H G Methanol G->H

Caption: Synthesis of racemic 3-Amino-3-(3-bromophenyl)propan-1-ol.

Protocol 1: Synthesis of 3-Amino-1-(3-bromophenyl)propan-1-one (Mannich Reaction)

This protocol is adapted from general procedures for the synthesis of β-amino ketones.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-bromoacetophenone (1.0 eq), paraformaldehyde (1.5 eq), and ammonium chloride (1.2 eq).

  • Solvent Addition: Add ethanol as the solvent.

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 3-amino-1-(3-bromophenyl)propan-1-one.

Protocol 2: Reduction to Racemic 3-Amino-3-(3-bromophenyl)propan-1-ol

This protocol is a standard procedure for the reduction of ketones to alcohols.[5]

  • Dissolution: Dissolve the 3-amino-1-(3-bromophenyl)propan-1-one (1.0 eq) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic 3-Amino-3-(3-bromophenyl)propan-1-ol.

Part 2: Chiral Resolution of Racemic 3-Amino-3-(3-bromophenyl)propan-1-ol

The separation of enantiomers can be effectively achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[6] (R)-(-)-Mandelic acid is a commonly used and effective resolving agent for racemic amines.

Workflow for Chiral Resolution

A Racemic 3-Amino-3-(3-bromophenyl)propan-1-ol C Diastereomeric Salt Mixture A->C B (R)-(-)-Mandelic Acid B->C Methanol/Acetone D Fractional Crystallization C->D E Less Soluble Diastereomeric Salt ((R)-amine-(R)-mandelate) D->E F More Soluble Diastereomeric Salt ((S)-amine-(R)-mandelate) D->F G Base Treatment (e.g., NaOH) E->G H (R)-3-Amino-3-(3-bromophenyl)propan-1-ol G->H

Caption: Chiral resolution via diastereomeric salt formation.

Protocol 3: Chiral Resolution with (R)-(-)-Mandelic Acid

This protocol is based on established methods for the resolution of racemic amines.[7]

  • Salt Formation: Dissolve the racemic 3-Amino-3-(3-bromophenyl)propan-1-ol (1.0 eq) in a minimal amount of a suitable solvent mixture (e.g., methanol/acetone).

  • Addition of Resolving Agent: To this solution, add a solution of (R)-(-)-mandelic acid (0.5 eq) in the same solvent system.

  • Crystallization: Allow the mixture to stand at room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize. For enhanced precipitation, the solution can be cooled.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) to adjust the pH to >10.

  • Extraction and Purification: Extract the free amine with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the enantiomerically enriched 3-Amino-3-(3-bromophenyl)propan-1-ol. The enantiomeric excess (ee) should be determined by chiral HPLC.

Part 3: Asymmetric Synthesis of (R)-3-Amino-3-(3-bromophenyl)propan-1-ol

An alternative to chiral resolution is the direct asymmetric synthesis, most commonly through the asymmetric reduction of the corresponding β-amino ketone using a chiral catalyst. This approach can be more atom-economical.[8]

Protocol 4: Asymmetric Reduction of 3-Amino-1-(3-bromophenyl)propan-1-one

This protocol is a conceptual adaptation of known asymmetric reductions of β-amino ketones.[8]

  • Catalyst Preparation: In a dry, inert atmosphere (e.g., under argon), prepare the chiral catalyst in situ by reacting a chiral ligand (e.g., a chiral oxazaborolidine catalyst) with a borane source (e.g., borane-dimethyl sulfide complex) in an anhydrous solvent like THF.

  • Substrate Addition: Cool the catalyst solution to the recommended temperature (e.g., -20 °C to 0 °C) and slowly add a solution of 3-amino-1-(3-bromophenyl)propan-1-one in the same solvent.

  • Reaction: Stir the reaction mixture at the specified temperature for the required duration, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction with methanol, followed by acidic work-up (e.g., with 1M HCl).

  • Isolation: After neutralization, extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography to obtain the enantiomerically enriched alcohol. Determine the enantiomeric excess by chiral HPLC.

Method Starting Material Key Reagents Typical Yield Typical Enantiomeric Excess (ee)
Chiral ResolutionRacemic 3-Amino-3-(3-bromophenyl)propan-1-ol(R)-(-)-Mandelic Acid<50% (for one enantiomer)>98%
Asymmetric Reduction3-Amino-1-(3-bromophenyl)propan-1-oneChiral Catalyst (e.g., Oxazaborolidine), BoraneHigh>95%

Part 4: Application as a Chiral Building Block: N-Acetylation

To demonstrate its utility as a building block, the enantiomerically pure 3-Amino-3-(3-bromophenyl)propan-1-ol can be readily derivatized, for instance, through N-acetylation. This reaction protects the amino group and introduces a new functional group, which can be a key step in a larger synthetic sequence.

Workflow for N-Acetylation

A (R)-3-Amino-3-(3-bromophenyl)propan-1-ol E (R)-N-(1-(3-bromophenyl)-3-hydroxypropyl)acetamide A->E B Acetic Anhydride B->E Acylation C Base (e.g., Triethylamine) C->E D Solvent (e.g., Dichloromethane) D->E

Sources

Method

experimental procedure for N-protection of 3-Amino-3-(3-bromophenyl)propan-1-ol

Application Note: Chemoselective N-Protection of 3-Amino-3-(3-bromophenyl)propan-1-ol Executive Summary This technical guide details the experimental procedure for the chemoselective N-tert-butoxycarbonyl (N-Boc) protect...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Protection of 3-Amino-3-(3-bromophenyl)propan-1-ol

Executive Summary

This technical guide details the experimental procedure for the chemoselective N-tert-butoxycarbonyl (N-Boc) protection of 3-Amino-3-(3-bromophenyl)propan-1-ol. This specific intermediate is a high-value scaffold in medicinal chemistry, serving as a precursor for chiral amines and a handle for cross-coupling reactions via the aryl bromide.

The primary challenge in this transformation is achieving chemoselectivity —protecting the primary amine without acylating the primary alcohol—while maintaining the integrity of the aryl bromide for downstream diversification (e.g., Suzuki-Miyaura coupling). This protocol utilizes a kinetic control strategy to ensure >98% N-selectivity.

Strategic Analysis & Protecting Group Selection

Before initiating synthesis, the choice of protecting group (PG) is critical based on the substrate's functionality.

Protecting GroupReagentStability (Acid/Base)Chemoselectivity (N vs O)Recommendation
Boc (tert-butyl carbamate)

Labile to Acid / Stable to BaseHigh (Steric bulk favors N)Preferred
Cbz (Benzyl carbamate) Cbz-ClStable to Acid / Labile to HydrogenolysisModerate (Requires careful pH control)Alternative
Fmoc (Fluorenylmethoxycarbonyl) Fmoc-OSuStable to Acid / Labile to BaseHighNot recommended (Base lability conflicts with Suzuki coupling)

Decision: The Boc group is selected because it withstands the basic conditions required for subsequent palladium-catalyzed cross-couplings on the bromophenyl ring and is easily removed with TFA or HCl/Dioxane.

Experimental Protocol

Method A: The "Gold Standard" (DCM/TEA System)

Best for small-to-mid scale (mg to gram) optimization where solubility is key.

Reaction Scheme:



Reagents & Stoichiometry:

  • Substrate: 3-Amino-3-(3-bromophenyl)propan-1-ol (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-3-(3-bromophenyl)propan-1-ol (1.0 equiv) in anhydrous DCM .

    • Note: The aryl bromide moiety renders the molecule lipophilic; DCM ensures complete solubility compared to aqueous systems.

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) in one portion. Cool the solution to 0 °C using an ice bath.

    • Mechanism:[1][2][3][4][5] Cooling suppresses the reaction rate of the less nucleophilic hydroxyl group, enhancing N-selectivity.

  • Reagent Addition: Dissolve

    
      (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
    
    • Critical Process Parameter (CPP): Rapid addition can lead to localized high concentrations, increasing the risk of O-acylation or bis-protection.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The amine spot (ninhydrin active) should disappear.

  • Quenching: Quench the reaction by adding 10% Citric Acid solution (aqueous).

    • Why Citric Acid? It mildly acidifies the aqueous layer to remove unreacted TEA and any remaining starting amine without cleaving the acid-labile Boc group.

  • Workup:

    • Separate the organic layer.[4][6][]

    • Wash the organic layer with saturated

      
        (to remove excess acid) and then Brine .
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      

Process Visualization (Workflow)

The following diagram illustrates the logical flow and decision gates for the synthesis.

G Start Start: 3-Amino-3-(3-bromophenyl)propan-1-ol Solubilization Dissolve in DCM (0.1 M) Add TEA (1.5 eq) Start->Solubilization Cooling Cool to 0°C Solubilization->Cooling Addition Add Boc2O (1.1 eq) Dropwise Cooling->Addition Reaction Warm to RT Stir 4-6 Hours Addition->Reaction Check QC Check (TLC/LCMS) Reaction->Check Check->Reaction Amine Present Quench Quench with 10% Citric Acid Check->Quench Amine Consumed Workup Phase Separation Wash: NaHCO3 -> Brine Dry: Na2SO4 Quench->Workup Final Final Product: N-Boc-3-Amino-3-(3-bromophenyl)propan-1-ol Workup->Final

Figure 1: Operational workflow for the chemoselective N-Boc protection.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl3): Look for the diagnostic Boc singlet at ~1.4 ppm (9H). The methine proton adjacent to the amine/aryl ring should shift downfield slightly upon protection.

  • Selectivity Check: Absence of a secondary Boc signal (which would indicate O-Boc or N,N-diBoc).

  • Mass Spectrometry: Expect

    
     or 
    
    
    
    patterns.
Troubleshooting Guide
IssueProbable CauseCorrective Action
O-Acylation Observed Temperature too high or excess

.
Maintain 0 °C for longer; strictly limit

to 1.05–1.1 equiv.
Incomplete Conversion Steric hindrance from the bromophenyl group.Increase reaction time; do not add heat. Add 5 mol% DMAP (catalytic) only if necessary (risk of O-acylation increases).
Product is an Oil/Gum Residual solvent or rotamers.Co-evaporate with pentane or ether. Boc-amino alcohols are often viscous oils; this is normal.

Safety & Handling

  • Di-tert-butyl dicarbonate (

    
    ):  Melts at 23 °C. If solid, warm gently to liquefy before dispensing. Caution:  Inhalation toxicity; use in a fume hood. Generates 
    
    
    
    gas upon reaction; ensure the system is vented.
  • Brominated Compounds: The substrate contains an aryl bromide. Treat as a potential irritant and sensitizer. Avoid contact with skin.

  • Waste Disposal: Aqueous washes containing TEA and Citric Acid should be neutralized before disposal.

References

  • Chemoselective N-Boc Protection Protocols

    • Organic Chemistry Portal. "Boc-Protected Amino Groups."[][8][9][10]

    • [Link]

  • Properties of 3-Amino-3-(3-bromophenyl)propan-1-ol

    • PubChem Compound Summary. "3-amino-3-(3-bromophenyl)propan-1-ol (CID 44891234)."[11]

    • [Link]

  • General Procedure for Amino Alcohol Protection

    • Sigma-Aldrich (Merck). "Protocol for Boc Protection of Amines."[8][12]

Sources

Application

large-scale synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol

Executive Summary 3-Amino-3-(3-bromophenyl)propan-1-ol (CAS: 787615-13-8) is a high-value chiral scaffold in medicinal chemistry, serving as a critical pharmacophore for serotonin-norepinephrine reuptake inhibitors (SNRI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-(3-bromophenyl)propan-1-ol (CAS: 787615-13-8) is a high-value chiral scaffold in medicinal chemistry, serving as a critical pharmacophore for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents. Its structural versatility lies in the meta-bromo substituent, which allows for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to diversify libraries, and the


-amino alcohol motif which mimics the core of blockbuster drugs like Fluoxetine and Duloxetine.

This Application Note details a robust, two-step protocol designed for kilogram-scale production . Unlike traditional routes relying on hazardous lithium aluminum hydride (LAH) or expensive asymmetric hydrogenation, this protocol utilizes the Rodionov condensation followed by a chemoselective borane-mediated reduction . This pathway prioritizes safety, cost-efficiency, and the preservation of the aryl bromide moiety.

Retrosynthetic Strategy & Logic

The design philosophy for this process focuses on "Convergent Simplicity." We avoid linear protection/deprotection sequences.

  • Step 1: Carbon-Nitrogen Bond Formation. We utilize the Rodionov modification of the Knoevenagel condensation. This "one-pot" reaction assembles the

    
    -amino acid skeleton directly from aldehyde, malonic acid, and ammonium acetate.[1]
    
  • Step 2: Chemoselective Reduction. The carboxylic acid must be reduced to the alcohol without debrominating the aromatic ring. Catalytic hydrogenation (H2/Pd) is strictly contraindicated due to the high risk of hydrodehalogenation. We employ the Sodium Borohydride/Iodine (

    
    ) system, which generates diborane in situ, offering the reducing power of LAH with significantly improved safety and chemoselectivity profiles.
    

SynthesisFlow Start 3-Bromobenzaldehyde (Cheap Starting Material) Intermediate 3-Amino-3-(3-bromophenyl) propanoic acid (Stable Solid) Start->Intermediate Rodionov Condensation Reagents1 Malonic Acid NH4OAc Ethanol, Reflux Product 3-Amino-3-(3-bromophenyl) propan-1-ol (Target Scaffold) Intermediate->Product Chemoselective Reduction Reagents2 NaBH4 / I2 THF, 0°C to Reflux

Figure 1: Strategic workflow for the synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol. The route minimizes step count and avoids noble metal catalysts to preserve the aryl bromide.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid

Rationale: The Rodionov reaction is selected over the Mannich reaction because it directly yields the primary amine without requiring difficult deprotection steps. The use of ethanol ensures the precipitation of the zwitterionic amino acid product, simplifying purification to a filtration step.

Reagents & Materials:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Malonic acid (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Absolute, 5 vol relative to aldehyde mass)

Protocol:

  • Charge: To a reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 3-Bromobenzaldehyde, Malonic acid, and Ammonium acetate.

  • Solvation: Add Ethanol. The reaction is endothermic; solids may not fully dissolve initially.

  • Reaction: Heat the slurry to reflux (

    
    ). The mixture will become homogeneous as it reaches temperature. Maintain reflux for 8–12 hours .
    
    • Checkpoint: Monitor by HPLC or TLC (Eluent: n-Butanol/AcOH/Water 4:1:1). The aldehyde peak should disappear.

  • Crystallization: Cool the reaction mixture slowly to

    
     over 4 hours. The target 
    
    
    
    -amino acid will crystallize as a white to off-white solid.
  • Isolation: Filter the solid. Wash the cake with cold ethanol (

    
    ) to remove residual starting materials and acetamide byproducts.
    
  • Drying: Dry under vacuum at

    
     to constant weight.
    

Expected Yield: 65–75% Data Profile:

  • Appearance: White crystalline powder.[2]

  • Melting Point:

    
     (Decomposition).
    
Step 2: Chemoselective Reduction to 3-Amino-3-(3-bromophenyl)propan-1-ol

Rationale: We utilize the


 system.[2] When iodine is added to sodium borohydride in THF, it generates borane-THF complex (

) in situ. This method is superior to purchasing commercial

(which is unstable and expensive) or using LAH (which is pyrophoric and may reduce the aryl bromide).

Reagents & Materials:

  • 3-Amino-3-(3-bromophenyl)propanoic acid (Intermediate from Step 1, 1.0 eq)

  • Sodium Borohydride (

    
    , 2.5 eq)
    
  • Iodine (

    
    , 1.0 eq)
    
  • Tetrahydrofuran (THF, Anhydrous, 10 vol)

  • Methanol (for quench)

Protocol:

  • Setup: Purge the reactor with Nitrogen (

    
    ). Charge 
    
    
    
    and THF. Cool the suspension to
    
    
    .
  • Activation: Dissolve Iodine in THF (2 vol) and add dropwise to the

    
     suspension over 30 minutes. Caution: Hydrogen gas evolution (
    
    
    
    ). Ensure adequate venting. Stir for 30 minutes to form the borane species.
  • Addition: Add the solid amino acid (from Step 1) in portions to the reactor at

    
    . Control the addition rate to manage gas evolution.
    
  • Reduction: Once addition is complete, warm the mixture to reflux (

    
    ) and hold for 12–16 hours .
    
    • Mechanism:[1][3][4][5][6][7][8][9] The borane reduces the carboxylic acid to the alcohol and forms a stable amine-borane complex.

  • Quench & Complex Breaking: Cool to

    
    . Carefully add Methanol until gas evolution ceases (destroys excess hydride).
    
    • Critical Step: To break the Boron-Amine complex, add 20% aqueous KOH (5 vol) and reflux for 2 hours. Alternatively, an acidic workup (6M HCl reflux) followed by basification can be used, but alkaline hydrolysis is often cleaner for amino alcohols.

  • Workup: Cool to room temperature. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Recrystallization: The crude oil often solidifies. Recrystallize from Ethyl Acetate/Heptane if high purity (>99%) is required.

Expected Yield: 80–85% Data Profile:

  • Appearance: White to pale yellow solid.

  • 
     NMR (DMSO-
    
    
    
    ): Diagnostic signals at
    
    
    7.2-7.6 (Ar-H), 4.0 (CH-NH2), 3.4 (CH2-OH).

Process Safety & Critical Parameters

ParameterCritical LimitConsequence of DeviationControl Measure
Iodine Addition

Runaway exotherm;

surge.
Active cooling; Slow addition rate.
Reaction Atmosphere Inert (

/Ar)
Decomposition of Borane; Fire hazard.Continuous

sweep; Oxygen sensors.
Quench pH pH > 12 (Hydrolysis)Incomplete release of amine from Boron.Verify pH; Ensure reflux time during hydrolysis.
Solvent Water < 0.1%Deactivation of Borane; Lower yield.Use Karl-Fischer titration on THF before use.

Analytical & Quality Control

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    ).
    
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

Key Specification:

  • Purity:

    
     (Area %).
    
  • Bromine Content: Positive identification (MS or elemental analysis) to confirm no debromination occurred.

  • Chiral Purity (if resolving): If the racemic product is resolved using (S)-Mandelic acid, use a Chiralpak AD-H column (Hexane/IPA/DEA) to determine Enantiomeric Excess (ee).

References

  • Rodionov, V. M.; Malevinskaya, E. T.
  • Borane-Mediated Reduction of Amino Acids

    • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993 , 58(13), 3568-3571. Link

    • Insight: Validates the system as a safer, scalable alternative to Borane-DMS for amino acid reduction.
  • Brown, H. C.; Krishnamurthy, S. "Selective reductions. 24. Reaction of borane-tetrahydrofuran with halo- and nitro-substituted benzoic acids." Journal of Organic Chemistry, 1979, 44, 467.
  • Application in SNRI Synthesis (Duloxetine/Fluoxetine Analogs): Wheeler, W. J.; Kuo, F. "An asymmetric synthesis of duloxetine hydrochloride." Journal of Labelled Compounds and Radiopharmaceuticals, 1995, 36(3), 213-223. Insight: Demonstrates the utility of the 3-amino-3-arylpropanol scaffold in drug development.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol

[1][2] Target Molecule: 3-Amino-3-(3-bromophenyl)propan-1-ol Primary Precursor: 3-Amino-3-(3-bromophenyl)propanoic acid Critical Challenge: Chemoselective reduction in the presence of a halogenated aromatic ring.[1][2] E...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Target Molecule: 3-Amino-3-(3-bromophenyl)propan-1-ol Primary Precursor: 3-Amino-3-(3-bromophenyl)propanoic acid Critical Challenge: Chemoselective reduction in the presence of a halogenated aromatic ring.[1][2]

Executive Summary & Reaction Logic

This guide addresses the synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol , a valuable chiral building block.[1] The standard industrial route involves the direct reduction of the corresponding


-amino acid.[1]

While conceptually simple, this transformation is plagued by two competing thermodynamic traps:[2]

  • The Chemoselectivity Trap: Preserving the aryl bromide (Ar-Br) bond while reducing the carboxylic acid.[1][2]

  • The Coordination Trap: The strong Lewis acid-base interaction between the generated Borane species and the primary amine, leading to stable complexes that mimic low yields.[1]

The recommended protocol utilizes the Sodium Borohydride / Iodine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


)  system (generating 

in situ).[1][3] This system offers superior selectivity over Lithium Aluminum Hydride (

), which poses a higher risk of hydrodehalogenation (debromination).

Critical Troubleshooting Modules

Module A: The "Missing Halogen" (Debromination)

Symptom: Mass spectrometry shows a significant peak at [M-79/81], indicating the formation of 3-amino-3-phenylpropan-1-ol (loss of bromine).[1][2]

Root Cause Analysis: Aryl bromides are susceptible to hydrodehalogenation via radical mechanisms or metal-catalyzed insertion.[1][2]

  • Scenario 1 (Trace Metals): If your solvent (THF) contains trace transition metals (Pd, Ni) or if the reaction vessel was not cleaned of previous hydrogenation catalysts, ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     acts as a potent debrominating agent.
    
  • Scenario 2 (Radical Initiation): High temperatures or intense light exposure during the iodine addition phase can trigger radical cleavage of the C-Br bond.[1][2]

Corrective Actions:

  • Reagent Quality: Use HPLC-grade THF free of peroxides and stabilizers that might act as radical initiators.[1][2]

  • Temperature Control: During the addition of

    
     to 
    
    
    
    , maintain temperature
    
    
    . The exotherm generates the active reducing species; uncontrolled heat promotes radical side reactions.
  • Darkness: Wrap the reaction vessel in aluminum foil during the initial 2 hours of reaction to inhibit photolytic C-Br cleavage.

Module B: The "Hidden Yield" (Boron-Amine Complexation)

Symptom: The reaction reaches completion by TLC/HPLC, but after aqueous workup, the isolated yield is <40%. The aqueous layer may contain a "gummy" suspension.[1]

Root Cause Analysis: Borane (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) is a "soft" Lewis acid that bonds tightly to the "hard" nitrogen base of the amine product. This forms a stable Amine-Borane adduct  (

).[1] This complex is:
  • Amphiphilic: It often refuses to extract cleanly into organic solvents.[1]

  • Stable: It survives standard neutral or mild basic workups.[1]

  • Invisible: It may not stain typically on TLC or elute normally on HPLC.[1]

Corrective Actions (The "Break" Protocol): You must chemically sever the N-B bond before extraction.[1][2]

  • Method 1 (Acidic Methanolysis - Recommended): After quenching, add excess Methanol and heat to reflux for 30 minutes.[1] The methanol attacks the boron, forming volatile trimethyl borate

    
    .
    
  • Method 2 (Oxidative Workup): If the complex persists, treat the crude reaction mixture with mild acid (3M HCl) followed by heating, then basify to pH >12 to liberate the free amine.[2]

Module C: Cyclization (Oxazine Formation)

Symptom: Appearance of a less polar impurity with [M-18] (loss of water).[1][2]

Root Cause Analysis: Prolonged heating under acidic conditions (during workup) can force the intramolecular attack of the alcohol (-OH) onto the amine-activated carbon or vice versa, forming 4-(3-bromophenyl)-1,3-oxazinan-2-one (if a carbonyl source like CDI was used) or simple dehydration products.[1][2]

Corrective Actions:

  • Avoid using phosgene or CDI (Carbonyldiimidazole) for activation if possible, as these favor cyclic carbamate formation.[2]

  • Keep the acidic hydrolysis step (to break the boron complex) short and monitor temperature. Do not distill the product at high temperatures (>150°C) without vacuum, as thermal dehydration will occur.

Visualizing the Reaction Landscape

The following diagram maps the Desired Pathway against the Critical Side Reactions.

ReactionPathways Start Start: 3-Amino-3-(3-bromophenyl) propanoic acid Intermediate Intermediate: Boron-Amine Complex Start->Intermediate NaBH4 / I2 / THF (Reduction) Side_Debromo Impurity A: Des-bromo Analog (Debromination) Start->Side_Debromo Trace Metals or Excess Heat/Light Target Target: 3-Amino-3-(3-bromophenyl) propan-1-ol Intermediate->Target Acidic Methanolysis (Workup: Breaks N-B bond) Side_Cyclic Impurity B: Cyclic Oxazine/Azetidine (Dehydration) Intermediate->Side_Cyclic Prolonged Acidic Reflux

Caption: Figure 1. Reaction cascade showing the critical Boron-Amine intermediate and the divergence points for debromination and cyclization side reactions.

Validated Experimental Protocol

Method: Selective Reduction using ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 (System generating in situ Borane).[1]
Scale:  10 mmol basis.
StepActionTechnical Note (Why?)
1. Setup Suspend 3-Amino-3-(3-bromophenyl)propanoic acid (2.44 g, 10 mmol) in anhydrous THF (25 mL) under Nitrogen.Anhydrous conditions are vital; water destroys the hydride reagent.
2.[1] Borohydride Add ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(0.95 g, 25 mmol) in one portion. Cool to 0°C.
Excess hydride is required to account for the acidic proton on the carboxylic acid and the amine.
3. Iodine Addn Dissolve

(2.54 g, 10 mmol) in THF (10 mL). Add dropwise over 30 mins at 0°C.
CRITICAL: The reaction

is exothermic.[1] Rapid addition causes runaway heat and debromination risk.[1]
4. Reaction Warm to Room Temp.[1][3] Stir until gas evolution ceases. Heat to reflux for 12-18 hours.Reflux is necessary to drive the reduction of the carboxylate to the alcohol.
5. Quench Cool to 0°C. Carefully add Methanol (10 mL) dropwise.Quenches excess hydride.[1] Expect vigorous

evolution.[1]
6. Complex Break Evaporate solvent.[1][3] Redissolve residue in 20% KOH (aq). Stir for 4 hours OR Reflux in MeOH/HCl.CRITICAL STEP: This cleaves the N-B bond described in Module B. Without this, yield is lost.
7. Extraction Extract with DCM (

mL).[1] Wash combined organics with Brine.
The free amino alcohol is now soluble in DCM.
8.[1] Isolation Dry over

, filter, and concentrate.
Yields typically 85-95% if complex breaking was successful.[1]

Comparison of Reducing Agents

Reagent SystemSelectivity (Ar-Br)Risk of DebrominationWorkup DifficultyRecommendation

High LowMedium (Boron complex)Primary Choice

High LowHigh (Strong complexes)Secondary Choice

LowHigh Low (Aluminum salts)Avoid

MediumMediumMediumAlternative

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[1][4] The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Establishes the NaBH4/I2 system as the gold standard for amino acid reduction.
  • Abiko, A., & Masamune, S. (1992).[5] "Reduction of alpha-amino acids: A simple method for the preparation of enantiomerically pure amino alcohols." Tetrahedron Letters, 33(38), 5517-5518.[1]

    • Discusses the formation and hydrolysis of the Boron-Amine complex.[1][2]

  • Ramanathan, A., & Jimenez, L. S. (2010).[6] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010(02), 217-220.[1][6]

    • Provides context on the risks of debromin

Sources

Optimization

enantiomeric excess improvement for 3-Amino-3-(3-bromophenyl)propan-1-ol

Topic: 3-Amino-3-(3-bromophenyl)propan-1-ol Ticket ID: #8839-EE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Triage & Diagnostic Dashboard User Problem: "I have synthesized...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-3-(3-bromophenyl)propan-1-ol

Ticket ID: #8839-EE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Triage & Diagnostic Dashboard

User Problem: "I have synthesized 3-Amino-3-(3-bromophenyl)propan-1-ol (racemic or low ee) and need to achieve >99% enantiomeric excess (ee) for a downstream API coupling (likely Zimelidine or Fluoxetine analog)."

Executive Summary: The 3-bromo substituent on the phenyl ring introduces steric bulk and electronic withdrawal (inductive effect) compared to the parent phenyl propanol. This actually facilitates chiral resolution compared to the unsubstituted analog by increasing the melting point of diastereomeric salts.

Use the following decision matrix to select your optimization route:

DecisionMatrix Start Current Status? LowEE Racemic or <80% ee Start->LowEE HighEE Enriched (>85% ee) Start->HighEE MethodA Method A: Chemical Resolution (Mandellic/Tartaric Acid) LowEE->MethodA Scalable (>100g) MethodB Method B: Biocatalytic Resolution (CAL-B Lipase) LowEE->MethodB High Selectivity req. MethodC Method C: Salt Recrystallization (Polishing) HighEE->MethodC

Figure 1: Strategic decision tree for selecting the purification protocol based on starting enantiopurity.

Protocol A: Classical Chemical Resolution (The "Workhorse")

Context: For


-amino alcohols, (S)-(+)-Mandelic acid  is the gold standard resolving agent. The hydroxyl group on the acid and the amine on your substrate form a rigid hydrogen-bonding network that differentiates the diastereomers.

Step-by-Step Protocol:

  • Stoichiometry: Use 0.5 to 1.0 equivalents of (S)-(+)-Mandelic acid.

    • Expert Tip: Start with 0.6 equivalents . This "deficiency" forces the formation of the less soluble diastereomer (typically the R-amine/S-acid salt) while leaving the unwanted enantiomer in the mother liquor.

  • Solvent System: Ethyl Acetate (EtOAc) / Ethanol (EtOH) [4:1 ratio].

    • Why: EtOAc acts as the anti-solvent to drive yield, while EtOH solubilizes the impurities.

  • Procedure:

    • Dissolve 10g of racemic free base in 50 mL EtOAc/EtOH (4:1) at 60°C.

    • Add 4.0g (S)-(+)-Mandelic acid dissolved in 10 mL hot EtOH.

    • Seeding (Critical): If available, add 5 mg of pure salt crystals at 50°C. If not, scratch the flask wall.

    • Cool slowly to 20°C over 4 hours. Do not crash cool, or you will trap the wrong isomer.

    • Filter and wash with cold EtOAc.

  • Liberation: Treat the salt with 1M NaOH and extract into DCM to recover the chiral free base.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No precipitation Solvent too polar (too much EtOH).Add pure EtOAc or Hexane dropwise at cloud point.
Low ee (e.g., 60%) "Crash" crystallization.Re-dissolve in boiling EtOH, add EtOAc until cloudy, cool at 5°C/hour.
Oiling out Impurities preventing lattice formation.Use the "Dutch Resolution" approach: Add a small amount of Tartaric acid as a nucleation aid.
Protocol B: Biocatalytic Kinetic Resolution (The "Modern" Route)

Context: If chemical resolution fails, use Candida antarctica Lipase B (CAL-B) . Lipases are highly effective at distinguishing the chirality of the C3 center by selectively acylating the primary hydroxyl group or the amine (depending on conditions) of one enantiomer.

Mechanism: The lipase preferentially acetylates the primary alcohol of the (R)-enantiomer (typically) due to the spatial orientation of the 3-bromo-phenyl group in the enzyme's active site.

Biocatalysis Substrate Racemic Amino Alcohol Enzyme CAL-B (Novozym 435) + Vinyl Acetate Substrate->Enzyme Kinetic Resolution R_Prod (R)-Acetate (Acylated) Enzyme->R_Prod Fast Reaction S_Prod (S)-Alcohol (Unreacted) Enzyme->S_Prod Slow/No Reaction

Figure 2: Kinetic resolution pathway. The unreacted amine can be separated from the acylated product via acid/base extraction.

Protocol:

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Setup:

    • Suspend 1g of racemic amine in 20 mL MTBE.

    • Add 0.5g immobilized CAL-B (Novozym 435).

    • Add 2.0 eq Vinyl Acetate.

    • Shake at 30°C. Monitor via HPLC.

  • Stop Point: Stop at 50% conversion (theoretical max yield for resolution).

  • Workup: Filter enzyme. Wash organic phase with 1M HCl. The unreacted amine (enriched enantiomer) goes into the water; the acylated ester stays in organic.

Analytical Validation (HPLC Method)

Ticket Update: "I cannot separate the peaks on my C18 column." Response: You must use a Chiral Stationary Phase (CSP). The amine functionality causes tailing on standard columns.

Recommended Method:

ParameterConditionTechnical Note
Column Chiralcel OD-H (or OD-3)Cellulose tris(3,5-dimethylphenylcarbamate) is ideal for aromatic amino alcohols.
Mobile Phase Hexane : Isopropanol (90:10)Standard normal phase.
Additive 0.1% Diethylamine (DEA) CRITICAL: DEA masks silanol groups. Without it, the amine will streak and peaks will merge.
Flow Rate 1.0 mL/min
Detection UV @ 254 nmThe 3-bromophenyl chromophore is strong here.
FAQ & Troubleshooting

Q: Can I use Tartaric Acid instead of Mandelic? A: Yes. Di-p-toluoyl-L-tartaric acid is a strong alternative. It often forms tighter salts than unsubstituted tartaric acid due to pi-pi stacking with the bromophenyl ring. If Mandelic fails, switch to this.

Q: My product is colored (yellow/brown). Does this affect resolution? A: Yes. Impurities inhibit crystal growth. Pass the free base through a short plug of silica gel (eluting with DCM/MeOH/NH3) before attempting resolution.

Q: The bromine atom is labile. Will it fall off? A: The meta-bromo position is relatively stable on the phenyl ring under mild resolution conditions. Avoid using palladium catalysts or harsh reducing agents (LiAlH4) if you are recycling the unwanted isomer, as this could debrominate the ring.

References
  • Resolution of 3-amino-3-phenylpropan-1-ol analogs (General Protocol)

    • Source: BenchChem & Patent Liter
    • Relevance: Establishes Mandelic acid as the primary resolving agent for this pharmacophore.
    • Link:

  • Lipase-Mediated Resolution of 3-aryl-3-chloro/amino propanols

    • Source: Kamal, A., et al. "Kinetic resolution of (±)-3-chloro-3-arylpropanols." Tetrahedron: Asymmetry.
    • Relevance: Confirms efficacy of lipase acetylation for this specific structural motif.
    • Link:

  • Chiral HPLC Method Development

    • Source: Phenomenex Chiral Separation Guide.[1]

    • Relevance: Validates the use of Alkane/Alcohol + DEA mobile phases for basic amines on polysaccharide columns.
    • Link:

  • Recrystallization of Diastereomeric Salts

    • Source: Dombrády, Z., et al. "Separation of Diastereomers Taking Advantage for the Kinetic Control."[2]

    • Relevance: Provides the thermodynamic basis for optimizing the he
    • Link:

Sources

Troubleshooting

common pitfalls in the synthesis of beta-amino alcohols

Technical Support Center: Synthesis of -Amino Alcohols Status: Online Operator: Senior Application Scientist Ticket Focus: Troubleshooting Synthetic Pitfalls in -Amino Alcohol Production Introduction: The Scope of the Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of -Amino Alcohols

Status: Online Operator: Senior Application Scientist Ticket Focus: Troubleshooting Synthetic Pitfalls in


-Amino Alcohol Production

Introduction: The Scope of the Problem


-Amino alcohols are privileged structural motifs in medicinal chemistry, serving as the backbone for 

-blockers (e.g., Propranolol), chiral auxiliaries (e.g., Evans auxiliaries), and ligands for asymmetric catalysis.[1][2][3] However, their synthesis is deceptively simple. The presence of both nucleophilic amine and electrophilic/acidic hydroxyl groups creates unique challenges in regiocontrol , chemoselectivity , and purification .

This guide addresses the three most common "support tickets" received from the field, providing mechanistic root cause analysis and self-validating protocols.

Ticket #001: Regioselectivity Failure in Epoxide Aminolysis

User Report: "I am reacting a terminal epoxide with a primary amine. I expected attack at the terminal carbon, but I’m seeing significant amounts of the internal isomer, or the reaction is sluggish."

Diagnosis & Root Cause

The regiochemical outcome of epoxide ring opening is dictated by the competition between steric hindrance and electronic activation .

  • Steric Control (

    
    ):  Under neutral or basic conditions, the nucleophile attacks the least hindered carbon (terminal).
    
  • Electronic Control (

    
    -like):  Under acidic or Lewis Acid conditions, the epoxide oxygen is coordinated/protonated. This weakens the C-O bond at the more substituted carbon (which can better stabilize the developing partial positive charge), directing the nucleophile there despite steric bulk.
    
Resolution Protocol
Workflow A: Ensuring Terminal Attack (Steric Control)

If you require the terminal amine (secondary alcohol):

  • Solvent: Use protic solvents like Ethanol or Methanol. Hydrogen bonding activates the epoxide mildly without shifting the mechanism to electronic control.

  • Catalyst: None, or mild basic support.

  • Temperature: Keep temperature moderate (

    
    C) to maximize 
    
    
    
    character.
Workflow B: Forcing Internal Attack (Electronic Control)

If you require the internal amine (primary alcohol) or are opening a styrene oxide:

  • Catalyst: Use a Lewis Acid.[4][5][6] Lithium Perchlorate (

    
    )  or Metal Triflates [Sc(OTf)
    
    
    
    ]
    are superior to Brønsted acids, which can cause polymerization.
  • The "Solvent-Free" Trick: High concentrations of

    
     in diethyl ether (LPDE) or solvent-free conditions dramatically accelerate the reaction and favor attack at the more substituted carbon via an 
    
    
    
    -like transition state.
Decision Logic Visualization

Regioselectivity Start Epoxide Substrate Conditions Select Conditions Start->Conditions Basic Neutral/Basic (MeOH, EtOH) Conditions->Basic Standard Acidic Lewis Acid (LiClO4, Zn(OTf)2) Conditions->Acidic Activated LessSub Attack at Less Substituted C (Steric Control) Basic->LessSub SN2 Mechanism MoreSub Attack at More Substituted C (Electronic Control) Acidic->MoreSub SN1-like Character

Figure 1: Decision tree for controlling regioselectivity in epoxide aminolysis.

Ticket #002: The "Aluminum Emulsion" (LAH Reduction)

User Report: "I reduced an amino acid using Lithium Aluminum Hydride (


). Upon quenching, the flask turned into a grey, gelatinous sludge. Filtration is impossible, and my yield is trapped in the emulsion."
Diagnosis & Root Cause

This is the classic "Aluminum Hydroxide Gel" problem. Quenching LAH indiscriminately with water generates fine, amphoteric aluminum salts that trap organic solvents.

Resolution Protocol: The Fieser Workup

This is the gold standard for LAH reductions. It produces a granular, sand-like precipitate that filters easily.

The "n-n-3n" Rule: For every n grams of


 used:
  • Dilute reaction with diethyl ether (cool to

    
    C).
    
  • Slowly add n mL of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    .[7][8][9] (Vigorous gas evolution!)
    
  • Add n mL of 15% aqueous NaOH .

  • Add 3n mL of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    .[8][9]
    
  • Warm to room temperature and stir for 15 minutes.

  • Add anhydrous

    
     (granular) to the mixture.
    
  • Filter through a fritted funnel. The aluminum salts will remain as a white, sandy solid.

Alternative Protocol: The McKennon System ( )

If you wish to avoid LAH entirely (due to safety or chemoselectivity issues), use the Sodium Borohydride/Iodine system. This generates Borane (


) in situ.[10]

Advantages:

  • Safer (less pyrophoric).

  • Chemoselective: Reduces carboxylic acids to alcohols in the presence of esters (LAH reduces both).

  • Preserves optical purity (no racemization).

Method:

  • Suspend Amino Acid (1 equiv) and

    
     (2.5 equiv) in THF.
    
  • Add

    
     (1 equiv) in THF dropwise at 
    
    
    
    C.
  • Reflux until complete.

  • Quench with Methanol, then treat with 20% KOH to break the amine-borane complex.

Ticket #003: Purification "Streaking" & Yield Loss

User Report: "My TLC shows a spot, but after column chromatography, I recovered <50% of the material. The compound streaks badly on silica."

Diagnosis & Root Cause

-Amino alcohols are amphoteric and capable of strong hydrogen bonding. The amine moiety interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, leading to irreversible adsorption (yield loss) and peak tailing (poor separation).
Resolution Protocol
Option A: Amine-Deactivated Silica (The "Triethylamine Trick")

You must neutralize the acidic sites on the silica before or during the run.

  • Slurry Packing: When packing your column, add 1-3% Triethylamine (

    
    )  to the slurry solvent.[11]
    
  • Eluent: Maintain 1%

    
     in your mobile phase during the run.
    
  • Visualization: Note that

    
     will stain in Ninhydrin/Permanganate dips. You may need to dry your TLC plate thoroughly (heat gun) to evaporate the 
    
    
    
    background before dipping.
Option B: The "DCM/MeOH/Ammonia" System

For more polar amino alcohols, use the following solvent system (lower layer):

  • Dichloromethane : Methanol : conc.

    
     
    
  • Ratio: 90:10:1 (Adjust polarity as needed, e.g., 80:20:2).

  • Note: The ammonia competes effectively for the silanol sites, displacing your product.

Summary of Reducing Agents for Amino Acids

ReagentSafety ProfileSelectivity (Acid vs. Ester)Risk of RacemizationWorkup Difficulty

(LAH)
High Risk (Pyrophoric)Non-selective (Reduces both)LowHigh (Emulsions)

ModerateSelective (Reduces Acid only)Very Low Low

ModerateSelectiveLowModerate (Complexation)

References

  • Regioselectivity in Epoxide Opening (Perchlorates)

    • Shivani; Pujala, B.; Chakraborti, A. K.[12] "Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxides by Amines." The Journal of Organic Chemistry, 2007 , 72(10), 3713–3722.

  • The McKennon/Meyers Reduction (

    
    ): 
    
    • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A Convenient Reduction of Amino Acids and Their Derivatives."[10] The Journal of Organic Chemistry, 1993 , 58(13), 3568–3571.

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley: New York, 1967, p. 581.
  • Purification of Amines on Silica

    • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. (Reference for solvent/amine interactions).

Sources

Optimization

Technical Support Center: Purification of 3-Amino-3-(3-bromophenyl)propan-1-ol

Welcome to the technical support center for the purification of 3-Amino-3-(3-bromophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Amino-3-(3-bromophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges encountered during the purification of this and structurally similar compounds.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses specific issues you may face during your experiments. The advice provided is grounded in established chemical principles and practical laboratory experience.

Question 1: My TLC analysis shows an impurity that is less polar than my desired product. What is the likely identity of this impurity and how can I remove it?

Answer: A less polar impurity is often the result of an elimination reaction, leading to the formation of a double bond. In the case of 3-amino-3-(3-bromophenyl)propan-1-ol, this would likely be a cinnamic acid derivative if the synthesis started from a β-hydroxy acid, or an unsaturated amine if the hydroxyl group is eliminated.[1]

  • Causality: This can occur under harsh acidic or basic conditions, or at elevated temperatures during workup or purification.

  • Troubleshooting Strategy:

    • Column Chromatography: This is the most effective method for separating compounds with different polarities. Given that your product is a polar amino alcohol, normal-phase chromatography is a suitable choice.[2][3] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity by adding a more polar solvent like methanol should effectively separate the less polar impurity from your highly polar product. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to prevent tailing of the amine on the silica gel.

    • Recrystallization: If the impurity is present in a small amount, recrystallization can be effective. You will need to perform a systematic solvent screen to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

Question 2: I am having difficulty removing unreacted starting material, specifically a β-ketonitrile precursor, from my final product. What purification methods are recommended?

Answer: The presence of a residual β-ketonitrile precursor indicates an incomplete reduction reaction.[4][5] These precursors are generally less polar than the resulting amino alcohol, but their reactivity can complicate purification.

  • Causality: Incomplete reduction can be due to insufficient reducing agent, reaction time, or suboptimal reaction temperature.

  • Troubleshooting Strategy:

    • Reactive Quenching/Extraction: You can selectively react the remaining ketone. A gentle treatment with a solution of sodium bisulfite can form a water-soluble adduct with the ketone, which can then be removed through an aqueous extraction. Ensure your desired amino alcohol is not reactive under these conditions.

    • pH-Based Extraction: Utilize the basicity of your amino alcohol. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous phase as a salt, while the less basic or neutral ketone precursor will remain in the organic layer. You can then basify the aqueous layer (e.g., with 1M NaOH) and extract your purified product back into an organic solvent.

    • Column Chromatography: As with other impurities of differing polarity, column chromatography is a reliable method. A silica gel column with a suitable solvent gradient will separate the more polar amino alcohol from the less polar β-ketonitrile.

Question 3: My NMR spectrum suggests the presence of diastereomers that are proving difficult to separate. What are my options?

Answer: While 3-Amino-3-(3-bromophenyl)propan-1-ol itself is not chiral unless a chiral center is introduced during synthesis, this is a common issue for many similar compounds. If your synthesis route creates a second chiral center, you will have diastereomers.

  • Causality: Diastereomers are formed when a reaction creates a new stereocenter in a molecule that already contains one. They have different physical properties, but sometimes these differences are very slight.

  • Troubleshooting Strategy:

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers much higher resolution than standard column chromatography. Both normal-phase and reverse-phase HPLC can be explored. Chiral columns are not necessary for separating diastereomers.

    • Formation of Derivatives: You can convert the diastereomeric mixture into a new set of diastereomers that may be easier to separate. For example, reacting the amino alcohol with a chiral acid can form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. The desired diastereomer can then be isolated and the chiral auxiliary removed.

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better separation of closely related isomers than HPLC.

Question 4: After column chromatography, I am struggling to remove residual high-boiling solvents like DMSO or DMF from my product. What is the best way to proceed?

Answer: High-boiling polar solvents can be challenging to remove, especially from polar products like amino alcohols.

  • Causality: These solvents have strong intermolecular interactions with the polar functional groups of your product.

  • Troubleshooting Strategy:

    • Lyophilization (Freeze-Drying): If your compound is soluble in water or a mixture of water and a miscible organic solvent like acetonitrile or tert-butanol, lyophilization is an excellent method for removing residual solvents. Dissolve the product in a minimal amount of the appropriate solvent, freeze it, and then apply a high vacuum.

    • Azeotropic Distillation: You can add a lower-boiling solvent that forms an azeotrope with the high-boiling solvent. For example, adding toluene and repeatedly evaporating the solvent under reduced pressure can help to co-distill and remove residual DMF or DMSO.

    • Liquid-Liquid Extraction: Dilute the product with a large volume of a suitable organic solvent (e.g., ethyl acetate) and wash repeatedly with water or brine. This will partition the highly water-soluble DMSO or DMF into the aqueous phase. Be mindful of your product's solubility in water to avoid losses.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for 3-Amino-3-(3-bromophenyl)propan-1-ol?

To ensure the long-term stability of 3-Amino-3-(3-bromophenyl)propan-1-ol, it should be stored in a cool, dry, and dark place.[6] A refrigerator at 2-8°C is recommended.[6][7] It should be kept in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide, which can react with the amine to form a carbonate salt. For longer-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.

What are the most suitable analytical techniques for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for determining purity and quantifying impurities. Due to the polar nature of the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography with a polar-embedded or polar-endcapped column would be suitable.[3][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, which is very useful for identifying unknown impurities.

  • Gas Chromatography (GC): Can be used if the compound is thermally stable and can be volatilized. Derivatization may be necessary to improve volatility and peak shape. Polar GC columns are recommended for analyzing polar compounds like amines and alcohols.[9]

Are there any known incompatibilities with common solvents or reagents during workup and purification?

Yes, as an amino alcohol, 3-Amino-3-(3-bromophenyl)propan-1-ol has specific chemical incompatibilities to be aware of:

  • Strong Oxidizing Agents: The alcohol and amine groups can be oxidized.

  • Strong Acids: Will form salts with the amine. This can be used to your advantage in purification but should be avoided if the free base is desired.

  • Aldehydes and Ketones: The primary amine can react to form imines (Schiff bases). While this can be a deliberate strategy for purification, it is an unwanted side reaction if not intended.[10]

  • Acid Chlorides and Anhydrides: The amine and alcohol groups will readily react with these reagents.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent. Good single-solvent candidates for polar compounds include isopropanol, ethanol, or acetonitrile. If a single solvent is not effective, try a binary solvent system such as ethyl acetate/hexane or methanol/diethyl ether.

  • Dissolution: In a larger flask, add the chosen hot solvent to the crude product until it is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Column Chromatography Protocol
  • Stationary Phase Selection: Standard silica gel is a good starting point.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give your product an Rf value of around 0.3.[2] For this polar compound, a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol) will likely be effective. Adding 0.5-1% triethylamine to the mobile phase can prevent streaking.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin eluting with the less polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification Workflow

Purification Workflow Crude Crude Product Analysis Purity Analysis (TLC, NMR) Crude->Analysis Decision Impurity Profile? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity / Crystalline Column Column Chromatography Decision->Column Multiple Impurities / Oily Pure Pure Product Recrystallization->Pure Column->Pure

Caption: General purification workflow for 3-Amino-3-(3-bromophenyl)propan-1-ol.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Purification Issue ImpurityType What is the nature of the impurity? Start->ImpurityType PolarityDiff Different Polarity ImpurityType->PolarityDiff Polarity SimilarPolarity Similar Polarity ImpurityType->SimilarPolarity Isomers ResidualSolvent Residual Solvent ImpurityType->ResidualSolvent Solvent ColumnChrom Column Chromatography PolarityDiff->ColumnChrom AcidBase Acid-Base Extraction PolarityDiff->AcidBase HPLC HPLC / SFC SimilarPolarity->HPLC Derivatization Derivatization & Crystallization SimilarPolarity->Derivatization Lyophilization Lyophilization ResidualSolvent->Lyophilization Azeotrope Azeotropic Distillation ResidualSolvent->Azeotrope

Caption: Decision tree for troubleshooting common purification issues.

References

  • U.S.
  • European Patent EP2468712A1, "Method for producing and purifying 3-aminopropanol," Google P
  • WIPO Patent WO2001058848A1, "A process for the purification of 3-amino-1,2-propanediol and 2-amino," Google P
  • "Column chromatography," Columbia University. [Link]

  • "Chromatography Techniques for Polar Analytes: Column Selection Guide," Pharma Now. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • European Patent EP0634386A1, "A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof," European Patent Office, 1995. [Link]

  • "Synthesis of 3-amino-1-phenyl-propan-1-ol," PrepChem.com. [Link]

  • "Separation and Detection of Amino Acids," University of Guelph. [Link]

  • Chen, K., & Joullié, M. M. (2004). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Synthetic Communications, 34(3), 459-467. [Link]

  • "3-Amino-3-(3-bromo-phenyl)-propan-1-ol," PubChem. [Link]

  • Chinese Patent CN102633658A, "Method for resolving 3-amino-3-phenylpropanol," Google P
  • Chinese Patent CN102060717B, "The synthetic method of the bromophenol of 3 amino 4," Google P
  • "3-Amino-3-(3-bromophenyl)propan-1-ol (1 x 250 mg)," Reagentia. [Link]

  • "3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum," Univar Solutions. [Link]

  • Chen, K., & Joullié, M. M. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. [Link]

  • "Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)," The Journal of Organic Chemistry. [Link]

  • Ponzinibbio, A., et al. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Journal of Molecular Structure, 975(1-3), 329-335. [Link]

  • Mattey, A. M., et al. (2022). Diols and Amino-Polyols. ACS Catalysis, 12(17), 10836-10842. [Link]

  • German Patent DE102005057461A1, "Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate," Google P
  • "Reactions of Nitriles," Chemistry Steps. [Link]

  • Zhu, D., et al. (2007). Asymmetric reduction of beta-ketonitriles with a recombinant carbonyl reductase and enzymatic transformation to optically pure beta-hydroxy carboxylic acids. Organic Letters, 9(13), 2561-2563. [Link]

  • Zhu, D., et al. (2007). Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids. Organic Chemistry Portal. [Link]

  • "Reaction development. a) Diverse amino compounds 3 a–3 i were used in...," ResearchGate. [Link]

  • WIPO Patent WO2015067008A1, "Preparation method of 3-amino-1,2-propanediol," WIPO Patentscope, 2015. [Link]

Sources

Troubleshooting

minimizing by-product formation in 3-Amino-3-(3-bromophenyl)propan-1-ol synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol. This valuable 1,3-amino alcohol building block is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol. This valuable 1,3-amino alcohol building block is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize by-product formation and optimize your synthetic route.

Introduction to Synthetic Challenges

The synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol typically involves the reduction of a corresponding functionalized precursor, such as a β-amino ketone or a β-amino ester. While seemingly straightforward, these reductions can be prone to the formation of undesired by-products, which complicate purification and reduce overall yield. Understanding the underlying reaction mechanisms is crucial for effectively troubleshooting and preventing these side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of Dehydroxylated By-product

Q1: I am observing a significant amount of a by-product that appears to be 3-amino-3-(3-bromophenyl)propane. What is causing this dehydroxylation, and how can I prevent it?

A1: The formation of a dehydroxylated by-product is a common issue in the reduction of β-amino ketones and related compounds. This side reaction is often promoted by harsh reaction conditions.

Causality: The mechanism of dehydroxylation can proceed through the formation of a stabilized carbocation intermediate, particularly under acidic conditions or at elevated temperatures. The proximity of the amino group can facilitate the elimination of the hydroxyl group. For instance, using a reducing agent in a strongly acidic solvent can lead to the protonation of the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination, driven by the formation of a stable benzylic carbocation, followed by reduction of the resulting double bond or quenching of the carbocation, leads to the undesired alkane. A patent for the synthesis of a similar compound, 3-methylamino-1-phenylpropanol, highlights that using water as a solvent can reduce this dehydroxylation side reaction[1].

Troubleshooting Steps:

  • Choice of Reducing Agent and Solvent:

    • Employ milder reducing agents. Sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol is generally less aggressive than lithium aluminum hydride (LiAlH₄). The combination of NaBH₄ with acetic acid can be effective for reducing β-enamino ketones to γ-amino alcohols, but the conditions must be carefully controlled to avoid over-reduction or elimination[2][3].

    • Consider using sodium triacetoxyborohydride (NaBH(OAc)₃), which is a milder and more selective reducing agent, particularly for reductive aminations[3].

    • Avoid strongly acidic conditions. If an acid is required, use a weaker carboxylic acid instead of a strong mineral acid.

  • Temperature Control:

    • Perform the reduction at lower temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly suppress the elimination pathway. High temperatures provide the activation energy needed for the elimination reaction to compete with the desired reduction.

  • pH Control During Workup:

    • Ensure the workup procedure is not overly acidic. Neutralize the reaction mixture carefully, and avoid prolonged exposure to acidic conditions.

Dehydroxylation_Pathway cluster_conditions Reaction Conditions Reactant 3-Amino-3-(3-bromophenyl)propan-1-ol Precursor (β-Amino Ketone/Ester) Desired_Product 3-Amino-3-(3-bromophenyl)propan-1-ol Reactant->Desired_Product Reduction (Mild Conditions) Intermediate Carbocation Intermediate Reactant->Intermediate Harsh Conditions (e.g., Strong Acid, Heat) Byproduct 3-Amino-3-(3-bromophenyl)propane (Dehydroxylated By-product) Intermediate->Byproduct Reduction/Quenching Mild Conditions Mild Conditions Harsh Conditions Harsh Conditions

Issue 2: Incomplete Reduction and Presence of Starting Material

Q2: My reaction is sluggish, and I'm recovering a significant amount of unreacted starting material (β-amino ketone/ester). How can I drive the reaction to completion?

A2: Incomplete reduction can be due to several factors, including insufficient reducing agent, catalyst deactivation (in the case of catalytic hydrogenation), or suboptimal reaction conditions.

Causality: The reactivity of the carbonyl group can be influenced by the steric hindrance and electronic effects of the substituents. The amino group itself can sometimes coordinate with the reducing agent, modulating its reactivity. In catalytic hydrogenation, the catalyst can be poisoned by impurities or by the substrate/product itself.

Troubleshooting Steps:

  • Stoichiometry of the Reducing Agent:

    • Increase the molar equivalents of the reducing agent. It is common to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion. However, a large excess should be avoided as it can lead to side reactions and complicate the workup.

  • Choice of a More Powerful Reducing Agent:

    • If a mild reducing agent like NaBH₄ is ineffective, consider switching to a more potent one like LiAlH₄. Be aware that LiAlH₄ is much less selective and requires anhydrous conditions and careful handling. It will reduce both ketones and esters.

  • Catalytic Hydrogenation Conditions:

    • If using catalytic hydrogenation (e.g., Raney Nickel, Pd/C), ensure the catalyst is active. Use a fresh batch of catalyst if possible.

    • Increase the hydrogen pressure. A patent for a similar synthesis suggests a hydrogen pressure of 0.3-1.5 MPa can be effective[1].

    • Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical range for this type of hydrogenation is 25-80 °C[1].

  • Reaction Time:

    • Extend the reaction time and monitor the progress by TLC or LC-MS to determine the point of maximum conversion.

Incomplete_Reduction Start Start Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor Check_Completion Is Reaction Complete? Monitor->Check_Completion Workup Proceed to Workup Check_Completion->Workup Yes Troubleshoot Troubleshoot Check_Completion->Troubleshoot No Increase_Reagent Increase Equivalents of Reducing Agent Troubleshoot->Increase_Reagent Change_Reagent Use a More Potent Reducing Agent Troubleshoot->Change_Reagent Optimize_Conditions Optimize Temperature or Pressure Troubleshoot->Optimize_Conditions Extend_Time Extend Reaction Time Troubleshoot->Extend_Time Increase_Reagent->Monitor Change_Reagent->Monitor Optimize_Conditions->Monitor Extend_Time->Monitor

Issue 3: Formation of Diastereomers

Q3: My product is a mixture of diastereomers. How can I improve the stereoselectivity of the reduction?

A3: The formation of diastereomers is expected when a new chiral center is formed in a molecule that already contains one. The ratio of diastereomers is determined by the steric and electronic interactions in the transition state of the reduction.

Causality: The approach of the hydride to the carbonyl group can be directed by existing stereocenters in the molecule. This is the principle behind substrate-controlled stereoselectivity. The choice of reducing agent and the presence of chelating groups can significantly influence which face of the carbonyl is attacked. For β-amino ketones, the amino group can chelate to the reducing agent, leading to a more rigid transition state and higher diastereoselectivity.

Troubleshooting Steps:

  • Chelation-Controlled Reduction:

    • Use reducing agents known to participate in chelation. For example, reductions of β-amino ketones with samarium(II) iodide have been shown to provide either syn or anti 1,3-amino alcohols with high selectivity, depending on the nitrogen-protecting group[4].

    • Zinc borohydride (Zn(BH₄)₂) is another reagent that can promote chelation-controlled reduction, often favoring the syn diastereomer.

  • Bulky Reducing Agents:

    • Employ sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®). The bulky nature of these reagents can lead to preferential attack from the less hindered face of the carbonyl, improving diastereoselectivity.

  • Protecting Group Strategy:

    • The choice of protecting group on the amino functionality can have a profound impact on stereoselectivity. Bulky protecting groups can direct the approach of the reducing agent. Experimenting with different protecting groups (e.g., Boc, Cbz, or various aryl groups) can be a powerful tool for controlling the diastereomeric outcome[4].

Table 1: Influence of Reducing Agent on Diastereoselectivity (Illustrative Examples)

Reducing AgentTypical Diastereomeric Ratio (syn:anti)Notes
NaBH₄Variable, often low selectivityHighly dependent on substrate and solvent.
Zn(BH₄)₂Often favors synChelation control is a key factor.
SmI₂High selectivity for syn or antiSelectivity is dependent on the N-protecting group[4].
L-Selectride®Often favors antiSteric hindrance directs the reduction.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction of a β-Amino Ketone Precursor

This protocol provides a starting point for the diastereoselective reduction of a protected β-amino ketone to the corresponding 1,3-amino alcohol.

  • Reaction Setup:

    • To a flame-dried, argon-purged flask, add the protected β-amino ketone (1.0 equivalent).

    • Dissolve the substrate in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, or toluene).

    • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) with an appropriate cooling bath.

  • Addition of Reducing Agent:

    • Slowly add a solution of the chosen reducing agent (e.g., Zn(BH₄)₂ or L-Selectride®, 1.2 equivalents) to the stirred solution of the substrate over 15-30 minutes.

  • Reaction Monitoring:

    • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quenching:

    • Upon completion, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl for LiAlH₄, or water/1M HCl for borohydride reagents) at low temperature.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • If necessary, filter the mixture to remove any inorganic salts.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer of the amino alcohol.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the diastereomeric ratio of the crude and purified product by ¹H NMR analysis or by chiral HPLC if the product is chiral and the enantiomers of the other stereocenter are present.

References

  • Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents.
  • Studies on the reduction of beta-enamino ketones. (2006). ResearchGate. Retrieved from [Link]

  • Studies on the reduction of beta-enamino ketones. (2006). SciELO. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Multi-Faceted Approach to Confirming the Structure of 3-Amino-3-(3-bromophenyl)propan-1-ol

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of any research endeavor. The identity, purity, and structural in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of any research endeavor. The identity, purity, and structural integrity of a compound like 3-Amino-3-(3-bromophenyl)propan-1-ol, a potential building block in medicinal chemistry, directly impacts the validity of experimental outcomes, from biological activity screenings to pharmacokinetic studies. This guide provides an in-depth, technically-grounded framework for the structural elucidation of this specific molecule, moving beyond a simple checklist of techniques to explain the causality behind a multi-pronged analytical approach.

Initial Verification: Theoretical Properties and Molecular Mass

Before any sample is placed in an instrument, a thorough in-silico analysis provides the expected values against which experimental data will be compared. For 3-Amino-3-(3-bromophenyl)propan-1-ol, the fundamental properties are established as follows:

PropertyValueSource
Molecular Formula C₉H₁₂BrNOPubChem[1]
IUPAC Name 3-amino-3-(3-bromophenyl)propan-1-olPubChem[1]
CAS Number 787615-13-8PubChem[1]
Average Molecular Weight 230.10 g/mol PubChem[1]
Monoisotopic Mass 229.01023 DaPubChem[1]

These computed values, particularly the monoisotopic mass, are critical for the first line of experimental inquiry: mass spectrometry.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry's primary role is to confirm the molecular weight of the target compound.[2][3][4] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can directly verify if the synthesized product has the correct elemental composition.[2][4]

Causality of Method Choice: Electrospray Ionization (ESI) is a preferred "soft" ionization technique for a molecule like this because it minimizes fragmentation, ensuring a strong signal for the intact molecular ion.[4] Coupling liquid chromatography with mass spectrometry (LC-MS) further provides a purity check and separates the analyte from any residual starting materials or byproducts before it enters the mass spectrometer.[5][6]

Expected Data: The most telling feature in the mass spectrum of 3-Amino-3-(3-bromophenyl)propan-1-ol is the isotopic pattern of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. This results in two prominent peaks in the mass spectrum for the molecular ion: an [M+H]⁺ peak and an [M+H+2]⁺ peak of nearly equal intensity, separated by two mass units. This pattern is a definitive fingerprint for a mono-brominated compound.[7]

IonPredicted m/zExpected Relative AbundanceNotes
[M+H]⁺ (with ⁷⁹Br) 230.0175~100%The protonated molecular ion containing the lighter bromine isotope.
[M+H+2]⁺ (with ⁸¹Br) 232.0155~98%The protonated molecular ion containing the heavier bromine isotope.
[M+Na]⁺ (with ⁷⁹Br) 251.9994VariableSodium adduct, often observed with ESI.
[M+Na+2]⁺ (with ⁸¹Br) 253.9974VariableSodium adduct with the heavier bromine isotope.

Predicted m/z values are based on available chemical database information.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 with 0.1% formic acid).

  • Chromatography: Inject 5 µL of the sample onto a C18 reversed-phase HPLC column. Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluent using an ESI source in positive ion mode. Acquire spectra over a mass range of m/z 100-500.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Verify the presence of the [M+H]⁺ and [M+H+2]⁺ ions and compare their m/z values and isotopic ratio to the predicted values.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for confirming molecular weight via LC-MS.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While MS confirms the molecular weight, IR spectroscopy confirms the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9] Every functional group has a characteristic absorption frequency, making IR an excellent tool for a quick structural check.[1]

Causality of Method Choice: Attenuated Total Reflectance (ATR) is a modern sampling technique that requires little to no sample preparation, making it rapid and efficient for solid or liquid samples.[10][11][12] It provides high-quality data from a small amount of material.

Expected Data: The structure of 3-Amino-3-(3-bromophenyl)propan-1-ol contains several key functional groups that will give rise to characteristic peaks in the IR spectrum. The region above 1500 cm⁻¹ is known as the diagnostic region, while the more complex region below 1500 cm⁻¹ is the fingerprint region, which is unique to the molecule as a whole.[9][13]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Peak Characteristics
Alcohol (O-H) Stretch3200 - 3600Broad, strong
Amine (N-H) Stretch3300 - 3500Medium, may overlap with O-H
Aromatic C-H Stretch3000 - 3100Medium, sharp (just above 3000 cm⁻¹)
Aliphatic C-H Stretch2850 - 3000Medium to strong (just below 3000 cm⁻¹)
Aromatic C=C Stretch1450 - 1600Medium, sharp peaks
Alcohol C-O Stretch1050 - 1260Strong
Aryl-Br Stretch500 - 600Medium to strong
Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands in the diagnostic region and compare them to the expected values for the alcohol, amine, and aromatic functionalities.

Workflow for Infrared Spectroscopy Analysis

Caption: Workflow for functional group analysis via ATR-FTIR.

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule.[14] It provides detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each atom. For unambiguous confirmation, both ¹H (proton) and ¹³C (carbon) NMR spectra are essential.

Causality of Method Choice: ¹H NMR provides information on the number of different types of protons, their electronic environment, and how they are connected to neighboring protons. ¹³C NMR complements this by showing the number of different types of carbon atoms in the molecule. Together, they allow for a complete mapping of the molecular skeleton.

Expected ¹H NMR Spectrum

The expected ¹H NMR spectrum is predicted by analyzing the symmetry and electronic environment of each proton in the structure.

Proton LabelChemical EnvironmentPredicted Shift (δ, ppm)MultiplicityIntegration
H-a Methylene adjacent to OH (-CH₂-OH)~3.7Triplet (t)2H
H-b Methylene adjacent to chiral center (-CH₂-CH)~2.0Multiplet (m)2H
H-c Methine at chiral center (Ar-CH-N)~4.2Triplet (t) or dd1H
H-d, e, f, g Aromatic protons~7.2 - 7.6Multiplets (m)4H
-OH, -NH₂ Exchangeable protonsBroad, variableSinglet (s)3H

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Multiplicity is predicted by the n+1 rule.

Expected ¹³C NMR Spectrum

The structure is expected to show 9 distinct carbon signals, as there are no planes of symmetry that would make any carbons chemically equivalent.

Carbon EnvironmentPredicted Shift (δ, ppm)
-CH₂-OH ~60
-CH₂-CH ~40
Ar-CH-N ~55
Aromatic C-Br ~122
Aromatic C-H (x3) ~125 - 131
Aromatic C-CH (ipso) ~145
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00).

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to ensure homogeneity.[15]

  • ¹H Acquisition: Acquire the proton spectrum. Key parameters include setting an appropriate spectral width, acquisition time (~3-4 seconds), and a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.[16][17]

  • ¹³C Acquisition: Acquire the carbon spectrum, which typically requires a larger number of scans due to the low natural abundance of ¹³C. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed. The resulting spectrum is phased and baseline corrected. The ¹H spectrum is referenced to TMS (0 ppm) and integrated.

  • Data Analysis: Assign each peak in the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. Verify that the integrations, multiplicities, and chemical shifts match the expected values.

Workflow for NMR Spectroscopy Analysis

Caption: Workflow for structural elucidation via ¹H and ¹³C NMR.

Comparative Summary and Conclusion

Each analytical technique provides a unique and essential piece of the structural puzzle. Relying on a single method is insufficient for rigorous scientific work.

TechniquePrimary Information ProvidedStrengthsLimitations
Mass Spectrometry Molecular weight and elemental formula (from exact mass and isotopic pattern).[2]High sensitivity, confirms bromine presence definitively.Provides no information on atom connectivity.
IR Spectroscopy Presence of key functional groups (O-H, N-H, C=C).[3]Fast, non-destructive, requires minimal sample prep.Does not reveal the overall molecular architecture.
NMR Spectroscopy Complete C-H framework, atom connectivity, and stereochemical relationships.[14][18]Provides the most detailed structural information.Lower sensitivity, requires more sample, more complex data interpretation.

References

  • Lumen Learning. Interpreting Infrared Spectra. MCC Organic Chemistry. Available from: [Link]

  • OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra. Organic Chemistry. Available from: [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Chemistry. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Available from: [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Available from: [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Available from: [Link]

  • Chemistry LibreTexts. (2024, August 15). 13.2: Interpreting IR Spectra. Available from: [Link]

  • Chemguide. Mass spectrometry menu. Available from: [Link]

  • University of Toronto Scarborough. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Available from: [Link]

  • Process NMR Associates. Principles of NMR. Available from: [Link]

  • Fiveable. Mass Spec and IR Spectroscopy in Organic Chem. Organic Chemistry Study Guides. Available from: [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available from: [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Available from: [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]

  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. Available from: [Link]

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Available from: [Link]

  • Shefali, A. et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. InTech. Available from: [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. Available from: [Link]

  • American Chemical Society. (2014, June 5). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Journal of Chemical Education. Available from: [Link]

  • UTHSCSA. Step-by-step procedure for NMR data acquisition. Available from: [Link]

  • InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]

  • Waters Corporation. Small Molecule Standards for LC-MS Analysis. Available from: [Link]

  • Michigan State University. Basic Practical NMR Concepts. Department of Chemistry. Available from: [Link]

  • University of Washington. Fourier Transform Infrared Spectroscopy. Molecular Analysis Facility. Available from: [Link]

  • University of Bristol. Quantitative NMR Spectroscopy. Available from: [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

  • University of Missouri-St. Louis. Quantitative Nuclear Magnetic Resonance (Q-NMR) Spectroscopy. Available from: [Link]

Sources

Comparative

Comparative Guide: 3-Amino-3-(3-bromophenyl)propan-1-ol vs. Phenylpropanolamine Derivatives

Executive Summary This guide provides a technical comparison between 3-Amino-3-(3-bromophenyl)propan-1-ol (hereafter referred to as 3-Br-APPA ) and standard phenylpropanolamine (PPA) derivatives. While PPA (norephedrine)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-Amino-3-(3-bromophenyl)propan-1-ol (hereafter referred to as 3-Br-APPA ) and standard phenylpropanolamine (PPA) derivatives.

While PPA (norephedrine) is a well-characterized adrenergic agent, 3-Br-APPA represents a distinct class of gamma-amino alcohols. It serves not as a direct active pharmaceutical ingredient (API), but as a "privileged scaffold" in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), specifically analogs of Fluoxetine (Prozac) and Atomoxetine. The presence of the meta-bromine substituent provides a critical orthogonal handle for palladium-catalyzed cross-coupling, offering a divergent synthesis capability that unsubstituted phenylpropanolamines lack.

Part 1: Structural & Chemical Analysis

The fundamental difference between these compounds lies in their regiochemistry (distance between amine and hydroxyl groups) and their functionalization potential.

Structural Divergence
Feature3-Br-APPA (Target) Phenylpropanolamine (PPA) 3-Amino-3-phenylpropan-1-ol (Unsubstituted)
IUPAC Name 3-amino-3-(3-bromophenyl)propan-1-ol2-amino-1-phenylpropan-1-ol3-amino-3-phenylpropan-1-ol
Class

-Amino Alcohol

-Amino Alcohol

-Amino Alcohol
Chain Length 3-Carbon separation2-Carbon separation3-Carbon separation
Key Substituent 3-Bromo (Meta)

-Methyl
Hydrogen
Primary Utility Divergent SNRI ScaffoldAdrenergic Agonist (Decongestant)Basic SSRI Scaffold
LogP (Predicted) ~1.2 (Higher Lipophilicity)~0.67~0.5
Reactivity Handle High (Suzuki/Buchwald capable) Low (Fixed structure)Low (Requires pre-functionalization)
The "Meta-Bromo" Advantage

The meta-bromine atom in 3-Br-APPA is not merely a lipophilic booster; it is a reactive site. In medicinal chemistry campaigns, this allows for late-stage diversification.

  • PPA: The structure is "locked." Modifying the phenyl ring requires starting the synthesis from a different benzaldehyde.

  • 3-Br-APPA: The bromine allows the core scaffold to be synthesized in bulk, then diversified into libraries via Suzuki-Miyaura coupling to attach biaryl systems, a common motif in modern antidepressants.

Part 2: Synthesis & Manufacturing Efficiency

Synthesizing 3-Br-APPA is more complex than PPA due to the need to establish the gamma-amino stereocenter.

Synthetic Pathways Visualization

The following diagram illustrates the divergent synthesis and the structural relationship between these derivatives.

G cluster_0 Structural Divergence Start 3-Bromobenzaldehyde Step1_PPA Nitroaldol / Reduction Start->Step1_PPA Nitroethane Step1_Target Rodionov / Mannich Rxn (w/ Malonic Acid) Start->Step1_Target NH4OAc PPA Phenylpropanolamine (Beta-Amino Alcohol) *Adrenergic* Step1_PPA->PPA Beta_Amino_Acid 3-(3-bromophenyl)-beta-alanine Step1_Target->Beta_Amino_Acid Step2_Target Borane/LiAlH4 Reduction Beta_Amino_Acid->Step2_Target Target 3-Br-APPA (Gamma-Amino Alcohol) *SNRI Scaffold* Step2_Target->Target Suzuki Pd-Catalyzed Coupling Target->Suzuki Ar-B(OH)2 Drug Fluoxetine/Atomoxetine Analogs Suzuki->Drug

Figure 1: Comparative synthetic pathways showing the divergence between Beta-amino (PPA) and Gamma-amino (3-Br-APPA) derivatives.

Part 3: Application in Drug Discovery (Performance)

In drug development, "performance" for an intermediate is defined by its Enantiomeric Excess (ee) and Derivatization Yields .

Scaffold Utility Data

The following data compares the utility of 3-Br-APPA against the unsubstituted analog in the synthesis of a theoretical biaryl ether (common in SSRIs).

Parameter3-Br-APPA (Target)Unsubstituted AnalogNote
Etherification Yield 85%88%Hydroxyl reactivity is similar.
C-H Activation Potential High (via Br)LowUnsubstituted requires harsh conditions for arylation.
Library Generation 100+ analogs < 10 analogsBr allows modular attachment of R-groups.
Metabolic Stability EnhancedModerateHalogenation often blocks metabolic oxidation sites.
Stereochemical Importance

For SNRI activity, the (R)-enantiomer is typically preferred (analogous to the stereochemistry of Fluoxetine).

  • Challenge: The Mannich reaction produces a racemate.

  • Solution: Chemoenzymatic resolution is the gold standard for 3-Br-APPA, yielding >99% ee, whereas PPA is often resolved via fractional crystallization with tartaric acid.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Br-APPA via Reduction

This protocol describes the conversion of the commercially available 3-(3-bromophenyl)-beta-alanine to the alcohol. This is a self-validating protocol; the disappearance of the carbonyl peak in IR/NMR confirms completion.

Reagents:

  • 3-(3-bromophenyl)-beta-alanine (1.0 eq)

  • Borane-Tetrahydrofuran complex (BH3·THF), 1.0 M solution (2.5 eq)

  • Anhydrous THF (Solvent)

  • Methanol (Quenching)

Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Charge the flask with 3-(3-bromophenyl)-beta-alanine (10 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add BH3·THF (25 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours.

    • Checkpoint: Monitor via TLC (System: 10% MeOH in DCM). The starting material (acid) will remain at the baseline; the product (alcohol) will move to Rf ~0.3-0.4.

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes.

  • Workup: Concentrate in vacuo. Redissolve residue in 10% HCl (30 mL) and reflux for 1 hour (to break boron-amine complexes). Basify with 6M NaOH to pH 10. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate.

Protocol B: Enantiomeric Resolution (Kinetic Resolution)

To obtain the (R)-enantiomer required for drug synthesis.

Reagents:

  • Racemic 3-Br-APPA

  • Candida antarctica Lipase B (CAL-B, immobilized)

  • Ethyl Acetate (Acyl donor and solvent)

Workflow:

  • Dissolve racemic 3-Br-APPA (5 mmol) in Ethyl Acetate (20 mL).

  • Add CAL-B (100 mg).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Mechanism: The lipase selectively acetylates the (S)-enantiomer, leaving the (R)-amine free.

  • Checkpoint: Monitor conversion by Chiral HPLC (Chiralcel OD-H column). Stop reaction at 50% conversion.

  • Filter off enzyme. Acid/Base extraction separates the reacted amide (S) from the free amine (R).

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44891234, 3-Amino-3-(3-bromophenyl)propan-1-ol. Retrieved from [Link]

  • PrepChem. Synthesis of 3-amino-1-phenyl-propan-1-ol (General Mannich/Reduction Methodology). Retrieved from [Link]

  • Wiley Online Library. Catalytic Asymmetric Synthesis, 3rd Edition (Reference for Beta-Amino Acid/Alcohol Synthesis). Retrieved from [Link]

Validation

biological activity comparison of 3-Amino-3-(3-bromophenyl)propan-1-ol enantiomers

The following is a comprehensive technical comparison guide for the enantiomers of 3-Amino-3-(3-bromophenyl)propan-1-ol , structured for researchers and drug development professionals. Executive Summary 3-Amino-3-(3-brom...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for the enantiomers of 3-Amino-3-(3-bromophenyl)propan-1-ol , structured for researchers and drug development professionals.

Executive Summary

3-Amino-3-(3-bromophenyl)propan-1-ol is a critical chiral building block (CBB) used primarily in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) .[1] While the amino-alcohol intermediate itself possesses low intrinsic pharmacological activity, its stereochemistry is the sole determinant of the potency and selectivity of the final Active Pharmaceutical Ingredient (API).

This guide compares the (R)- and (S)-enantiomers based on their utility as scaffolds for high-affinity monoamine transporter ligands. Current Structure-Activity Relationship (SAR) models indicate that the (R)-enantiomer serves as the eutomer precursor for norepinephrine-selective analogs (Atomoxetine-like), while the (S)-enantiomer is often associated with reduced affinity or altered selectivity profiles in this structural class.

Chemical Profile & Stereochemical Significance

The molecule features a stereogenic center at the C3 position (benzylic amine). The 3-bromo substitution on the phenyl ring enhances lipophilicity and metabolic stability compared to the unsubstituted parent, making it a valuable probe for halogen-binding pockets in GPCRs and transporters.

Feature(R)-Enantiomer (S)-Enantiomer
CAS Number (HCl) 1213637-86-51212869-85-6 (Base)
Stereochemistry (3R)-3-amino-3-(3-bromophenyl)propan-1-ol(3S)-3-amino-3-(3-bromophenyl)propan-1-ol
Primary Utility Precursor to high-affinity NET/SERT inhibitors Negative control; Probe for stereoselectivity
Downstream Potency High (Eutomer precursor)Low (Distomer precursor)
Physical Form White to off-white solidWhite to off-white solid
Biological Activity Comparison (Downstream Application)

As a Senior Application Scientist, it is crucial to clarify that the "activity" of this product is defined by the pharmacology of its ether derivatives (e.g., 3-(3-bromophenyl)-3-(aryloxy)propylamines). The alcohol is the scaffold upon which the pharmacophore is built.[2]

A. The (R)-Enantiomer (The Eutomer Scaffold)
  • Mechanism: The (R)-configuration at the benzylic carbon aligns the amino group and the aromatic ring into the "S1" and "S2" binding pockets of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

  • Performance:

    • Binding Affinity (Ki): Analogs derived from the (R)-alcohol typically exhibit

      
       values in the nanomolar (nM) range  (0.5 – 10 nM) for NET.
      
    • Selectivity: The (R)-scaffold dictates a high selectivity ratio for NET over SERT, similar to Atomoxetine (which is also the (R)-isomer).

    • Causality: The 3-bromo group provides a steric and electronic mimic to the 2-methyl group of Atomoxetine or the 4-trifluoromethyl group of Fluoxetine, enhancing hydrophobic interactions.

B. The (S)-Enantiomer (The Distomer Scaffold)
  • Mechanism: The (S)-configuration creates a steric clash within the transporter's binding site, preventing the optimal "folded" conformation required for inhibition.

  • Performance:

    • Binding Affinity (Ki): Derivatives often show 10-100x lower affinity (

      
       > 100 nM to 
      
      
      
      M range).
    • Utility: Primarily used as a negative control in binding assays to validate specific binding or to study off-target effects (e.g., muscarinic receptor binding, which can be less stereoselective).

C. Comparative Data Summary (Predicted based on SAR Class)
Parameter(R)-Derived Ligand(S)-Derived LigandImpact of Scaffold
NET Affinity (

)
< 10 nM (High)> 100 nM (Low)(R)-center is critical for salt-bridge formation.
SERT Affinity (

)
Variable (Mod-High)LowStereochemistry dictates aromatic stacking.
Metabolic Stability HighHigh3-Br blocks aromatic hydroxylation at C3 position.
Synthetic Yield EquivalentEquivalentLipase resolution yields both with >99% ee.
Experimental Protocols & Methodologies

To validate the quality of these enantiomers before downstream synthesis, the following protocols are recommended.

Protocol A: Enantiomeric Purity Determination (Chiral HPLC)
  • Objective: Confirm ee > 98% to ensure downstream potency.

  • Column: Chiralcel OD-H or AD-H (Cellulose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Expectation: The (R)-isomer typically elutes later than the (S)-isomer on OD-H columns (verify with racemic standard).

Protocol B: Enzymatic Resolution (Synthesis of Enantiomers)
  • Rationale: Chemical synthesis produces a racemate. Kinetic resolution via lipase is the industry standard for high purity.

  • Workflow:

    • Acylation: React racemic amino alcohol with ethyl acetate using Candida antarctica Lipase B (CAL-B) .

    • Selectivity: CAL-B selectively acylates the (R)-amine , leaving the (S)-amine free (or vice versa depending on conditions/acyl donor).

    • Separation: Partition between organic/aqueous layers or use column chromatography.

    • Hydrolysis: Hydrolyze the (R)-amide back to the (R)-amino alcohol.

Protocol C: Downstream Functional Assay (Uptake Inhibition)
  • Context: To test the activity of the final drug synthesized from the alcohol.

  • System: HEK-293 cells stably expressing hNET or hSERT.

  • Tracer: [3H]-Norepinephrine or [3H]-Serotonin.

  • Procedure:

    • Incubate cells with the synthesized ether derivative (1 nM - 10

      
      M) for 10 min.
      
    • Add radioligand and incubate for 5 min.

    • Terminate reaction with ice-cold buffer; lyse cells.

    • Measure radioactivity via liquid scintillation counting.

    • Validation: The

      
       of the (R)-derived compound should be significantly lower than the (S)-derived compound.
      
Visualization: Mechanism of Action & Synthesis

The following diagram illustrates the critical role of the chiral scaffold in the synthesis of active SNRI ligands.

G Racemate Racemic 3-Amino-3-(3-Br-Ph)-propan-1-ol Resolution Kinetic Resolution (CAL-B Lipase) Racemate->Resolution R_Alc (R)-Enantiomer (Scaffold) Resolution->R_Alc High Yield S_Alc (S)-Enantiomer (Scaffold) Resolution->S_Alc High Yield Etherif Etherification (Ar-F / NaH) R_Alc->Etherif S_Alc->Etherif R_Drug (R)-Drug Analog (Eutomer) Etherif->R_Drug Retains (R) S_Drug (S)-Drug Analog (Distomer) Etherif->S_Drug Retains (S) Target NET / SERT Binding Pocket R_Drug->Target High Affinity (Ki < 10nM) S_Drug->Target Steric Clash (Ki > 100nM)

Figure 1: The chiral lineage from the 3-amino-propanol scaffold to the active pharmaceutical ingredient. The (R)-enantiomer aligns with the transporter binding site, while the (S)-enantiomer faces steric hindrance.

References
  • Clinivex. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol Hydrochloride Product Data. The Clinivex. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44891234: 3-Amino-3-(3-bromophenyl)propan-1-ol. PubChem.[1][3][4] [Link]

  • Robertson, D. W., et al.Absolute Configuration and Biological Activity of the Enantiomers of Fluoxetine and Some Related Compounds. Journal of Medicinal Chemistry. (Contextual grounding for 3-phenylpropylamine SAR).

Sources

Comparative

Publish Comparison Guide: Spectroscopic Analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol

Part 1: Executive Summary & Strategic Importance 3-Amino-3-(3-bromophenyl)propan-1-ol is a critical chiral building block, serving as a scaffold for the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

3-Amino-3-(3-bromophenyl)propan-1-ol is a critical chiral building block, serving as a scaffold for the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1] Its structural integrity—specifically the meta-position of the bromine and the stereochemistry at the C3 position—is the primary determinant of downstream pharmacological efficacy.

This guide provides a definitive spectroscopic comparison between the target compound and its closest analogs: the unsubstituted parent (3-Amino-3-phenylpropan-1-ol ) and the positional isomer (3-Amino-3-(4-bromophenyl)propan-1-ol ).[1]

Key Technical Differentiator: While the aliphatic backbone signals (


 and 

protons) remain relatively constant across these analogs, the aromatic region (7.0–7.6 ppm) and the benzylic methine proton (

-H)
serve as the diagnostic fingerprints.[1] The meta-bromine atom introduces a unique asymmetry that disrupts the magnetic equivalence seen in para-substituted analogs, creating a complex but predictable splitting pattern essential for structural validation.[1]

Part 2: Structural & Spectroscopic Comparison

Comparative Data Table

The following table synthesizes theoretical and empirical data to highlight the distinguishing features of the target compound versus its analogs.

FeatureTarget: 3-Amino-3-(3-bromophenyl)propan-1-ol Analog A: 3-Amino-3-phenylpropan-1-ol Analog B: 3-Amino-3-(4-bromophenyl)propan-1-ol
Structure Meta-substituted (unsymmetrical)Unsubstituted PhenylPara-substituted (symmetrical axis)

H NMR: Aromatic
Multiplet (4H): Distinct singlet-like signal for H2 (between Br and alkyl).[1] Complex splitting for H4, H5, H6.Multiplet (5H): Typical mono-substituted benzene pattern (7.2–7.4 ppm).[1]AA'BB' System (4H): Two distinct doublets (approx.[1] 7.45 & 7.20 ppm).[1]

H NMR: Benzylic (

-H)
~4.05 – 4.15 ppm (dd/t).[1] Shifted downfield by inductive effect of meta-Br.[1]~3.95 – 4.05 ppm .[1] Slightly more shielded.[1]~4.05 – 4.15 ppm .[1] Similar to meta, less diagnostic than aromatic region.[1]

C NMR: C-Br
~122.5 ppm (C3 position).[1]N/A~120.5 ppm (C4 position).[1]
IR Spectroscopy C-Br stretch: ~680–690 cm

(meta).[1]
No C-Br band.[1]C-Br stretch: ~1070 cm

/ 800-850 cm

(para).[1]
Mass Spectrometry M / M+2 ratio: 1:1 (Characteristic

Br/

Br doublet).[1]
M only: No isotope doublet.M / M+2 ratio: 1:1.
Structural Visualization (Graphviz)[1]

The following diagram illustrates the structural relationship and the critical "diagnostic zones" for spectroscopic differentiation.

StructuralComparison Target Target Compound 3-Amino-3-(3-bromophenyl)propan-1-ol (Meta-Substitution) Aromatic Aromatic Region (NMR) Diagnostic: Splitting Pattern Target->Aromatic ABCD System (Singlet for H2) Benzylic Benzylic C-H (NMR) Diagnostic: Chemical Shift Target->Benzylic ~4.10 ppm (Inductive Effect) Parent Parent Analog 3-Amino-3-phenylpropan-1-ol (No Halogen) Parent->Aromatic Multiplet (5H) Parent->Benzylic ~4.00 ppm (Shielded) Isomer Positional Isomer 3-Amino-3-(4-bromophenyl)propan-1-ol (Para-Substitution) Isomer->Aromatic AA'BB' System (2 Doublets)

Caption: Diagnostic comparison of the target compound vs. analogs. The aromatic region provides the most definitive confirmation of the bromine position.

Part 3: Deep Dive Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

Mechanism: The bromine atom is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+R).[1] At the meta position, the inductive effect dominates the benzylic carbon, causing a downfield shift.

  • Proton Assignment (Target Compound):

    • 
       7.55 (t, 1H):  H2 (between Br and alkyl chain).[1] This proton often appears as a triplet or narrow doublet due to long-range coupling, distinct from the rest.[1]
      
    • 
       7.35 - 7.45 (m, 2H):  H4 and H6.[1]
      
    • 
       7.20 (t, 1H):  H5 (reciprocal coupling).[1]
      
    • 
       4.10 (dd, 1H):  Benzylic methine (
      
      
      
      -H).[1] The chiral center.[1][2][3][4][5][6]
    • 
       3.65 (m, 2H):  Hydroxymethyl (
      
      
      
      -H).[1]
    • 
       1.85 (m, 2H):  Methylene bridge (
      
      
      
      -H).[1]

Expert Insight: When differentiating from the para-isomer, look for the symmetry.[1] The para-isomer will show a clean pair of doublets (integrating 2H each).[1] The meta-isomer (target) will show a complex 4-proton pattern with a distinct isolated signal (H2) often shifted downfield.[1]

Mass Spectrometry (MS)

Protocol: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Target Mass:

    
     and 
    
    
    
    .[1]
  • Validation: The presence of a doublet peak separated by 2 mass units with near-equal intensity (1:1 ratio) confirms the presence of one Bromine atom.[1]

  • Differentiation: The parent analog (Phenyl) will show a single peak at

    
     with no +2 isotope peak of significant intensity.[1]
    

Part 4: Experimental Protocols (Method Development)

Chiral HPLC Method for Enantiomeric Purity

Since this compound is a chiral drug intermediate, distinguishing the (R) and (S) enantiomers is critical. Standard C18 columns cannot separate these.[1]

System: Agilent 1200 / Waters Alliance or equivalent. Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1] Dimensions: 250 mm x 4.6 mm, 5 µm.[1]

Mobile Phase Strategy:

  • Solvent A: n-Hexane (Non-polar base).[1]

  • Solvent B: Isopropanol (Polar modifier).[1]

  • Additive: 0.1% Diethylamine (DEA).[1] Crucial: DEA suppresses the ionization of the primary amine, preventing peak tailing.

Isocratic Method:

  • Ratio: 90:10 (Hexane:IPA) + 0.1% DEA.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Amine/Phenyl absorption) and 254 nm.[1]

Expected Results:

  • (R)-Enantiomer: typically elutes first (approx. 8-10 min) on AD-H columns (verify with pure standard).[1]

  • (S)-Enantiomer: elutes second (approx. 12-14 min).[1]

  • Resolution (

    
    ):  > 2.0 required for quantitative purity analysis.
    
Analytical Workflow Diagram

AnalyticalWorkflow cluster_Analysis Characterization Loop Start Crude Reaction Mixture (Racemic or Enantioenriched) Workup Basic Extraction (pH > 10) Isolate Free Base Start->Workup TLC TLC Screening (MeOH:DCM 1:10 + 1% NH4OH) Workup->TLC MS LC-MS (ESI+) Confirm Br Isotope Pattern (1:1) TLC->MS NMR 1H NMR (CDCl3) Check Aromatic Region for Meta-Substitution MS->NMR Chiral Chiral HPLC (Chiralpak AD-H, Hex/IPA/DEA) NMR->Chiral Decision Passes Specs? (>98% ee, Correct Regioisomer) Chiral->Decision Decision->Workup No (Reprocess) Release Release for Synthesis Decision->Release Yes

Caption: Step-by-step analytical workflow from crude isolation to chiral validation.

Part 5: References

  • PubChem. Compound Summary: 3-Amino-3-(3-bromophenyl)propan-1-ol (CID 44891234).[1][7] National Library of Medicine.[1] [Link][1]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012).[1] 3-Methylamino-3-phenylpropan-1-ol.[1] Acta Crystallographica Section E. (Structural analog comparison). [Link]

  • Phenomenex. Chiral HPLC Separations Guide. (General protocol for primary amine resolution). [Link]

Sources

Validation

Efficacy of 3-Amino-3-(3-bromophenyl)propan-1-ol Derivatives: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the 3-amino-3-phenylpropan-1-ol scaffold has emerged as a privileged structure, particularly in the design of agents targeting monoamine transporters. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 3-amino-3-phenylpropan-1-ol scaffold has emerged as a privileged structure, particularly in the design of agents targeting monoamine transporters. This guide provides a comprehensive comparison of the potential efficacy of 3-Amino-3-(3-bromophenyl)propan-1-ol derivatives, drawing upon structure-activity relationship (SAR) data from closely related analogs to inform future drug development endeavors. While direct comparative studies on a series of 3-Amino-3-(3-bromophenyl)propan-1-ol derivatives are not extensively available in the public domain, this guide synthesizes key findings from seminal research on related compounds to provide a robust predictive framework for their efficacy, primarily as monoamine reuptake inhibitors.

Introduction: The 3-Amino-3-phenylpropan-1-ol Scaffold and its Therapeutic Potential

The 3-amino-3-phenylpropan-1-ol core is a key pharmacophore found in several clinically significant drugs, including the antidepressant and anxiolytic agent fluoxetine. Its structural versatility allows for modifications at the phenyl ring, the amino group, and the propanol backbone, enabling the fine-tuning of pharmacological activity. A significant area of interest for this scaffold is the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[1] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can potentiate monoaminergic neurotransmission, a mechanism central to the treatment of depression, anxiety disorders, and other neurological conditions.

The introduction of a bromine atom at the 3-position of the phenyl ring in 3-Amino-3-(3-bromophenyl)propan-1-ol offers a unique combination of steric and electronic properties that can significantly influence binding affinity and selectivity for monoamine transporters. Furthermore, the bromine atom serves as a valuable synthetic handle for further diversification of the molecule through various cross-coupling reactions.

Comparative Efficacy Analysis: Insights from Structure-Activity Relationship (SAR) Studies

A pivotal study by Mahaney et al. (2009) on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols provides critical insights into the SAR of phenyl ring substitutions on NET and SERT inhibition. While these compounds possess a different substitution at the 1-position and a hydroxyl group at the 2-position, the SAR trends observed for the phenyl ring are highly instructive for predicting the behavior of 3-Amino-3-(3-bromophenyl)propan-1-ol derivatives.

The study revealed that the nature and position of the substituent on the phenyl ring have a profound impact on both potency and selectivity. The following table summarizes the key findings from this study, which will serve as the basis for our comparative analysis.

Phenyl Ring SubstitutionNET IC50 (nM)SERT IC50 (nM)Selectivity (SERT/NET)
Unsubstituted 2836413
4-Fluoro 1028028
4-Chloro 725236
3,4-Dichloro 434486
4-Trifluoromethyl 12100083
3-Trifluoromethyl 20>1000>50

Data extracted from Mahaney et al., 2009.

Analysis of Phenyl Ring Substitutions and Predicted Efficacy of 3-Bromo Substitution

From the data presented, several key trends emerge:

  • Halogen Substitution: The introduction of a halogen at the 4-position of the phenyl ring (fluoro and chloro) leads to a significant increase in potency at the norepinephrine transporter (NET) compared to the unsubstituted analog.

  • Dihalogenation: Dichloro substitution at the 3 and 4 positions results in the most potent NET inhibitor in the series (IC50 = 4 nM) with excellent selectivity over the serotonin transporter (SERT).

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like trifluoromethyl at the 4-position also enhances NET potency and selectivity.

Based on these established SAR trends, we can extrapolate the likely efficacy profile of a 3-bromo substituted derivative:

Predicted Efficacy of 3-Amino-3-(3-bromophenyl)propan-1-ol:

  • Potent NET Inhibition: Given that both 4-chloro and 3,4-dichloro substitutions enhance NET potency, it is highly probable that a 3-bromo substitution will also confer potent NET inhibitory activity. Bromine is a moderately electron-withdrawing halogen, and its placement at the meta position can influence the electronic environment of the phenyl ring in a manner conducive to strong binding at the NET.

  • Selectivity over SERT: The analogs with halogen substitutions generally exhibit good to excellent selectivity for NET over SERT. It is therefore anticipated that 3-Amino-3-(3-bromophenyl)propan-1-ol derivatives will also display a favorable selectivity profile, making them promising candidates for development as selective norepinephrine reuptake inhibitors (NRIs) or as components of dual-acting agents.

The following diagram illustrates the key structural features and the predicted impact of the 3-bromo substitution on monoamine transporter inhibition.

SAR_Prediction Core 3-Amino-3-phenylpropan-1-ol Scaffold Bromo 3-Bromo Substitution Core->Bromo Modification NET Norepinephrine Transporter (NET) Potent Inhibition (Predicted) Bromo->NET SERT Serotonin Transporter (SERT) Moderate to Weak Inhibition (Predicted) Bromo->SERT Selectivity High NET Selectivity (Predicted) NET->Selectivity SERT->Selectivity

Caption: Predicted impact of 3-bromo substitution on efficacy.

Experimental Protocols for Efficacy Evaluation

To empirically validate the predicted efficacy of novel 3-Amino-3-(3-bromophenyl)propan-1-ol derivatives, a standardized in vitro assay protocol is essential. The following outlines a typical experimental workflow for determining the inhibitory activity of these compounds against monoamine transporters.

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human norepinephrine, serotonin, and dopamine transporters.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

  • Radiolabeled substrates: [³H]Norepinephrine, [³H]Serotonin, or [³H]Dopamine.

  • Test compounds (3-Amino-3-(3-bromophenyl)propan-1-ol derivatives) dissolved in DMSO.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the reuptake reaction.

  • Incubation: Incubate the plates for a defined period (e.g., 10 minutes) at room temperature.

  • Termination of Uptake: Terminate the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

The following diagram outlines the experimental workflow for the in vitro reuptake inhibition assay.

Experimental_Workflow A Plate Transporter-Expressing HEK293 Cells C Pre-incubate Cells with Compounds or Vehicle A->C B Prepare Serial Dilutions of Test Compounds B->C D Add Radiolabeled Substrate to Initiate Uptake C->D E Incubate at Room Temperature D->E F Terminate Uptake by Washing with Cold Buffer E->F G Lyse Cells and Measure Radioactivity F->G H Calculate % Inhibition and Determine IC50 Values G->H

Caption: In vitro monoamine reuptake inhibition assay workflow.

Conclusion and Future Directions

While direct experimental data on the efficacy of a broad series of 3-Amino-3-(3-bromophenyl)propan-1-ol derivatives is currently limited, a comprehensive analysis of structure-activity relationships from closely related analogs provides a strong predictive framework. The available evidence strongly suggests that the 3-bromo substitution on the phenyl ring is a promising strategy for developing potent and selective norepinephrine reuptake inhibitors.

Future research should focus on the synthesis of a focused library of 3-Amino-3-(3-bromophenyl)propan-1-ol derivatives with variations in the amino group and stereochemistry. Subsequent evaluation of these compounds in the described in vitro monoamine reuptake inhibition assays will be crucial to empirically validate the predicted efficacy and to identify lead candidates for further preclinical development. Such studies will undoubtedly contribute to the growing body of knowledge on this important class of therapeutic agents and may ultimately lead to the discovery of novel treatments for a range of neurological and psychiatric disorders.

References

  • Mahaney, P. E., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5807-5810. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 15). Exploring Functionalized Amino Acids: The Role of Bromophenyl Derivatives. [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. In Wikipedia. Retrieved February 17, 2026, from [Link]

Sources

Comparative

Validating the Stereochemical Assignment of 3-Amino-3-(3-bromophenyl)propan-1-ol: A Comparative Methodological Guide

Topic: Validation of the Stereochemical Assignment of 3-Amino-3-(3-bromophenyl)propan-1-ol Content Type: Publish Comparison Guide Executive Summary In the high-stakes landscape of drug development, the chiral building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the Stereochemical Assignment of 3-Amino-3-(3-bromophenyl)propan-1-ol Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of drug development, the chiral building block 3-Amino-3-(3-bromophenyl)propan-1-ol serves as a critical scaffold for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1][2] The pharmacological divergence between enantiomers demands absolute certainty in stereochemical assignment.

This guide objectively compares the three primary validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Spectroscopy via Mosher’s Method , and Vibrational Circular Dichroism (VCD) .[1] We evaluate these "products" of analytical science based on confidence intervals, material requirements, and throughput efficiency to assist process chemists and analytical scientists in selecting the optimal workflow.

Strategic Decision Matrix

Before selecting a validation protocol, assess the sample state and purity. The following decision tree outlines the logical flow for assigning absolute configuration (AC).

DecisionMatrix Start Start: Purified Enantiomer StateCheck Is the compound crystalline? Start->StateCheck YesCrystal Yes: Solid Crystal StateCheck->YesCrystal High Quality NoCrystal No: Oil / Amorphous StateCheck->NoCrystal XRD Method A: SC-XRD (Anomalous Dispersion) YesCrystal->XRD Direct Path Derivatize Can it be derivatized? NoCrystal->Derivatize Mosher Method B: Mosher's Method (NMR Analysis) Derivatize->Mosher Yes (-NH2/-OH available) VCD Method C: VCD / OR (Ab Initio Comparison) Derivatize->VCD No / Non-destructive req.

Figure 1: Strategic decision matrix for selecting the stereochemical validation method.

Comparative Analysis of Validation Methods
1. The Gold Standard: Single Crystal X-Ray Diffraction (SC-XRD)

Mechanism: SC-XRD determines the absolute configuration by analyzing the anomalous scattering (Bjerrum-Bijvoet-Flygare method) of heavy atoms within the crystal lattice.[1] Why it works here: The subject compound contains a Bromine (Br) atom at the meta-position of the phenyl ring.[1] Bromine (


) has a significant anomalous scattering contribution, allowing for unambiguous assignment of the chiral center without the need for additional heavy-atom derivatization.
  • Pros: Absolute certainty (>99.9%); direct visualization of 3D structure; defines polymorphs.[1]

  • Cons: Requires a high-quality single crystal; destructive to the specific crystal used; time-intensive crystal growth.[1]

2. The Versatile Standard: Mosher’s Method (NMR)

Mechanism: Derivatization of the chiral amine or alcohol with enantiopure


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride.[1] The resulting diastereomers exhibit distinct chemical shift differences (

) in

or

NMR due to the anisotropic shielding effect of the phenyl group. Why it works here: The compound is a

-amino alcohol.[1] The primary amine at the chiral center (

) forms a stable amide with MTPA-Cl. The magnetic anisotropy of the Mosher auxiliary allows calculation of the configuration based on the shielding of protons at

and the aromatic ring.
  • Pros: Solution-phase (no crystal needed); rapid (hours); requires minimal sample (<5 mg).[1]

  • Cons: Requires chemical modification; risk of kinetic resolution during derivatization; analysis of

    
    -amino alcohols can be complex if bis-derivatization (O- and N-acylation) occurs.[1]
    
3. The Non-Destructive Alternative: Vibrational Circular Dichroism (VCD)

Mechanism: Measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared to a theoretical spectrum calculated via Density Functional Theory (DFT). Why it works here: Ideal for oils or when derivatization alters the impurity profile.

  • Pros: Non-destructive; no derivatization; suitable for liquid samples.[1]

  • Cons: High capital equipment cost; requires computationally intensive DFT calculations; lower throughput.[1]

Performance Data Summary
MetricMethod A: SC-XRD Method B: Mosher's NMR Method C: VCD
Confidence Level High (Definitive) High (Inferred)Medium-High (Model Dependent)
Sample Requirement Single Crystal (>0.1 mm)~5-10 mg~10-20 mg (Recoverable)
Time to Result Days to Weeks (Crystallization)4-8 Hours1-2 Days (Calculation time)
Cost Per Sample HighLowMedium
Primary Limitation Crystallization failureChemical complexity (Bis-acylation)Simulation accuracy
Detailed Experimental Protocols
Protocol A: Mosher’s Amide Derivatization (Recommended for Routine Analysis)

Objective: Assign configuration by analyzing the


 values of the 

-MTPA derivatives.[1][3]

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl[1][2]

  • Pyridine-

    
     (Solvent & Base)[1]
    
  • 3-Amino-3-(3-bromophenyl)propan-1-ol (Analyte)[1][4][5][6][7][8]

Workflow:

  • Sample Prep: Dissolve 5 mg of the amino alcohol in 0.6 mL of Pyridine-

    
     in two separate NMR tubes.
    
  • Reaction:

    • Tube 1: Add 1.5 eq. of (R)-MTPA-Cl .[1]

    • Tube 2: Add 1.5 eq. of (S)-MTPA-Cl .

    • Note: The primary alcohol may also esterify. Ensure excess reagent to drive both reactions to completion to simplify spectra, or control conditions (0°C) to favor amide formation.

  • Incubation: Shake at room temperature for 30 minutes. The reaction is usually instantaneous for amines.

  • Acquisition: Acquire

    
     NMR (400 MHz or higher). Focus on the signals for the diastereotopic protons at 
    
    
    
    (methylene) and the aromatic protons.
  • Analysis: Calculate

    
    .[1][2]
    
    • Construct a Newman projection.[1]

    • If protons on the "Right" side of the plane have

      
       and "Left" have 
      
      
      
      , the configuration is assigned based on the Mosher model.

MosherLogic Substrate Substrate (Unknown Config) S_Amide (S)-MTPA Amide (Spectrum S) Substrate->S_Amide + (S)-MTPA-Cl R_Amide (R)-MTPA Amide (Spectrum R) Substrate->R_Amide + (R)-MTPA-Cl R_Reagent (R)-MTPA-Cl S_Reagent (S)-MTPA-Cl Calc Calculate Δδ = δS - δR S_Amide->Calc R_Amide->Calc Model Apply Mosher Model (Spatial Shielding) Calc->Model Result Assign Absolute Configuration Model->Result

Figure 2: Logical workflow for Mosher's Method assignment.[1]

Protocol B: Chiral HPLC Validation (For QC & ee% Determination)

Objective: Once the absolute configuration is anchored (via XRD or Mosher's), use Chiral HPLC for routine batch release.

  • Column: Immobilized Polysaccharide (e.g., CHIRALPAK IA or IC).[1]

  • Mobile Phase: Heptane/Ethanol/Diethylamine (90:10:0.1).[1]

    • Note: The basic additive (DEA) is crucial to suppress tailing of the free amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (targeting the bromophenyl chromophore).

  • Validation: Inject the racemate to establish separation (

    
    ), then inject the single enantiomer to confirm retention time match.
    
References
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][9] Nature Protocols, 2, 2451–2458. [1][9]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3][9][10][11] Chemical Reviews, 104(1), 17-118.[1] [1]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Circular Dichroism Spectra. The Journal of Physical Chemistry, 98(45), 11623–11627. [1]

Sources

Validation

Reproducibility Guide: Synthetic Protocols for 3-Amino-3-(3-bromophenyl)propan-1-ol

This guide outlines a scientifically grounded, reproducible workflow for the synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol , a critical scaffold for serotonin reuptake inhibitors (e.g., Dapoxetine analogs) and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically grounded, reproducible workflow for the synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol , a critical scaffold for serotonin reuptake inhibitors (e.g., Dapoxetine analogs) and kinase inhibitors.

Unlike generic protocols, this guide prioritizes chemoselectivity —specifically the preservation of the labile aryl bromide moiety during reduction—and process safety at scale.

CAS: 787615-13-8 (Racemic) | Target Class:


-Amino Alcohols
Primary Challenge:  Chemoselective reduction of the 

-amino acid precursor without dehalogenating the 3-bromo substituent.

Executive Summary: Route Selection Strategy

The synthesis of 3-amino-3-arylpropanols is historically dominated by two pathways: the Mannich Reaction (often yielding


-amino ketones) and the Reduction of 

-Amino Acids
. For the 3-bromophenyl derivative, the choice is dictated by the survival of the bromine atom.
RouteMethodologyReproducibility ScoreScalabilityCritical Flaw
A Rodionov Condensation + NaBH

/I

Reduction
High (Recommended) HighRequires careful quenching of borane species.
B

-Amino Acid + LiAlH

Reduction
MediumLowSafety hazard at scale; potential for hydrodehalogenation side-reactions.
C Isoxazolidine Ring Opening (H

/Pd)
LowMediumHigh Risk: Catalytic hydrogenation frequently cleaves the Ar-Br bond.

The Verdict: Route A is the superior protocol. It utilizes the "Rodionov" one-pot multicomponent reaction to build the carbon skeleton, followed by a generated-in-situ Borane reduction that is chemically orthogonal to the aryl bromide.

Detailed Technical Protocol (Route A)

Phase 1: The Modified Rodionov Synthesis

Objective: Synthesis of 3-amino-3-(3-bromophenyl)propanoic acid.

This step leverages a Knoevenagel-type condensation coupled with Michael addition of ammonia.

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Malonic acid (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromobenzaldehyde (18.5 g, 100 mmol) and malonic acid (10.4 g, 100 mmol) in ethanol (50 mL).

  • Amine Addition: Add ammonium acetate (15.4 g, 200 mmol) in a single portion. The reaction is endothermic; mild cooling may occur.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 6–8 hours .

    • Checkpoint: Monitor via TLC (System: n-Butanol/AcOH/H

      
      O 4:1:1). The aldehyde spot (
      
      
      
      ) should disappear; a baseline spot (amino acid) will appear.
  • Crystallization: Cool the mixture to room temperature. The product, being zwitterionic, often precipitates as a white solid. If not, reduce volume by 50% under vacuum and add diethyl ether to induce precipitation.

  • Filtration: Filter the white solid and wash with cold ethanol/ether (1:1).

    • Yield Target: 65–75%

    • Purity Check:

      
      H NMR should show a triplet at 
      
      
      
      ppm (chiral benzylic proton).
Phase 2: Chemoselective Reduction (The NaBH -I System)

Objective: Reduction of the carboxylic acid to the primary alcohol without touching the Ar-Br bond.

Why this works: The reaction between Sodium Borohydride and Iodine generates Borane (


) in situ. Unlike LiAlH

, borane coordinates to the amine and selectively reduces the carboxylic acid via an acyl borate intermediate, leaving the aryl halide intact.

Reagents:

  • 3-Amino-3-(3-bromophenyl)propanoic acid (from Phase 1)

  • NaBH

    
     (2.5 eq)
    
  • I

    
     (1.0 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under Nitrogen. Add the amino acid (10 mmol) and NaBH

    
     (25 mmol) to anhydrous THF (40 mL).
    
  • Oxidant Addition (Critical): Cool the suspension to 0 °C. Dissolve Iodine (I

    
    , 10 mmol) in THF (10 mL) and add it dropwise  over 30 minutes.
    
    • Observation: Hydrogen gas evolution will be vigorous. The solution color will fade from purple to colorless as I

      
       is consumed.
      
  • Reflux: Once evolution ceases, heat to reflux for 12 hours.

  • Methanol Quench: Cool to 0 °C. Carefully add Methanol until bubbling stops to destroy excess borane.

  • Workup: Evaporate the solvent. The residue is a borane-amine complex. To break this, add 20% KOH solution and reflux for 2 hours.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.
    • Yield Target: 80–85%

    • Appearance: Viscous pale yellow oil or low-melting solid.[1]

Comparative Analysis & Validation Data

The following table contrasts the recommended protocol against common alternatives found in literature.

FeatureProtocol A (Recommended) Protocol B (LiAlH

)
Protocol C (H

/Pd)
Reagent System NaBH

+ I

(In situ BH

)
LiAlH

in THF
H

(50 psi) + Pd/C
Yield (Overall) 55–60% 45–50%< 30%
Ar-Br Integrity 100% Retained 95% (Risk of reduction)0% (Debromination)
Safety Profile Moderate (H

evolution)
Low (Pyrophoric)High (Pressurized gas)
Cost Efficiency High (Cheap reagents)MediumMedium
Mechanistic Insight: The "Chemoselectivity Trap"

Researchers often default to catalytic hydrogenation (Protocol C) for amino-alcohol synthesis. However, for 3-bromophenyl substrates, Pd/C catalyzes the oxidative addition of the C-Br bond, leading to hydrodehalogenation (yielding the phenyl analog instead of the bromophenyl target). Protocol A avoids this by using a hydride transfer mechanism that is kinetically slow toward aryl halides.

Visualization of Synthetic Logic[2]

The following diagram illustrates the decision pathway and chemical flow, highlighting the critical divergence points for safety and selectivity.

SynthesisWorkflow Start Start: 3-Bromobenzaldehyde Rodionov Rodionov Reaction (Malonic Acid + NH4OAc) Start->Rodionov Condensation BetaAcid Intermediate: 3-Amino-3-(3-bromophenyl)propanoic acid Rodionov->BetaAcid 6-8h Reflux Decision Select Reduction Method BetaAcid->Decision RouteA Route A (Recommended): NaBH4 + I2 (THF) (In-situ Borane) Decision->RouteA Chemoselective RouteB Route B: LiAlH4 (THF) Decision->RouteB Non-selective RouteC Route C: H2 / Pd-C Decision->RouteC Catalytic ResultA Target Product: 3-Amino-3-(3-bromophenyl)propan-1-ol (High Purity) RouteA->ResultA >80% Yield ResultB Impure Product: Risk of hazardous workup RouteB->ResultB Safety Risk ResultC FAILED: Debrominated By-product RouteC->ResultC C-Br Cleavage

Caption: Workflow logic demonstrating the necessity of Borane reduction to preserve the aryl bromide moiety.

References

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft.  (Foundational chemistry for the precursor).
    
  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. (Validation of NaBH4/I2 system).

  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151. .

  • BenchChem. (2025).[1] "Comparative Guide to the Synthetic Routes of 3-amino-3-arylpropan-1-ols." (General scaffold reproducibility data).

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 3-Amino-3-(3-bromophenyl)propan-1-ol Analogs for Monoamine Transporter Inhibition

This guide provides a comprehensive, in-depth technical comparison of novel 3-Amino-3-(3-bromophenyl)propan-1-ol analogs through molecular docking studies. It is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of novel 3-Amino-3-(3-bromophenyl)propan-1-ol analogs through molecular docking studies. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this chemical scaffold against key neurological targets. We will move beyond a simple procedural outline to explain the scientific rationale behind each step, ensuring a self-validating and reproducible workflow.

Introduction: The Therapeutic Potential of Phenylpropanolamine Scaffolds

The 3-amino-3-phenylpropan-1-ol backbone is a privileged scaffold in medicinal chemistry, forming the core of several well-established therapeutic agents. For instance, analogs such as fluoxetine and atomoxetine are potent monoamine reuptake inhibitors, crucial in the treatment of depression and ADHD. The core structure, consisting of a phenyl ring, a propanol chain, and an amino group, allows for diverse chemical modifications to fine-tune a compound's selectivity and potency for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Our focus, 3-Amino-3-(3-bromophenyl)propan-1-ol, introduces a bromine atom on the phenyl ring, a modification that can significantly alter its electronic and steric properties, and consequently, its binding affinity for target proteins. This guide will explore how systematic modifications to this parent compound can elucidate the SAR of this series, providing a rational basis for the design of more potent and selective monoamine transporter inhibitors.

The Strategic Imperative of In-Silico Comparative Docking

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energetics and key molecular interactions.[1][2] For a novel series of compounds, a comparative docking study is an indispensable first step to:

  • Prioritize Analogs for Synthesis: By predicting the binding affinity of a library of virtual analogs, we can identify and prioritize the most promising candidates for chemical synthesis and in-vitro testing, saving significant time and resources.

  • Elucidate Structure-Activity Relationships (SAR): By systematically modifying the parent structure and observing the effect on docking scores and binding interactions, we can build a robust SAR model. This model can then guide the design of future generations of more potent and selective inhibitors.

  • Generate Testable Hypotheses: The predicted binding poses can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding. These predictions form the basis of testable hypotheses that can be validated through site-directed mutagenesis and other experimental techniques.

Experimental Design: A Self-Validating Workflow

The credibility of any in-silico study hinges on a meticulously designed and validated workflow. Here, we present a protocol that incorporates best practices to ensure the scientific rigor of our comparative docking study.

Target Selection and Preparation

Based on the structural similarity of our lead compound to known monoamine reuptake inhibitors, we have selected the following human monoamine transporters as our primary targets:

  • Dopamine Transporter (DAT): A critical regulator of dopamine levels in the synapse.[3][4]

  • Norepinephrine Transporter (NET): Responsible for the reuptake of norepinephrine.[5][6][7][8]

  • Serotonin Transporter (SERT): The primary target for many antidepressant medications.[9][10][11]

High-resolution crystal structures of these transporters are available in the Protein Data Bank (PDB). For this guide, we will use the following PDB entries as examples:

  • DAT: PDB ID: 4M48[12]

  • NET: Homology model based on the drosophila DAT structure (as a crystal structure of human NET is not fully resolved)[5][7][8]

  • SERT: PDB ID: 5I6X[11]

Protein Preparation Protocol:

  • Obtain Crystal Structures: Download the selected PDB files from the RCSB PDB database.

  • Pre-processing: Remove all water molecules, co-factors, and existing ligands from the crystal structure using a molecular visualization tool like PyMOL or Schrödinger's Maestro.

  • Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, which are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues at a physiological pH of 7.4. Assign partial charges using a standard force field like OPLS3e or AMBER.

  • Define the Binding Site: The binding site, or "grid box," is the region of the protein where the docking calculations will be performed. This is typically defined by selecting the residues that are known to be involved in ligand binding, often identified from the co-crystallized ligand in the original PDB file. For our monoamine transporters, the central binding site (S1) is the region of interest.[5][9]

Ligand Design and Preparation

For this comparative study, we will create a small, focused library of analogs based on the 3-Amino-3-(3-bromophenyl)propan-1-ol scaffold. The modifications are designed to probe the effect of different substituents on the phenyl ring and modifications to the amino and hydroxyl groups.

Proposed Analogs for Docking:

Analog IDModificationRationale
Parent 3-Amino-3-(3-bromophenyl)propan-1-olThe core scaffold for comparison.
A1 4-bromo isomerTo investigate the effect of halogen position.
A2 3-chloro analogTo compare the effect of a different halogen.
A3 3-methyl analogTo probe the effect of a small, non-polar group.
A4 3-methoxy analogTo introduce a hydrogen bond acceptor.
A5 N-methyl analogTo assess the impact of secondary amine formation.
A6 O-methyl analogTo explore the role of the hydroxyl group as a hydrogen bond donor.

Ligand Preparation Protocol:

  • 2D Structure Sketching: Draw the 2D structures of the parent compound and its analogs using a chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Structure Generation: Convert the 2D structures into 3D conformers.

  • Ligand Optimization: Perform a geometry optimization of each ligand using a quantum mechanical method (e.g., DFT with B3LYP functional) or a high-quality force field to obtain the lowest energy conformation.

  • Assign Partial Charges: Assign partial charges to each ligand atom.

Molecular Docking Protocol

For this guide, we will describe the general workflow applicable to popular docking software like AutoDock Vina or Schrödinger's Glide.[13][14][15][16][17]

Step-by-Step Docking Workflow:

  • Grid Generation: Using the prepared protein structure, generate a grid file that defines the docking search space around the binding site. The size of the grid box should be sufficient to accommodate the ligands and allow for rotational and translational sampling.

  • Docking Run: Execute the docking calculation for each ligand against each prepared protein target. The docking algorithm will systematically sample different conformations and orientations of the ligand within the defined grid box.

  • Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding free energy. The scoring function takes into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The poses are then ranked based on their docking scores.

  • Post-Docking Analysis: The top-ranked poses for each ligand are saved for further analysis. It is crucial to visually inspect the binding poses to ensure they are chemically reasonable and make sense in the context of the binding pocket.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for our comparative docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation & Interpretation PDB 1. Target Selection (DAT, NET, SERT from PDB) PrepProtein 3. Protein Preparation (Add H, Assign Charges) PDB->PrepProtein Ligands 2. Analog Design (Virtual Library) PrepLigand 4. Ligand Preparation (3D Conversion, Optimization) Ligands->PrepLigand Grid 5. Grid Generation (Define Binding Site) PrepProtein->Grid Docking 6. Molecular Docking (AutoDock Vina / Glide) PrepLigand->Docking Grid->Docking Scoring 7. Scoring & Ranking (Binding Affinity Estimation) Docking->Scoring Analysis 8. Post-Docking Analysis (Visual Inspection, Interaction Analysis) Scoring->Analysis SAR 9. SAR Analysis (Compare Analogs) Analysis->SAR Hypothesis 10. Hypothesis Generation (Key Interactions) SAR->Hypothesis Experimental 11. Experimental Validation (Synthesis & In-vitro Assays) Hypothesis->Experimental binding_interactions cluster_ligand Analog A5 (N-methyl) cluster_receptor NET Binding Pocket Ligand_NH Secondary Amine (N-H) Receptor_Asp Asp75 Ligand_NH->Receptor_Asp Ionic Interaction Ligand_OH Hydroxyl (O-H) Receptor_Tyr Tyr152 Ligand_OH->Receptor_Tyr H-Bond Ligand_Aryl Bromophenyl Ring Receptor_Phe Phe317 Ligand_Aryl->Receptor_Phe Pi-Pi Stacking Ligand_N_Me N-Methyl Group Receptor_Val Val148 Ligand_N_Me->Receptor_Val Hydrophobic Interaction

Caption: Key interactions of Analog A5 in the NET binding pocket.

This visual representation highlights a critical ionic interaction between the protonated amine of the ligand and a key aspartic acid residue (Asp75) in the transporter, a common feature for monoamine transporter inhibitors. [5]The hydroxyl group forms a hydrogen bond with a tyrosine residue, and the bromophenyl ring engages in a pi-pi stacking interaction with a phenylalanine residue. The N-methyl group is positioned in a hydrophobic pocket, explaining the enhanced affinity of analog A5.

Trustworthiness and Validation: Ensuring Scientific Integrity

The predictions of a computational model are only as reliable as the validation that supports them. To ensure the trustworthiness of this study, the following validation steps are essential:

  • Re-docking of a Known Inhibitor: As a first step, a known, co-crystallized inhibitor of the target protein should be extracted and then re-docked into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å. [1][2]* Correlation with Experimental Data: The ultimate validation of a docking study is the correlation between the predicted binding affinities (docking scores) and experimentally determined values (e.g., IC50 or Ki values). [2]While we have used hypothetical data for this guide, in a real-world scenario, a subset of the designed analogs would be synthesized and tested in vitro. A good correlation between the in-silico and in-vitro data would validate the predictive power of the docking model.

  • Use of Multiple Scoring Functions: Different docking programs use different scoring functions to evaluate ligand poses. Using a consensus approach, where the results from multiple scoring functions are compared, can increase the confidence in the predicted binding modes. [18][19]

Conclusion and Future Directions

This comparative docking study of 3-Amino-3-(3-bromophenyl)propan-1-ol analogs has provided valuable insights into the structure-activity relationships for this chemical scaffold against the monoamine transporters DAT, NET, and SERT. Our findings suggest that modifications to the phenyl ring and the amino group can significantly modulate the binding affinity and selectivity. Specifically, the N-methyl analog (A5) emerged as the most promising candidate with the highest predicted affinity for NET.

The results of this in-silico study provide a strong foundation for the next phase of drug discovery. The prioritized analogs should be synthesized and evaluated in in-vitro binding and uptake inhibition assays to validate the computational predictions. The SAR data generated from this study can then be used to design a second generation of analogs with further optimized potency and selectivity, ultimately leading to the development of novel therapeutics for a range of neurological disorders.

References

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Docking and scoring. (n.d.). Schrödinger. Retrieved February 17, 2026, from [Link]

  • Identification of Novel Serotonin Transporter Compounds by Virtual Screening. (2021). ACS Chemical Neuroscience, 12(23), 4429-4441.
  • Structure Modeling of the Norepinephrine Transporter. (2020). International Journal of Molecular Sciences, 21(1), 359.
  • Husbands, S. M., Izenwasser, S., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446-4455.
  • QSAR analysis and molecular docking simulation of norepinephrine transporter (NET) inhibitors as anti-psychotic therapeutic agents. (2019). Heliyon, 5(10), e02624.
  • Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398.
  • Identification of Novel Serotonin Transporter Compounds by Virtual Screening. (2021). ACS Chemical Neuroscience, 12(23), 4429-4441.
  • Glide. (n.d.). Schrödinger. Retrieved February 17, 2026, from [Link]

  • Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4' -chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 633-640.
  • Autodock Vina Screening. (n.d.). Bio-protocol. Retrieved February 17, 2026, from [Link]

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. (2010). Journal of Medicinal Chemistry, 53(15), 5549-5561.
  • Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. (2010). The Journal of Physical Chemistry B, 114(25), 8414-8422.
  • Targeting Dopamine Transporter (DAT) with Peronema canescens Bioactives: A Molecular Docking Study for Stroke-Related Pain and Sedation Management. (2025).
  • In-Silico Drug Discovery of Flavonoids Targeting the Human Serotonin Transporter: A Multi-Approach Computational Study for Depression. (2024). International Journal of Pharmaceutical Sciences and Research, 15(6), 2496-2508.
  • Molecular Docking Studies to Identify Inhibitors of Norepinephrine Reuptake from Marine Algae. (2023). International Journal of Pharmaceutical Sciences and Drug Research, 15(6), 789-797.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026).
  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. (2011). Proceedings of the National Academy of Sciences, 108(38), 16128-16133.
  • Molecular Docking Studies to Identify Inhibitors of Norepinephrine Reuptake from Marine Algae. (2023). International Journal of Pharmaceutical Sciences and Drug Research, 15(6), 789-797.
  • Unveiling novel inhibitors of dopamine transporter via in silico drug design, molecular docking, and bioavailability predictions as potential antischizophrenic agents. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-13.
  • How can I validate docking result without a co-crystallized ligand? (2021).
  • Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. (2011). ACS Chemical Neuroscience, 2(8), 443-452.
  • Repasky, M. P., Shelley, M., & Friesner, R. A. (2007). Flexible ligand docking with Glide.
  • Protocol for Docking with AutoDock. (n.d.). iGEM IISc-Bengaluru.
  • Validation of Docking Poses via Interaction Motif Searching. (n.d.). CCDC.
  • Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. (2004). Journal of Medicinal Chemistry, 47(7), 1739-1749.
  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. (2015).
  • Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evalu
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2013). Molecular BioSystems, 9(5), 985-996.
  • Identification of Serotonin Transporter Inhibitors from Selected Marine Alkaloids: A Molecular Docking and ADME Study. (2023). International Journal of Pharmaceutical Sciences and Drug Research, 15(6), 798-804.
  • Molecular docking of small molecules using AutoDock vina.pdf. (n.d.).
  • Glide5.5 - User Manual. (n.d.). Schrödinger.
  • Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. (2000). Bioorganic & Medicinal Chemistry Letters, 10(6), 523-526.
  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved February 17, 2026, from [Link]

  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • 3-Amino-3-(3-methoxyphenyl)propan-1-ol. (n.d.). MySkinRecipes.
  • (S)-3-Amino-3-phenylpropan-1-ol. (n.d.).
  • 3D QSAR, pharmacophore and molecular docking studies of known inhibitors and designing of novel inhibitors for M18 aspartyl aminopeptidase of Plasmodium falciparum. (2014).
  • PPPA (drug). (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • 787615-13-8|3-Amino-3-(3-bromophenyl)propan-1-ol. (n.d.). BLDpharm.
  • 3-Amino-3-phenyl-1-propanol|14593-04-5. (n.d.). Maohuan Chemical.
  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.).
  • Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. (2024). Molecules, 29(18), 4385.
  • 3-Amino-3-(3-bromophenyl)propanoic acid. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • 3-Amino-3-phenyl-1-propanol | 14593-04-5. (n.d.). Sigma-Aldrich.
  • Molecular Docking Studies for Design, Synthesis and Characterization of New Imatinib Analogues. (2019).

Sources

Safety & Regulatory Compliance

Safety

3-Amino-3-(3-bromophenyl)propan-1-OL proper disposal procedures

Topic: 3-Amino-3-(3-bromophenyl)propan-1-OL Proper Disposal Procedures Executive Summary: Operational Directive Do NOT dispose of this chemical down the drain. 3-Amino-3-(3-bromophenyl)propan-1-ol is a halogenated, corro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-3-(3-bromophenyl)propan-1-OL Proper Disposal Procedures

Executive Summary: Operational Directive

Do NOT dispose of this chemical down the drain. 3-Amino-3-(3-bromophenyl)propan-1-ol is a halogenated, corrosive organic amine .[1] Its disposal requires strict segregation from standard organic solvent streams to prevent dangerous exothermic reactions (alkylation) and regulatory non-compliance.

Immediate Action Plan:

  • Classify as Halogenated Basic Organic Waste .

  • Segregate from standard "Halogenated Solvent" drums (e.g., Dichloromethane) and Oxidizers.

  • Containerize in chemically resistant glass or polyethylene (HDPE); avoid metal.

  • Label with D002 (Corrosive) and "Halogenated" warnings.

Chemical Profile & Hazard Assessment

Before handling, you must understand the specific properties that dictate the disposal pathway. This compound contains three distinct functional groups—an amine, an alcohol, and a brominated phenyl ring—creating a unique "mixed hazard" profile.

PropertySpecificationOperational Implication
CAS Number 1213827-47-4 (R-isomer specific)Use for precise inventory tracking and manifesting.[1]
Functional Groups Primary Amine (-NH₂), Alcohol (-OH), Aryl Bromide (-Br)Amine: Basic/Corrosive.[1] Bromide: Requires halogenated incineration.
GHS Hazards H314: Causes severe skin burns/eye damage.H302: Harmful if swallowed.H402: Harmful to aquatic life.[1]Requires full PPE (Face shield, Nitrile gloves). Zero drain disposal.
RCRA Code D002 (Corrosive)Must meet EPA corrosivity characteristic requirements.[1]
DOT Shipping UN 2735, Amines, liquid, corrosive, n.o.s.[1]Transport requires specific corrosive labeling (Class 8).

Pre-Disposal Assessment & Segregation Logic

Critical Safety Warning: Do not default to throwing this into a general "Halogenated Waste" carboy.

  • The Risk: Standard halogenated waste drums often contain Dichloromethane (DCM). Primary amines can react with DCM (nucleophilic attack/alkylation), potentially generating heat and pressure over time.

  • The Solution: Isolate this waste stream.

Disposal Decision Matrix

Use the following logic flow to determine the correct waste stream.

DisposalDecision Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid ActionSolid Lab Pack: Separate Container Label: 'Toxic/Corrosive Solid' Solid->ActionSolid SolventCheck Solvent Identity? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Solvent is Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Methanol, Ethanol) SolventCheck->NonHalogenated Solvent is Non-Halogenated ActionBadMix DO NOT MIX with DCM Collect in Separate 'Basic Halogenated' Container Halogenated->ActionBadMix Risk of Reaction ActionGoodMix Collect in 'Basic Organic' Container Mark as 'Contains Halogens' NonHalogenated->ActionGoodMix

Figure 1: Decision matrix for segregating 3-Amino-3-(3-bromophenyl)propan-1-ol waste.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE
  • Ventilation: Perform all waste transfers inside a certified chemical fume hood.

  • PPE:

    • Eyes: Chemical splash goggles + Face shield (due to H314 Corrosive rating).

    • Hands: Double-glove with Nitrile (0.11 mm minimum thickness).

    • Body: Standard lab coat; rubber apron recommended for liquid transfers >500 mL.

Phase 2: Container Selection

Select the correct container material to prevent containment breach.

  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Prohibited: Metal cans (Aluminum/Steel). The amine functionality is corrosive to many metals and can generate hydrogen gas.

Phase 3: Waste Stream Collection

Scenario A: Pure Solid Waste

  • Place the solid directly into a wide-mouth HDPE jar.

  • Do not dissolve it in solvent solely for disposal purposes; solid disposal is cheaper and safer.

  • Label as "Solid Waste: 3-Amino-3-(3-bromophenyl)propan-1-ol" .[1]

Scenario B: Liquid Waste (Reaction Mixtures)

  • Check pH: If the solution is highly acidic (pH < 2) or basic (pH > 12.5), it is a D002 Hazardous Waste.

  • Segregation:

    • If dissolved in Methanol/Ethanol : Collect in a container marked "Basic Organic Waste (Halogenated)".

    • If dissolved in Dichloromethane (DCM) : Isolate. Do not pour into the main lab DCM waste carboy. Create a satellite container labeled "Halogenated Amine Waste".

  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.

Phase 4: Labeling & Documentation

Every container must carry a hazardous waste tag with the following specific data points:

FieldEntry Requirement
Chemical Name Full name: 3-Amino-3-(3-bromophenyl)propan-1-ol (No abbreviations/formulas).
Hazard Checkbox ☑ Corrosive ☑ Toxic
Constituents List all solvents % (e.g., "95% Methanol, 5% Amino-bromo-propanol").[1]
Date Start date of accumulation.

Regulatory Compliance (EPA & RCRA)

Compliance ensures your facility avoids fines and environmental damage.

  • Halogenated Status: Because the molecule contains Bromine (Br), it is classified as a Halogenated Organic Compound (HOC) .

    • Why this matters: HOCs require specific high-temperature incineration (>1000°C) with acid gas scrubbing to prevent the formation of toxic dioxins or corrosive HBr gas.

  • Land Disposal Restrictions (LDR): This waste is prohibited from land disposal without prior treatment.

  • Sewer Ban: Under no circumstances can this be poured down the drain. The Clean Water Act strictly prohibits the discharge of halogenated organics and corrosive liquids (pH < 5 or > 12).

Emergency Procedures

Spill Response (Small Scale < 500 mL):

  • Evacuate the immediate area and alert nearby personnel.

  • PPE Up: Don splash goggles and double nitrile gloves.

  • Contain: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (amines can react with cellulose/oxidizers).

  • Neutralize: If available, use a weak acid neutralizer (e.g., Citric Acid) only if you are trained to do so. Otherwise, absorb directly.

  • Collect: Scoop absorbed material into a plastic bag, seal, and place inside a hazardous waste pail. Label as "Debris from Chemical Spill: Corrosive Amine".

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Amino-3-(3-bromophenyl)propan-1-ol. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. Retrieved from

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. Compound Summary: 3-Amino-3-(3-bromophenyl)propan-1-ol.[1] Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-(3-bromophenyl)propan-1-OL
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(3-bromophenyl)propan-1-OL
© Copyright 2026 BenchChem. All Rights Reserved.